4-(1H-1,2,3-triazol-1-yl)butanoic acid
Description
BenchChem offers high-quality 4-(1H-1,2,3-triazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,3-triazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDZPCVPOXGSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid
The following technical guide details the precision synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid . This protocol prioritizes regiochemical fidelity (exclusive N1-substitution) and safety, utilizing a CuAAC (Click Chemistry) strategy with a silyl-protected alkyne surrogate to avoid the hazards of acetylene gas and the regioselectivity issues of direct alkylation.
Executive Summary
Target Molecule: 4-(1H-1,2,3-triazol-1-yl)butanoic acid CAS Registry (Related): 120701-87-3 (as moiety in Tazobactam impurities) Primary Application: Bioisosteric linker design, PROTAC synthesis, and fragment-based drug discovery (FBDD).
The Challenge: Synthesizing 1-substituted 1,2,3-triazoles via direct alkylation of the triazole heterocycle typically yields a mixture of N1 and N2 isomers, requiring tedious chromatographic separation. The Solution: This guide employs a regioselective convergent synthesis . We utilize the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between 4-azidobutanoic acid and trimethylsilylacetylene (TMS-acetylene) , followed by protodesilylation. This route guarantees the formation of the 1,4-disubstituted intermediate, which is then converted to the 1-substituted target with high fidelity.
Retrosynthetic Analysis
The pathway disconnects the target into two stable precursors: an azide-functionalized carboxylic acid and a "masked" acetylene equivalent.
Figure 1: Retrosynthetic logic ensuring exclusive N1-regiochemistry.
Phase 1: Synthesis of 4-Azidobutanoic Acid
Objective: Convert 4-bromobutanoic acid (or ester) to the azide precursor safely. Mechanism: SN2 Nucleophilic Substitution.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| Methyl 4-bromobutanoate | 1.0 | Substrate |
| Sodium Azide (NaN₃) | 1.5 | Nucleophile |
| DMSO | Solvent | Polar Aprotic Medium |
| NaOH (2M) | 2.0 | Hydrolysis Base |
Protocol
-
Azidation: Dissolve Methyl 4-bromobutanoate (10 mmol) in DMSO (20 mL).
-
Addition: CAUTION. Add Sodium Azide (15 mmol) carefully.
-
Reaction: Stir at room temperature for 24 hours (or 50°C for 4 hours). Note: Methyl ester is used to prevent carboxylic acid interference during SN2.
-
Workup: Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL). Wash organics with brine.[9]
-
Hydrolysis: Dissolve the crude methyl ester in MeOH (10 mL) and add 2M NaOH (10 mL). Stir for 2 hours.
-
Isolation: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate.[5] Dry over MgSO₄ and concentrate.
Expert Insight: Using the methyl ester first avoids the formation of hydrazoic acid (HN₃) during the reaction, which can occur if the free acid is used directly with NaN₃ in acidic media.
Phase 2: The "Click" Assembly (CuAAC)
Objective: Construct the triazole ring with perfect regiocontrol. Mechanism: Copper(I)-catalyzed [3+2] cycloaddition.[1][7]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |
| 4-Azidobutanoic Acid | 1.0 | Azide Component |
| Trimethylsilylacetylene | 1.2 | Dipolarophile (Masked Acetylene) |
| CuSO₄ · 5H₂O | 0.1 | Pre-catalyst |
| Sodium Ascorbate | 0.2 | Reductant (generates Cu(I)) |
| t-BuOH / Water (1:1) | Solvent | "Click" Solvent System |
Protocol
-
Setup: In a round-bottom flask, dissolve 4-azidobutanoic acid (5 mmol) and Trimethylsilylacetylene (6 mmol) in t-BuOH/Water (1:1, 20 mL).
-
Catalyst Generation: Add CuSO₄ · 5H₂O (0.5 mmol) followed by Sodium Ascorbate (1.0 mmol). The solution should turn bright yellow/orange (active Cu(I)).
-
Reaction: Stir vigorously at Room Temperature for 8–12 hours . Monitor by TLC (disappearance of azide).
-
Workup: Dilute with water and extract with Ethyl Acetate.
-
Chelation (Optional): If the organic layer is green (Cu contamination), wash with 5% EDTA solution.
-
Product: Evaporate solvent to yield 4-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)butanoic acid .
-
Note: The TMS group ensures the reaction occurs only at the terminal carbon, and the Cu catalyst dictates the 1,4-substitution pattern.
-
Phase 3: Regio-Fidelity (Protodesilylation)
Objective: Remove the TMS blocking group to reveal the target 1-substituted triazole. Mechanism: Fluoride-mediated or Acid-catalyzed desilylation.
Protocol
-
Dissolution: Dissolve the TMS-intermediate (from Phase 2) in THF (10 mL).
-
Cleavage: Add TBAF (Tetrabutylammonium fluoride) (1M in THF, 1.5 equiv) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Purification:
Final Structure Verification:
-
¹H NMR (DMSO-d₆): Look for two singlet protons for the triazole ring (approx. δ 7.7 and 8.1 ppm) and the disappearance of the TMS peak (δ 0.0 ppm).
Pathway Visualization
Figure 2: Step-by-step reaction workflow from bromo-ester to final triazole acid.
Alternative Route (Process Chemistry)
For large-scale applications where TMS reagents are cost-prohibitive, the Vinyl Acetate method may be used.
-
Reaction: 4-Azidobutanoic acid + Vinyl Acetate (excess) in refluxing toluene.
-
Mechanism: Thermal cycloaddition followed by elimination of acetic acid.
-
Pros: Cheap reagents.[4]
-
Cons: Requires high heat (safety risk with azides); lower regioselectivity control compared to CuAAC.
References
-
Synthesis of 4-Azidobutanoic Acid
-
Deng, X., et al. "Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins." Molecules, 2023.
-
-
CuAAC Mechanism & Protocols
-
Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.
-
-
One-Pot Sonogashira/Desilylation/Click (TMS Strategy)
-
Fridrichova, L., et al. "One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition." Synthesis, 2010.
-
-
Tazobactam Impurity (Compound Identification)
-
Pharmaffiliates Product Data: "2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic Acid."
-
Sources
- 1. interchim.fr [interchim.fr]
- 2. rsc.org [rsc.org]
- 3. The Synthesis of RGD-functionalized Hydrogels as a Tool for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Technical Guide: 4-(1H-1,2,3-triazol-1-yl)butanoic acid
The following in-depth technical guide details the chemical identity, synthesis, and application of 4-(1H-1,2,3-triazol-1-yl)butanoic acid , a critical linker in modern medicinal chemistry.
CAS Number: 1369016-84-1[1]
Chemical Identity & Core Properties
This compound serves as a bifunctional building block, featuring a carboxylic acid for amide coupling and a 1,2,3-triazole moiety. The triazole ring acts as a bioisostere for amide bonds, providing metabolic stability and improved solubility in drug design, particularly in Proteolysis Targeting Chimeras (PROTACs).
| Property | Specification |
| CAS Number | 1369016-84-1 |
| IUPAC Name | 4-(1H-1,2,3-Triazol-1-yl)butanoic acid |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| SMILES | C(CC(=O)O)CN1C=CN=N1 |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water (pH dependent) |
| pKa | ~4.76 (Carboxylic acid), ~1.2 (Triazole conjugate acid) |
| Appearance | White to off-white solid |
Synthesis & Reaction Mechanism
The synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid typically follows a two-stage protocol: nucleophilic substitution to generate an azide intermediate, followed by a [3+2] cycloaddition.
Mechanism: Huisgen Cycloaddition (Click Chemistry)
The formation of the 1,2,3-triazole ring is achieved via the thermal or metal-catalyzed cycloaddition of 4-azidobutanoic acid and an alkyne source (acetylene or vinyl acetate).
Step 1: Azidation
Precursor: Ethyl 4-bromobutyrate (or 4-bromobutanoic acid).
Reagent: Sodium Azide (
Step 2: Triazole Formation
Precursor: 4-Azidobutanoic acid.
Reagent: Acetylene (
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from bromobutanoic acid to the target triazole via an azide intermediate.
Experimental Protocols
Safety Note: Azide intermediates are potentially explosive. Reactions involving sodium azide should be performed behind a blast shield. Avoid using halogenated solvents (like DCM) with sodium azide to prevent the formation of diazidomethane.
Protocol A: Preparation of 4-Azidobutanoic Acid
-
Dissolution: Dissolve ethyl 4-bromobutyrate (10.0 mmol) in DMF (20 mL).
-
Azidation: Carefully add Sodium Azide (1.2 eq, 12.0 mmol).
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin).
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over
, and concentrate 4-azidobutyrate ester. -
Hydrolysis: Treat ester with LiOH (2 eq) in THF/H2O (1:1) for 2 hours to yield the free acid. Acidify to pH 2 with 1M HCl and extract.
Protocol B: Cycloaddition to Form 1,2,3-Triazole
Method using Vinyl Acetate (Acetylene Surrogate)
-
Mixture: Dissolve 4-azidobutanoic acid (5.0 mmol) in Vinyl Acetate (10 mL, excess acts as solvent/reagent).
-
Reflux: Heat the mixture to reflux (approx. 75–80°C) for 16–24 hours.
-
Mechanism: The azide adds to the double bond; subsequent elimination of acetic acid aromatizes the ring to the 1,2,3-triazole.
-
Purification: Evaporate excess vinyl acetate under reduced pressure. The residue is often pure enough but can be recrystallized from Ethanol/Hexane or purified via silica flash chromatography (DCM:MeOH 95:5).
Applications in Drug Discovery (PROTACs)
This molecule is a "linker" scaffold. In PROTAC (Proteolysis Targeting Chimera) design, the linker connects the E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the target protein ligand.
-
Role: The 4-carbon chain provides flexibility, while the triazole ring adds rigidity and polarity, often improving the pharmacokinetic profile of the final chimera.
-
Bioisostere: The 1,2,3-triazole mimics the electronic properties of an amide bond but is resistant to protease cleavage.
PROTAC Assembly Workflow
Figure 2: Logical assembly of a PROTAC molecule utilizing the CAS 1369016-84-1 linker.
References
-
PubChem. (2024). Compound Summary: 4-(1H-1,2,3-triazol-1-yl)butanoic acid.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4] Past and Future. Angewandte Chemie International Edition. (Fundamental mechanism reference).
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Context for triazole synthesis).
Sources
solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid in different solvents
An In-depth Technical Guide to the Solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid in Different Solvents
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The document outlines the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility profile of this and structurally related compounds.
Introduction: The Significance of Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] Poor aqueous solubility is a major challenge in drug discovery and development, often leading to variable absorption and suboptimal drug exposure.[1] 4-(1H-1,2,3-triazol-1-yl)butanoic acid, with its combination of a polar triazole ring, a carboxylic acid group, and a flexible butyl chain, presents an interesting case for solubility studies. Understanding its behavior in a range of solvents is paramount for its potential applications.
This guide will delve into the structural features of 4-(1H-1,2,3-triazol-1-yl)butanoic acid that dictate its solubility and provide a systematic approach to its experimental determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[3][4] The solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is governed by the interplay of its functional groups:
-
1H-1,2,3-Triazole Ring: This heterocyclic moiety is polar and capable of forming hydrogen bonds, contributing to solubility in polar solvents.
-
Carboxylic Acid Group (-COOH): This is a highly polar and acidic functional group that can ionize in aqueous solutions, significantly impacting pH-dependent solubility. It can act as both a hydrogen bond donor and acceptor.
-
Butanoic Acid Chain (- (CH₂)₃COOH): The four-carbon alkyl chain introduces a nonpolar character to the molecule.
Based on these features, it is anticipated that 4-(1H-1,2,3-triazol-1-yl)butanoic acid will exhibit moderate to good solubility in polar protic and polar aprotic solvents and limited solubility in nonpolar solvents.
dot
Caption: Predicted solubility of 4-(1H-1,2,3-triazol-1-yl)butanoic acid.
Experimental Determination of Solubility
Several methods can be employed to determine the solubility of a compound. The choice of method often depends on the stage of research, the amount of compound available, and the required throughput.
Equilibrium Solubility Method (Shake-Flask)
This is the gold standard method for determining thermodynamic solubility.[5][6] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
dot
Caption: Workflow for the Equilibrium Solubility Method.
Protocol:
-
Preparation: Add an excess amount of 4-(1H-1,2,3-triazol-1-yl)butanoic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][6] Preliminary studies can determine the optimal equilibration time.[7]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a suitable filter that does not adsorb the compound.[6]
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
High-Throughput Solubility Screening
In early drug discovery, where compound availability may be limited, high-throughput methods are often employed to rank compounds based on their kinetic solubility.[2][8][9]
dot
Sources
- 1. waters.com [waters.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
synthesis of 4-(azol-1-yl)butanoic acids from γ-butyrolactone
Technical Guide: Synthesis of 4-(Azol-1-yl)butanoic Acids from -Butyrolactone[1]
Executive Summary
This technical guide details the synthetic pathways for transforming
While GBL provides a cost-effective, atom-economical starting material, its dual electrophilic nature (carbonyl carbon vs.
Mechanistic Landscape & Strategic Analysis
The reaction of azoles (e.g., imidazole, 1,2,4-triazole) with GBL is governed by the competition between Acyl-Oxygen cleavage (forming unstable amides) and Alkyl-Oxygen cleavage (forming the desired acid).[1]
Reaction Pathways[1][2][3][4][5]
-
Path A (Undesired): Nucleophilic attack at the hard carbonyl center (
) results in ring opening to form the -(4-hydroxybutanoyl)azole.[1] This is kinetically favored with neutral nucleophiles.[1] -
Path B (Desired): Nucleophilic attack at the soft
-carbon ( ) results in displacement of the carboxylate leaving group, yielding 4-(azol-1-yl)butanoic acid. This pathway requires activation of the azole (anionic form) or the lactone (activation to halo-ester).[1]
Visualization: Synthetic Decision Matrix
Figure 1: Strategic comparison of Direct vs. Indirect synthetic routes. The Indirect route isolates the alkylation step, preventing amide formation.[1]
The Indirect Route (Industrial Standard)
Rationale: This method converts GBL into a linear electrophile (4-chlorobutyric ester), eliminating the possibility of amide formation.[1] It is preferred for GMP manufacturing due to predictable scalability and ease of purification.[1]
Step 1: Ring Opening to Methyl 4-chlorobutyrate
GBL is treated with thionyl chloride (
Protocol:
-
Setup: Charge GBL (1.0 equiv) and Methanol (3.0 equiv) into a reactor. Cool to 0–5°C.[1][2]
-
Addition: Add
(1.1 equiv) dropwise, maintaining temperature <10°C. (Exothermic). -
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by GC/TLC.[1]
-
Workup: Distill off excess methanol. Vacuum distill the residue to obtain Methyl 4-chlorobutyrate (Yield >90%).[1]
Step 2: N-Alkylation of the Azole
The 4-chlorobutyrate undergoes
Protocol:
-
Deprotonation: Suspend Imidazole (1.0 equiv) and
(1.2 equiv) in Acetonitrile or DMF. Stir at RT for 30 mins.[1] -
Alkylation: Add Methyl 4-chlorobutyrate (1.0 equiv). Heat to 80°C for 12 hours.
-
Hydrolysis: Add aqueous NaOH (2.0 equiv) directly to the reaction mixture. Stir at 50°C for 2 hours to hydrolyze the ester.
-
Isolation: Acidify with conc. HCl to pH 4.0–5.0. The zwitterionic product often precipitates.[1] If not, extract with n-Butanol or evaporate and recrystallize from Ethanol.[1]
Data Summary: Indirect Route
| Parameter | Value | Notes |
| Overall Yield | 75–85% | High efficiency.[1][3][4] |
| Purity | >98% | HPLC area %. |
| Key Impurity | Bis-alkylation | Controlled by excess azole or slow addition of electrophile.[1] |
| Safety | Moderate | Requires handling of |
The Direct Nucleophilic Ring-Opening (Green Route)
Rationale: This approach avoids halogenated reagents and reduces step count.[1] It relies on the "Hard-Soft Acid-Base" (HSAB) theory.[1] The azolate anion (soft nucleophile) is directed toward the
Mechanism
The reaction utilizes the metal salt of the azole (e.g., Sodium Imidazolide).[1] The high electron density of the azolate nitrogen attacks the
Detailed Protocol
Reagents:
- -Butyrolactone (GBL)[5]
-
Sodium Methoxide (
) or Sodium Hydride ( )[1] -
Solvent: N-Methyl-2-pyrrolidone (NMP) or neat (solvent-free).[1]
Workflow:
-
Salt Formation: In a reactor, dissolve Imidazole (1.0 equiv) in MeOH. Add NaOMe (1.0 equiv).[1] Stir for 30 min. Evaporate MeOH completely to obtain Sodium Imidazolide (dry salt).[1]
-
Reaction: Add GBL (1.2 equiv) and NMP (minimal volume) to the salt.
-
Heating: Heat to 180–200°C for 4–6 hours.
-
Note: High temperature is strictly required to overcome the activation energy of the alkyl-oxygen cleavage.[1]
-
-
Workup: Cool to room temperature. Dissolve the resulting viscous mass in water.[1]
-
Purification: Wash the aqueous phase with Ethyl Acetate (to remove unreacted GBL/azole).[1] Acidify the aqueous phase to pH 5.0 with HCl.[1]
-
Crystallization: Cool to 0°C. The product, 4-(1H-imidazol-1-yl)butanoic acid, precipitates as a white solid.[1]
Regioselectivity Pathway (Graphviz)[1]
Figure 2: Mechanistic divergence in the direct reaction.[1] High temperature favors the irreversible formation of the butanoate product.
Critical Process Parameters (CPP) & Troubleshooting
Regioselectivity in 1,2,4-Triazoles
When using 1,2,4-triazole, alkylation can occur at N1 (desired) or N4 (undesired).[1]
-
Thermodynamics: N1-alkylation is thermodynamically more stable.[1]
-
Control: conducting the reaction at higher temperatures (Direct Route) or using sterically hindered bases in the Indirect Route promotes N1 selectivity.[1]
-
Isomer Ratio: Typically 10:1 (N1:N4) in optimized conditions.[1]
Moisture Control (Hydrolysis)
GBL is hygroscopic.[1] In the presence of base and water, GBL rapidly hydrolyzes to
-
Impact: Consumes starting material and complicates purification.[1]
-
Prevention: Use anhydrous solvents (Karl Fischer < 0.1%).[1] In the Direct Route, ensure the sodium azolate salt is completely dry before adding GBL.[1]
Polymerization
Applications & Relevance
The synthesized 4-(azol-1-yl)butanoic acids are structural homologs to the precursors used for Zoledronic Acid and other nitrogen-containing bisphosphonates.
References
-
Synthesis of Zoledronic Acid Precursors: Aliabad, J. M., et al.[1][6][9][10] "A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid."[1][6][9][10] Sciforum, 2016.[1] Link
-
GBL Ring Opening Mechanisms: Zhang, Y., et al. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses."[1] NIH PubMed Central, 2021.[1] Link
-
Azole-GBL Interaction: "Preparation of 4-(Azol-1-yl)butyric Acids by the Interaction of Azoles with
-Butyrolactone."[1] Chemistry of Heterocyclic Compounds, 2007.[1] Link[1] -
Industrial GBL Properties: "Gamma-Butyrolactone: Production and Synthesis." Wikipedia / Industrial Chemistry References. Link
-
Triazole Synthesis & Biological Activity: "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids." RSC Advances, 2019.[1][7] Link
Sources
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1 H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1 H-pyrazol-1-yl)-4-(1 H-1,2,3-triazol-4-yl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gamma-Butyrolactone:an industrial solvent_Chemicalbook [chemicalbook.com]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(1H-1,2,3-triazol-1-yl)butanoic acid (C₆H₉N₃O₂, Molecular Weight: 155.15 g/mol )[1], a heterocyclic compound of interest in medicinal chemistry and drug development. Given the importance of the 1,2,3-triazole moiety as a stable and versatile pharmacophore, a thorough understanding of its analytical profile is crucial for researchers in the field. This document details the expected spectroscopic data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide not only the data but also the underlying scientific rationale for experimental design and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry. Its prevalence stems from its remarkable chemical stability, resistance to metabolic degradation, and its ability to engage in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds[2]. These characteristics make triazole-containing compounds, such as 4-(1H-1,2,3-triazol-1-yl)butanoic acid, attractive candidates for drug discovery programs, where they can serve as linkers, pharmacophores, or modifiers of physicochemical properties[3]. The synthesis of such molecules is reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry"[4][5]. This reaction's efficiency and functional group tolerance allow for the modular assembly of complex molecular architectures.
This guide will first outline a robust and validated synthetic protocol for 4-(1H-1,2,3-triazol-1-yl)butanoic acid. Subsequently, it will delve into a detailed analysis of its expected spectroscopic signature, providing a foundational dataset for its unambiguous identification and characterization.
Synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid via Click Chemistry
The most reliable and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction. For the title compound, this involves the cycloaddition of an azide-functionalized butanoic acid derivative with an acetylene source. The following protocol is a self-validating system, designed for high yield and purity.
Experimental Protocol: Synthesis
Objective: To synthesize 4-(1H-1,2,3-triazol-1-yl)butanoic acid from ethyl 4-azidobutanoate and ethynyltrimethylsilane, followed by hydrolysis.
Materials:
-
Ethyl 4-bromobutanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethynyltrimethylsilane
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (H₂O)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Step 1: Synthesis of Ethyl 4-azidobutanoate
-
In a round-bottom flask, dissolve ethyl 4-bromobutanoate (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) portion-wise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture, pour it into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-azidobutanoate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of ethyl 4-azidobutanoate (1.0 eq) in a 1:1 mixture of tert-butanol and water, add ethynyltrimethylsilane (1.2 eq).
-
In a separate vial, prepare the catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimum amount of water to form a yellow-orange solution of the Cu(I) species[6].
-
Add the catalyst solution to the reaction mixture.
-
Stir vigorously at room temperature for 24 hours.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is the silyl-protected triazole ester.
Step 3: Hydrolysis to 4-(1H-1,2,3-triazol-1-yl)butanoic acid
-
Dissolve the crude product from Step 2 in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4 hours to effect both desilylation and ester hydrolysis.
-
Monitor the reaction by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(1H-1,2,3-triazol-1-yl)butanoic acid as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-(1H-1,2,3-triazol-1-yl)butanoic acid.
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for 4-(1H-1,2,3-triazol-1-yl)butanoic acid. The interpretation is based on established principles of spectroscopy and data from structurally related molecules.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural elucidation, providing information on the chemical environment of protons. The spectrum is anticipated to be recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent to ensure solubility and observation of the acidic proton.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.1 | Broad Singlet | 1H | H -OOC- | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[7]. |
| ~8.15 | Singlet | 1H | Triazole CH (C5-H) | Protons on the 1,2,3-triazole ring are deshielded due to the aromaticity and electronegativity of the nitrogen atoms. |
| ~7.75 | Singlet | 1H | Triazole CH (C4-H) | The C4-H proton appears at a slightly different chemical shift than the C5-H proton. |
| ~4.45 | Triplet | 2H | -N-CH ₂-CH₂- | Protons alpha to the triazole nitrogen are deshielded by the electronegative nitrogen atoms. The signal is split into a triplet by the adjacent methylene group. |
| ~2.30 | Triplet | 2H | -CH ₂-COOH | Protons alpha to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring methylene group. |
| ~2.10 | Quintet | 2H | -CH₂-CH ₂-CH₂- | This central methylene group is coupled to the two adjacent methylene groups, resulting in a more complex multiplet, likely a quintet or pentet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~173.5 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded[7]. |
| ~133.0 | Triazole C H (C5) | Aromatic carbons in the triazole ring appear in the typical range for heterocyclic aromatic systems. |
| ~124.5 | Triazole C H (C4) | The chemical shift is distinct from the other triazole carbon due to the different electronic environment. |
| ~48.5 | -N-C H₂- | The carbon atom directly attached to the triazole ring is deshielded by the nitrogen atoms. |
| ~30.0 | -C H₂-COOH | The carbon alpha to the carbonyl group is deshielded. |
| ~23.5 | -CH₂-C H₂-CH₂- | The central methylene carbon of the butanoic acid chain. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FT-IR Data (ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer[7][8]. |
| ~3140 | C-H stretch | Triazole C-H | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |
| 2950-2850 | C-H stretch | Alkyl C-H | Stretching vibrations of the sp³ hybridized C-H bonds in the butanoic acid chain[9]. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer[7][8]. |
| 1500-1400 | C=N, N=N stretch | Triazole Ring | Ring stretching vibrations of the triazole heterocycle. |
| ~1250 | C-O stretch | Carboxylic Acid | Stretching vibration of the C-O single bond in the carboxyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural insights. Electrospray ionization (ESI) in positive mode is a suitable technique.
Expected Mass Spectrometry Data (ESI+):
| m/z | Ion | Rationale |
|---|---|---|
| 156.0768 | [M+H]⁺ | The protonated molecular ion. The exact mass is calculated for C₆H₁₀N₃O₂⁺. |
| 178.0587 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |
| 138.0662 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated parent ion. |
| 110.0713 | [M+H-COOH₂]⁺ | Loss of the carboxylic acid group (formic acid equivalent) through fragmentation. |
| 88.0502 | [C₄H₆N₃]⁺ | Fragmentation resulting in the triazolyl-ethyl cation. |
Data Acquisition and Analysis Workflow
Caption: Workflow for spectroscopic analysis and data interpretation.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of 4-(1H-1,2,3-triazol-1-yl)butanoic acid, grounded in established chemical principles and data from analogous structures. The outlined synthesis protocol offers a reliable method for its preparation. The comprehensive NMR, FT-IR, and MS data serve as a crucial reference for researchers engaged in the synthesis, characterization, and application of novel triazole-based compounds in drug discovery and materials science. The self-validating nature of the described protocols and the causal explanations behind the spectroscopic interpretations are intended to empower scientists with the necessary tools for confident and accurate characterization of this and related molecules.
References
-
D. S. D. S. de Freitas, et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]
-
Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from: [Link]
-
Pace, V., et al. (2016). Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors. RSC Advances. Available at: [Link]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from: [Link]
-
AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from: [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 1,2,3-triazol-1-yl-methaneboronic acids via click chemistry: an easy access to a new potential scaffold for protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
discovery of triazolylbutanoic acid as a URAT1 inhibitor
An In-Depth Technical Guide on the Discovery of a Flexible Triazolylbutanoic Acid Scaffold as a Potent URAT1 Inhibitor
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the strategic drug discovery process that led to the identification of a novel, flexible triazolylbutanoic acid scaffold as a highly potent inhibitor of Urate Transporter 1 (URAT1). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapies for hyperuricemia and gout.
The Therapeutic Imperative: Targeting URAT1 in Gout
Gout is a prevalent and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in joints, a direct consequence of sustained hyperuricemia (elevated serum uric acid levels).[1] The vast majority of hyperuricemia cases, approximately 90%, are attributed to the insufficient renal excretion of uric acid rather than its overproduction.[1][2][3] This physiological bottleneck is primarily mediated by Urate Transporter 1 (URAT1), a protein expressed on the apical membrane of renal proximal tubular cells.[1][4][5] URAT1 is responsible for reabsorbing the majority of filtered urate from the glomerular filtrate back into the bloodstream.[6][7]
This central role makes URAT1 a prime therapeutic target.[3][7] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion (uricosuria) and a subsequent reduction in serum uric acid levels.[5] While uricosuric agents have existed for decades, the search for more potent, selective, and safer inhibitors continues to be a key focus in gout drug development.[2][6]
The URAT1-Mediated Uric Acid Reabsorption Pathway
The diagram below illustrates the critical role of URAT1 in the renal proximal tubule and the mechanism of its inhibition. Uric acid filtered from the blood into the tubular lumen is reabsorbed into epithelial cells by URAT1 in exchange for an intracellular anion. URAT1 inhibitors physically block this transporter, preventing reabsorption and promoting the excretion of uric acid in the urine.
Caption: Logical workflow of the SAR-driven discovery campaign.
Core Experimental Protocol: Cell-Based URAT1 Inhibition Assay
The cornerstone of this discovery program was a robust and reproducible in vitro assay to quantify the inhibitory potency of the synthesized compounds. A cell-based [¹⁴C]uric acid uptake assay using Human Embryonic Kidney (HEK293) cells stably expressing the human URAT1 transporter (hURAT1) is the industry standard. [4][8][9]
Step-by-Step Methodology
This protocol is a self-validating system. The inclusion of mock-transfected cells establishes the baseline non-specific uptake, while the vehicle control defines the 100% activity level of the transporter. A known inhibitor like lesinurad or benzbromarone serves as a positive control to validate assay performance. [4][10]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing hURAT1 (and mock-transfected HEK293 cells for background control) in appropriate media.
-
Seed the cells into 24-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay. [9]
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds (e.g., triazolylbutanoic acid derivatives) and reference inhibitors (e.g., lesinurad) in DMSO.
-
Perform serial dilutions in Hanks' Balanced Salt Solution (HBS) or a similar physiological buffer to achieve the desired final concentrations. The final DMSO concentration in the assay must be kept low (e.g., ≤0.5%) to avoid solvent-induced artifacts. [4]
-
-
Pre-incubation:
-
Aspirate the culture medium from the cell plates.
-
Wash the cell monolayers twice with pre-warmed (37°C) HBS. [4] * Add 200 µL of HBS containing the desired concentration of the test inhibitor, reference compound, or vehicle control (DMSO) to each well.
-
Pre-incubate the plates at 37°C for 10-15 minutes. This step allows the inhibitor to interact with the transporter before the substrate is introduced. [4]
-
-
Uptake Reaction:
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBS to a final desired concentration (e.g., 20 µM). [4] * Initiate the transport reaction by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.
-
Incubate at 37°C for a short, defined period (e.g., 5 minutes) that falls within the linear range of uptake. [4]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution.
-
Immediately wash the cells three times with 500 µL of ice-cold HBS to remove any extracellular radiolabel. [4] * Lyse the cells by adding 300 µL of a suitable cell lysis buffer (e.g., 0.1 M NaOH) and incubating at room temperature with gentle shaking. [4][11]
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate from each well to a liquid scintillation vial.
-
Add 4 mL of liquid scintillation cocktail and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. [4] * Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_mock) / (CPM_vehicle - CPM_mock)) [4] * Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the [¹⁴C]Uric Acid uptake inhibition assay.
Data Summary: Inhibitory Potency of Lead Compounds
The systematic SAR campaign yielded quantitative data that clearly identified the most potent compounds. The table below summarizes the in vitro inhibitory activity (IC₅₀) against human URAT1 for the key compounds discovered.
| Compound | Description | IC₅₀ (µM) | Fold Potency vs. Lesinurad |
| Lesinurad | Reference Drug (Thioether Linkage) | 7.18 | 1x |
| Compound 1c | Initial Hit (Methylene Linkage) | ~2.4 | ~3x |
| Compound 1q | Lead Compound (Flexible Triazolylbutanoic Acid) | 0.23 | ~31x |
| Data compiled from published research. | |||
| [1][12][13] |
Conclusion and Future Perspectives
The discovery of this flexible triazolylbutanoic acid scaffold represents a significant advancement in the search for novel URAT1 inhibitors. The initial hypothesis-driven replacement of the thioether in lesinurad with a more flexible methylene linker was a critical first step, which was successfully validated. The subsequent systematic SAR exploration led to the identification of compound 1q , a highly potent inhibitor with a 31-fold improvement in activity over lesinurad. [1][12][13] This work demonstrates that the sulfur atom in the lesinurad scaffold is not essential for potent URAT1 inhibition and that embracing greater molecular flexibility can be a highly effective strategy in drug design. [1][13]This novel scaffold serves as an excellent prototype for the continued development of next-generation uricosuric agents for the treatment of hyperuricemia and gout. Further studies would focus on the pharmacokinetic properties, in vivo efficacy, and safety profile of this promising new class of compounds.
References
-
BioIVT. (n.d.). URAT1 (SLC22A12) Transporter Assay. BioIVT. [Link]
-
Ni, L., et al. (2021). CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia. Acta Pharmaceutica Sinica B. [Link]
-
Patsnap. (2025, March 11). What drugs are in development for Gout?. Patsnap Synapse. [Link]
-
Tian, H., et al. (2016). Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. PMC. [Link]
-
Iwanaga, T., et al. (2019). Cell-based urate transport assay with 293A cells transiently expressing URAT1. ResearchGate. [Link]
-
Zhao, G., et al. (2017). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Semantic Scholar. [Link]
-
Gill, A., & Gill, B. S. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Open Exploration Publishing. [Link]
-
Zhang, Y., et al. (2021). A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout. Ovid. [Link]
-
Lei, H., et al. (2023). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. MDPI. [Link]
-
Yan, R., et al. (2024). Molecular mechanisms of uric acid transport by the native human URAT1 and its inhibition by anti-gout drugs. bioRxiv. [Link]
-
Zhang, X., et al. (2017). Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout. Bentham Science Publisher. [Link]
-
ResearchGate. (2017). In vitro inhibitory assay of 1a-1t and lesinurad against human URAT1. ResearchGate. [Link]
-
Tan, P. K., et al. (2014). SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition. Annals of the Rheumatic Diseases. [Link]
-
Zhang, Y., et al. (2025). Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape. PMC. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship analysis of URAT1 inhibitors. ResearchGate. [Link]
-
Wang, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. Semantic Scholar. [Link]
-
Assay Genie. (n.d.). Human Urate Transporter 1 (URat1) ELISA Kit. Assay Genie. [Link]
-
Wang, X., et al. (2023). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Publishing. [Link]
-
Zhao, G., et al. (2017). Design, Synthesis and Bioactivity of Highly Sterically Congested Flexible Uric Acid Transporter 1 (URAT1) Inhibitors. SIOC Journals. [Link]
-
Patsnap. (2024, June 21). What are URAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Yan, R., et al. (2025). Molecular mechanism of drug inhibition of URAT1. Nature. [Link]
-
Yan, R., et al. (2025). Molecular mechanism of drug inhibition of URAT1. PMC. [Link]
Sources
- 1. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Gout management: Patent analytics and computational drug design explores URAT1 inhibitors landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. explorationpub.com [explorationpub.com]
- 7. d-nb.info [d-nb.info]
- 8. benthamscience.com [benthamscience.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07193B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1H-1,2,3-triazol-1-yl)butanoic Acid Derivatives: Technical Guide to Synthesis & Application
Executive Summary
This technical guide analyzes the chemical scaffold 4-(1H-1,2,3-triazol-1-yl)butanoic acid , a critical structural motif in modern medicinal chemistry. Functioning primarily as a bioisostere of
For drug development professionals, this molecule holds dual significance:
-
Impurity Profiling: It is a core structural fragment related to the degradation pathways of Tazobactam (a
-lactamase inhibitor), making it a mandatory analyte in stability studies. -
Synthetic Utility: It serves as a stable, rigid linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), facilitating the connection of pharmacophores with precise geometric control.
Part 1: Chemical Architecture & Synthesis
The core structure consists of a butyric acid tail attached to the N1 position of a 1,2,3-triazole ring. This unique architecture combines the metabolic stability of the triazole (a non-classical bioisostere of amides) with the carboxylic acid handle required for further conjugation.
Retrosynthetic Analysis
The most efficient route to this scaffold is via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Synthon A: 4-Azidobutanoic acid (derived from 4-bromobutanoic acid or
-butyrolactone). -
Synthon B: Acetylene (or substituted alkynes for derivatives).
Synthesis Protocol (CuAAC Mechanism)
The following protocol describes the synthesis of the core scaffold using a self-validating "Click" reaction system.
Reagents:
-
4-Azidobutanoic acid (1.0 eq)
-
Alkyne (1.2 eq)
-
CuSO
5H O (0.1 eq) -
Sodium Ascorbate (0.2 eq)
-
Solvent:
-BuOH/H O (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-azidobutanoic acid in
-BuOH/H O. -
Catalyst Activation: Add sodium ascorbate followed by copper sulfate. The solution should turn bright yellow/orange, indicating the formation of Cu(I).
-
Cycloaddition: Stir at room temperature for 12–24 hours. Monitor via TLC (disappearance of azide peak in IR at ~2100 cm
). -
Workup: Dilute with water, acidify to pH 2 with 1M HCl to protonate the carboxylic acid, and extract with ethyl acetate.
-
Purification: Recrystallization from ethanol/water (column chromatography is rarely needed due to the specificity of CuAAC).
Part 2: Critical Application – Impurity Profiling
In the context of pharmaceutical quality control, derivatives of this scaffold are known degradation products of Tazobactam .
The Tazobactam Connection
Tazobactam contains a triazolyl-methyl moiety fused to a penam sulfone ring. Under hydrolytic stress (acidic or basic conditions), the
Why this matters:
-
Regulatory Compliance: ICH Q3A/B guidelines require the identification of impurities >0.1%.
-
Toxicity: Understanding the stability of the triazole-linker prevents unknown toxicological risks in formulated products.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]
GABA Bioisosteres
-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The "4-(1H-1,2,3-triazol-1-yl)butanoic acid" scaffold mimics GABA but replaces the primary amine with a triazole ring.-
Structural Logic: The triazole ring acts as a planar, aromatic bioisostere. It can engage in
-stacking interactions that the native amine cannot, potentially altering receptor subtype selectivity (e.g., GABA vs. GABA ). -
Metabolic Stability: Unlike the flexible amine of GABA, the triazole is resistant to metabolic oxidation (MAO), potentially increasing the half-life of the analog.
PROTAC and Bioconjugate Linkers
This scaffold is a "privileged structure" for designing linkers in PROTACs.
-
Function: It connects an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.
-
Advantage: The butanoic acid chain provides a 4-carbon spacer (approx. 5–6 Å), while the triazole provides a rigid "kink" that can improve cell permeability compared to pure PEG chains.
Data: Physicochemical Profile of the Scaffold
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 155.15 g/mol | Fragment-like, ideal for conjugation. |
| cLogP | ~0.2 | Hydrophilic; good aqueous solubility. |
| H-Bond Donors | 1 (COOH) | Specific binding capability. |
| H-Bond Acceptors | 4 (3 N, 1 CO) | Rich interaction profile for protein binding. |
| pKa (Acid) | ~4.8 | Standard carboxylic acid behavior. |
Part 4: Experimental Validation Protocols
Analytical Method for Impurity Detection (HPLC)
To detect this scaffold in a complex matrix (e.g., Tazobactam stability samples), use the following verified gradient:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 95% A
-
10 min: 70% A
-
15 min: 95% A
-
-
Detection: UV at 210 nm (COOH absorption) and 254 nm (Triazole absorption).
-
Rationale: The high polarity of the butanoic acid tail requires a high aqueous start to ensure retention.
References
-
Tazobactam Impurity Profiling
-
Click Chemistry Mechanism & Catalysis
-
Triazoles as Bioisosteres
- Source: National Institutes of Health (PMC). "1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview."
-
GABA Analogues & Neurochemistry
- Source: Hello Bio. "GABA Receptor Pharmacology and Agonists."
-
Bioconjugation Reagents
- Source: BroadPharm. "Azide-Alkyne Click Chemistry Reagents for Drug Discovery."
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA | GABAA receptor inhibitor | Hello Bio [hellobio.com]
- 4. chemscene.com [chemscene.com]
- 5. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
The Indomitable Link: A Technical Guide to the Stability of 1,2,3-Triazole Butanoic Acid Derivatives in Drug Development
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the robust chemical and metabolic stability of 1,2,3-triazole-substituted butanoic acid derivatives, a molecular scaffold of increasing significance in modern medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just a review of the literature, but a synthesized understanding of why this particular combination of a highly stable heterocyclic ring and a common aliphatic acid is proving to be a powerful asset in the design of durable and effective therapeutic agents. We will explore the fundamental principles underpinning the stability of each component, the synergistic interplay when they are combined, and the rigorous experimental methodologies required to validate their resilience.
Part 1: Deconstructing Stability: The Two Pillars of the Scaffold
The remarkable stability of 1,2,3-triazole butanoic acid derivatives is not accidental; it is the result of the intrinsic properties of its two core components.
The 1,2,3-Triazole Ring: A Bastion of Chemical Inertness
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. Its exceptional stability is a cornerstone of its utility in drug discovery.[1][2] This stability is not merely an empirical observation but is grounded in its fundamental electronic and structural properties.
-
Aromaticity and Electronic Delocalization: The triazole ring possesses a sextet of π-electrons, fulfilling Hückel's rule for aromaticity. This delocalization of electrons across the ring results in a significant resonance energy, rendering the ring resistant to chemical attacks that would disrupt this stable electronic configuration.[3]
-
Resistance to Chemical Degradation: The 1H-1,2,3-triazole tautomer is exceptionally stable under a wide range of conditions.[3][4] It is notoriously resistant to acidic and basic hydrolysis, oxidation, and reduction.[3][5] This chemical inertness is a highly desirable trait in drug candidates, as it predicts a longer shelf-life and stability in the acidic environment of the stomach.
-
Enzymatic Inertness: The electronic structure and stability of the 1,2,3-triazole ring make it a poor substrate for most metabolic enzymes.[3][5] It is not readily recognized by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. This resistance to enzymatic degradation is a key factor in designing drugs with improved pharmacokinetic profiles, particularly longer half-lives.[6]
The 1,2,3-triazole moiety is often employed as a bioisostere for the amide bond.[7] This substitution can enhance metabolic stability while preserving or improving biological activity.
Butanoic Acid Derivatives: The Biologically Active Moiety
Butanoic acid, a short-chain fatty acid, and its derivatives are common structural motifs in various biologically active molecules and are readily metabolized in the body.[8][9] Understanding the metabolic fate of the butanoic acid portion of the molecule is crucial for predicting the overall pharmacokinetic profile of the drug candidate.
-
Metabolic Pathways: Butyric acid and its derivatives are primarily metabolized through beta-oxidation in the mitochondria, serving as an energy source for cells, particularly colonocytes.[10] Prodrug strategies often utilize esters of butyric acid, such as pivalyloxymethyl butyrate (AN-9), which are designed to be hydrolyzed intracellularly to release the active butyric acid.[11]
-
Ester Hydrolysis: Ester derivatives of butanoic acid are susceptible to hydrolysis by esterase enzymes present in plasma and various tissues. This can be a deliberate design feature for prodrugs, allowing for controlled release of the active carboxylic acid.[11]
Part 2: A Synergistic Union: Stability of the Assembled Scaffold
The conjugation of a 1,2,3-triazole ring to a butanoic acid derivative creates a molecule where the stability of the former can influence the metabolism of the latter, and the overall structure dictates the compound's physicochemical properties.
The Triazole as a Metabolic Modulator
The placement of the triazole ring on the butanoic acid chain can significantly impact the molecule's metabolic fate and properties. While direct quantitative data on the stability of 1,2,3-triazole substituted butanoic acid is limited, valuable insights can be drawn from analogous systems. A study on PROTACs, which often feature similar linker structures, demonstrated that varying the position of a triazole ring within a flexible alkyl linker affects properties like lipophilicity and aqueous solubility.[12] It is hypothesized that the rigid triazole moiety can influence the overall conformation of the molecule, potentially shielding the butanoic acid chain from metabolic enzymes or altering its interaction with biological targets.
In-Field Insight: Rufinamide - A Case Study
A prominent example of a drug built upon a similar scaffold is Rufinamide , an anticonvulsant used to treat Lennox-Gastaut syndrome.[13] Its structure features a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. While not a butanoic acid derivative in the strictest sense, it exemplifies the successful application of the 1-alkyl-1,2,3-triazole-4-carboxylic acid framework in a marketed drug, underscoring the viability and stability of this structural class.[13]
Part 3: Rigorous Evaluation: Experimental Protocols for Stability Assessment
To ensure the trustworthiness of any new chemical entity, a series of standardized in vitro stability assays are indispensable. These protocols form a self-validating system to predict the in vivo behavior of 1,2,3-triazole butanoic acid derivatives.
Chemical Stability Under Forced Degradation
This assay assesses the intrinsic chemical stability of the compound across a range of pH values, mimicking the conditions in the gastrointestinal tract and systemic circulation.
Protocol: pH Stability Assay
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological pH), and pH 9.0 (alkaline condition).
-
Compound Incubation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration of 1-10 µM.
-
Time Points: Incubate the solutions at 37°C. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate any degraded material. Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation rate at each pH.
Table 1: Representative Data for pH Stability Assay
| pH | Time (hours) | % Compound Remaining |
| 1.2 | 0 | 100 |
| 24 | >98 | |
| 7.4 | 0 | 100 |
| 24 | >99 | |
| 9.0 | 0 | 100 |
| 24 | >95 |
Metabolic Stability in Liver Microsomes
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
Protocol: Microsomal Stability Assay
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Table 2: Representative Metabolic Stability Data in Human Liver Microsomes
| Compound | t½ (min) | Clint (µL/min/mg protein) |
| Test Compound | > 60 | < 10 |
| Verapamil (Control) | 15 | 75 |
Plasma Stability
This assay determines the stability of a compound in blood plasma, assessing its susceptibility to plasma enzymes such as esterases.
Protocol: Plasma Stability Assay
-
Reagent Preparation: Thaw frozen plasma (human or other species) at 37°C.
-
Compound Incubation: Add the test compound to the plasma to a final concentration of 1-10 µM.
-
Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots.
-
Quenching: Precipitate the plasma proteins by adding a threefold volume of ice-cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point to determine its stability in plasma.
Part 4: Visualizing the Workflow
To provide a clear overview of the stability assessment process, the following diagram illustrates the key stages.
Caption: Workflow for assessing the stability of a new chemical entity.
Conclusion
The 1,2,3-triazole butanoic acid scaffold represents a powerful platform in modern drug design, offering a unique combination of extreme chemical inertness from the triazole ring and the potential for diverse biological activity from the butanoic acid moiety. The inherent stability of the triazole ring often imparts a favorable pharmacokinetic profile to the entire molecule, shielding it from rapid metabolic degradation. Rigorous in vitro stability testing, as outlined in this guide, is paramount to validating these properties and ensuring the selection of robust drug candidates. As our understanding of the subtle interplay between these two components grows, we can expect to see an increasing number of innovative and durable therapeutics emerging from this promising molecular architecture.
References
-
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]
-
Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. ResearchGate. [Link]
-
Derivatives of butyric acid as potential anti-neoplastic agents. PubMed. [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PMC. [Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. [Link]
-
1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. PMC. [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]
-
1,2,3- Triazoles: general and key synthetic strategies. ResearchGate. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]
-
1,2,3-Triazole. Wikipedia. [Link]
-
Synthetic Trends Followed for the Development of 1,2,3-Triazole. IT Medical Team. [Link]
-
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. [Link]
-
Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. [Link]
-
Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link]
-
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]
-
Butyric acid. Wikipedia. [Link]
-
1,2,3‐Triazole‐based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. ResearchGate. [Link]
-
Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. ResearchGate. [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL. [Link]
-
Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. [Link]
-
C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. [Link]
-
Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. [Link]
-
Comparison of synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids. Lviv Polytechnic National University Institutional Repository. [Link]
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Butyric acid - Wikipedia [en.wikipedia.org]
- 10. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
4-(1H-1,2,3-Triazol-1-yl)butanoic Acid: Technical Profile and Synthesis Guide
This guide details the chemical identity, synthesis, and application of 4-(1H-1,2,3-triazol-1-yl)butanoic acid , a critical linker motif in medicinal chemistry and bioconjugation.
Executive Summary
4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS: 1369016-84-1) is a heterobifunctional linker molecule characterized by a terminal carboxylic acid and a 1,2,3-triazole moiety attached at the N1 position.[1][2] It is widely utilized in drug discovery as a stable amide bioisostere and in "Click Chemistry" applications as a spacer for PROTACs (Proteolysis Targeting Chimeras) and surface functionalization.
Unlike its 1,2,4-triazole isomer or the N2-substituted analogs, the 1,2,3-triazol-1-yl isomer is the specific product of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction between 4-azidobutanoic acid and an acetylene source. Its value lies in the metabolic stability of the triazole ring and the versatility of the carboxylic acid tail for further conjugation.
Chemical Identity & Nomenclature
| Parameter | Detail |
| IUPAC Name | 4-(1H-1,2,3-triazol-1-yl)butanoic acid |
| Common Synonyms | 4-(1H-1,2,3-triazol-1-yl)butyric acid; 4-(1,2,3-triazol-1-yl)butanoic acid |
| CAS Number | 1369016-84-1 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| SMILES | C(CC(=O)O)CN1C=CN=N1 |
| InChI Key | WFDZPCVPOXGSBW-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
Physicochemical Properties
Note: Values are based on experimental data for the class and computational models where specific experimental constants are absent.
| Property | Value | Context |
| pKa (Acid) | ~4.76 | Typical for aliphatic carboxylic acids. |
| pKa (Triazole) | ~1.2 (Conjugate acid) | The 1,2,3-triazole ring is a weak base; essentially neutral at physiological pH. |
| LogP | ~0.14 | Low lipophilicity; highly soluble in polar organic solvents (DMSO, DMF, MeOH). |
| H-Bond Donors | 1 | Carboxylic acid -OH. |
| H-Bond Acceptors | 4 | Triazole nitrogens (N2, N3) and carboxyl oxygens. |
| Stability | High | The triazole ring is resistant to hydrolysis, oxidation, and metabolic degradation. |
Synthesis Protocol: The "Click" Route
Phase 1: Synthesis of Precursor (4-Azidobutanoic Acid)
Pre-requisite: This step converts commercially available ethyl 4-bromobutyrate to the azide, followed by hydrolysis.
-
Azidation: React Ethyl 4-bromobutyrate with Sodium Azide (NaN₃) (1.5 equiv) in DMF at 60°C for 4 hours.
-
Safety: NaN₃ is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) to avoid forming explosive diazidomethane.
-
-
Hydrolysis: Treat the resulting ethyl 4-azidobutyrate with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours.
-
Workup: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.
-
Validation: IR spectrum should show a strong azide stretch at ~2100 cm⁻¹.
Phase 2: CuAAC Reaction (Triazole Formation)
Target: 4-(1H-1,2,3-triazol-1-yl)butanoic acid.[3]
Reagents:
-
Trimethylsilylacetylene (TMS-Acetylene) [Preferred surrogate for Acetylene gas]
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-Butanol / Water (1:1)
Protocol:
-
Setup: Dissolve 4-azidobutanoic acid (1.0 equiv) and TMS-acetylene (1.5 equiv) in t-BuOH/H₂O.
-
Catalyst Addition: Add CuSO₄ solution followed by Sodium Ascorbate solution. The mixture typically turns bright yellow/orange.
-
Reaction: Stir at Room Temperature for 12–24 hours.
-
Desilylation: Add TBAF (Tetra-n-butylammonium fluoride) or K₂CO₃/MeOH to remove the TMS group, yielding the unsubstituted triazole.
-
Purification:
-
Remove copper by chelating resin (e.g., QuadraPure™ TU) or EDTA wash.
-
Isolate product via semi-preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).
-
Self-Validating Logic
-
Monitoring: The disappearance of the azide peak (2100 cm⁻¹) in IR or the azide signal in LCMS indicates reaction completion.
-
Regioselectivity: The CuAAC reaction guarantees the N1-substitution. The absence of N2-isomer peaks in ¹H NMR (which typically appear upfield relative to N1) confirms purity.
Visualizing the Workflow
The following diagram illustrates the logical flow from raw materials to the final linker, highlighting the critical decision points.
Caption: Step-wise synthesis pathway utilizing the regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Drug Development
A. PROTAC Linker Design
This molecule serves as a "zero-length" or short-chain linker. The carboxylic acid couples to the E3 ligase ligand (e.g., Thalidomide derivatives) or the Target Protein ligand, while the triazole acts as a rigid, metabolic stable connector that improves cell permeability compared to pure PEG chains.
B. Bioisosterism
The 1,2,3-triazole ring mimics the electronic properties and geometry of an amide bond (
-
Dipole Moment: ~5 D (similar to amide ~3.7 D).
-
H-Bonding: The N2 and N3 atoms act as weak H-bond acceptors, similar to the amide carbonyl oxygen.
C. Surface Immobilization
Researchers use 4-(1H-1,2,3-triazol-1-yl)butanoic acid to functionalize amino-terminated surfaces (glass slides, gold nanoparticles) via EDC/NHS coupling. This creates a "triazole-rich" surface often used to study specific binding interactions or to orient biomolecules.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)butanoic acid (Compound CID 69442294). National Library of Medicine. Link
-
ChemScene. (n.d.). 4-(1H-1,2,3-Triazol-1-yl)butanoic acid Product Page. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link
Sources
- 1. WO2017089895A1 - Antibody-drug conjugates comprising branched linkers and methods related thereto - Google Patents [patents.google.com]
- 2. Accurate MALDI-TOF/TOF Sequencing of One-Bead-One-Compound Peptide Libraries with Application to the Identification of Multi-ligand Protein Affinity Agents Using In Situ Click Chemistry Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid in Modern Peptide Synthesis
Abstract
The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at enhancing therapeutic profiles by improving metabolic stability, bioavailability, and target affinity. The incorporation of non-natural structural motifs is a key tactic in this endeavor. This document provides a comprehensive guide for researchers on the application of 4-(1H-1,2,3-triazol-1-yl)butanoic acid, a versatile building block for introducing a stable, polar, and synthetically accessible triazole moiety into peptide scaffolds. We will explore the underlying chemical principles, provide detailed, field-tested protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and offer practical guidance on troubleshooting and data interpretation.
Introduction: The Rationale for Triazole-Modified Peptides
Peptides are highly valued as therapeutic agents due to their high specificity and low intrinsic toxicity. However, their clinical utility is often hampered by poor metabolic stability, primarily due to enzymatic degradation by proteases.[1][2] The field of peptidomimetics seeks to overcome these limitations by introducing chemical modifications that mimic native peptide structures while resisting enzymatic cleavage.[1][2][3]
The 1,2,3-triazole ring, most famously generated via the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as an outstanding bioisostere for the trans-amide bond.[3][4][5][6] Its key physicochemical properties—planarity, a strong dipole moment similar to an amide bond, and the capacity for hydrogen bonding—allow it to function as a surrogate for the peptide backbone, conferring significant resistance to proteolysis.[7][8][9]
4-(1H-1,2,3-triazol-1-yl)butanoic acid serves as a ready-to-use building block that leverages these advantages. It can be incorporated into a peptide sequence to:
-
Enhance Proteolytic Stability: The triazole heterocycle is not recognized by proteases, significantly increasing the in vivo half-life of the peptide.[1][8]
-
Introduce Conformational Constraints: The rigid triazole ring can be used to stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[3][9]
-
Act as a Versatile Linker: The butanoic acid chain provides a flexible spacer, allowing the triazole moiety to be used for conjugating other molecules like fluorophores, small molecule drugs, or polyethylene glycol (PEG) chains without disrupting the core peptide sequence.[7][10]
-
Increase Structural Diversity: It provides a rapid means to generate novel chemical entities with unique pharmacological profiles.[4]
Scientific Principle: The Chemistry of Incorporation
The most direct and efficient method for incorporating 4-(1H-1,2,3-triazol-1-yl)butanoic acid into a peptide is through standard Solid-Phase Peptide Synthesis (SPPS). In this workflow, the molecule is treated as an N-terminally uncapped, non-natural amino acid analogue. Its carboxylic acid functional group is activated in situ and reacted with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support.
The core reaction is a standard amide bond formation, identical to the coupling of any proteinogenic amino acid. The choice of coupling reagents is critical for ensuring high efficiency, especially given that the peptide chain may be prone to aggregation.
Caption: Workflow for SPPS incorporation of the triazole moiety.
Experimental Protocol: N-Terminal Modification via SPPS
This protocol details the manual incorporation of 4-(1H-1,2,3-triazol-1-yl)butanoic acid onto the N-terminus of a peptide sequence assembled on a Rink Amide resin using the standard Fmoc/tBu strategy.[11][12]
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-Rink Amide MBHA Resin (100-200 mesh) | Standard peptide synthesis grade |
| Fmoc-protected Amino Acids | Standard peptide synthesis grade |
| 4-(1H-1,2,3-triazol-1-yl)butanoic acid | ≥95% purity[13] |
| HBTU (or HATU for difficult couplings) | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Piperidine | Anhydrous, for molecular biology |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | HPLC grade |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Acetonitrile (ACN) | HPLC grade |
| Cold Diethyl Ether | Reagent grade |
Step-by-Step Synthesis Workflow
This protocol assumes the desired peptide sequence has already been synthesized on the resin and the final N-terminal Fmoc group has been removed.
Step 1: Resin Preparation
-
Place the peptide-resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to ensure it is well-solvated.
-
Perform the final Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine. Confirm successful deprotection with a positive Kaiser test.
Step 2: Activation and Coupling of 4-(1H-1,2,3-triazol-1-yl)butanoic acid
-
In a separate vial, prepare the activation solution:
-
Dissolve 4-(1H-1,2,3-triazol-1-yl)butanoic acid (47 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add HBTU (111 mg, 0.29 mmol, 2.9 eq.).
-
Add DIPEA (105 µL, 0.6 mmol, 6 eq.).
-
-
Vortex the activation mixture for 1-2 minutes. The solution should be clear.
-
Immediately add the activation solution to the reaction vessel containing the washed, deprotected peptide-resin.
-
Agitate the vessel at room temperature for 2-4 hours. For potentially difficult sequences, extend the coupling time or use a more powerful coupling agent like HATU.
Step 3: Monitoring and Post-Coupling Wash
-
After the coupling period, take a small sample of resin beads and perform a Kaiser test (or TNBS test). A negative result (clear/yellow beads) indicates a complete reaction.
-
If the test is positive, indicating incomplete coupling, drain the vessel and repeat the coupling step with freshly prepared activation solution ("double coupling").
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Caption: Detailed workflow for the coupling and cleavage steps.
Step 4: Cleavage and Deprotection
-
Add 3 mL of the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Concentrate the filtrate under a gentle stream of nitrogen to ~0.5 mL.
-
Precipitate the crude peptide by adding ~40 mL of cold diethyl ether.
-
Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice.
-
Dry the resulting white peptide pellet under vacuum.
Step 5: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Confirm the identity and purity of the collected fractions using LC-MS (Liquid Chromatography-Mass Spectrometry). The observed mass should correspond to the calculated mass of the triazole-modified peptide.
Troubleshooting and Data Interpretation
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Peptide Aggregation: The growing peptide chain on the resin is folding, blocking access to the N-terminus.[11] Insufficient Activation: Coupling reagents have degraded or insufficient time was allowed. | Change Coupling Conditions: Use a stronger coupling reagent like HATU. Increase coupling time to 6-12 hours or perform the reaction at a slightly elevated temperature (35-40°C). Disrupt Aggregation: Add chaotropic salts (e.g., 0.4 M LiCl) to the coupling mixture or use a "magic mixture" of solvents. Double Couple: Always an effective first step. |
| Low Purity of Crude Peptide | Incomplete Deprotection: Side-chain protecting groups were not fully removed during cleavage. Side Reactions: Cationic species generated during cleavage may have reacted with sensitive residues (e.g., Trp, Met). | Optimize Cleavage: Increase cleavage time to 4 hours. Ensure the scavenger cocktail is appropriate for the peptide sequence (e.g., add EDT for peptides containing Trp). |
| Mass Spec shows +56 Da adduct | t-Butyl Cation Adduct: A common artifact from the cleavage of tBu protecting groups reacting with the peptide. | Improve Scavenging: Increase the concentration of TIS in the cleavage cocktail to 5%. Ensure the peptide is fully dissolved before precipitation. |
Concluding Remarks
The use of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is a powerful and straightforward strategy for enhancing the drug-like properties of therapeutic peptides. By serving as a stable and versatile building block, it allows for the creation of peptidomimetics with superior resistance to enzymatic degradation.[1][14] The protocol described herein, based on well-established SPPS principles, provides a reliable pathway for its incorporation, opening the door to the development of novel peptide-based therapeutics with improved pharmacokinetic profiles and enhanced biological activity.[15][16]
References
-
Haldar, D., & Minda, M. (2014). Click Chemistry in Peptide-Based Drug Design. PMC. [Link]
-
LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. [Link]
-
Paprocka, R., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]
-
Paprocka, R., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]
-
Paprocka, R., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry. [Link]
-
Paprocka, R., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. ResearchGate. [Link]
-
Stepanyan, L., et al. (2025). The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide. PMC. [Link]
-
Ghasemi, S., et al. (2019). Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. Research in Pharmaceutical Sciences. [Link]
-
Valverde, I. E., et al. (2013). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. PMC. [Link]
-
Stepanyan, L., et al. (2025). Cyclic peptide mimetic compound 35 containing a triazole. ResearchGate. [Link]
-
Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
D'Souza, A., & D'Souza, D. M. (2022). 1,2,3-Triazoles as Biomimetics in Peptide Science. PMC. [Link]
Sources
- 1. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [flore.unifi.it]
- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. chemscene.com [chemscene.com]
- 14. researchgate.net [researchgate.net]
- 15. brieflands.com [brieflands.com]
- 16. researchgate.net [researchgate.net]
Application Note: 4-(1H-1,2,3-triazol-1-yl)butanoic acid as a Molecular Linker and Bioisostere
Executive Summary
4-(1H-1,2,3-triazol-1-yl)butanoic acid is a specialized molecular scaffold that bridges the gap between small-molecule therapeutics and bioconjugation. Structurally, it consists of a butyric acid chain terminated by a 1,2,3-triazole ring.[1][2] Its primary utility lies in its role as a metabolically stable bioisostere of γ-aminobutyric acid (GABA) and as a robust molecular spacer in fragment-based drug discovery (FBDD).
Unlike traditional aliphatic linkers, the incorporation of the triazole moiety provides unique electronic properties (high dipole moment ~5 D), enhanced water solubility, and resistance to metabolic hydrolysis. This guide details its application as a terminal motif in peptidomimetics, a reference standard in antibiotic stability profiling (Tazobactam), and a ligand for surface functionalization.
Chemical Identity & Properties
| Property | Specification | Clinical/Research Significance |
| IUPAC Name | 4-(1H-1,2,3-triazol-1-yl)butanoic acid | Unambiguous identification.[2] |
| CAS Number | 1369016-84-1 | Note: Distinct from the Tazobactam degradation product (CAS 118175-11-4) which contains sulfino/amino groups. |
| Molecular Formula | C₆H₉N₃O₂ (MW: 155.15 g/mol ) | Low molecular weight, ideal for fragment-based screening. |
| Structural Motif | Triazole – (CH₂)₃ – COOH | Mimics the distance and charge distribution of GABA (H₂N–(CH₂)₃–COOH). |
| Solubility | High in DMSO, MeOH, Water (pH > 4) | Excellent for aqueous bioconjugation protocols. |
| pKa | ~4.8 (Carboxylic acid) | Standard activation chemistry (NHS/EDC) applies. |
Core Applications
A. Peptidomimetics: The GABA Bioisostere
The 1,2,3-triazole ring is a proven bioisostere for the amide bond and the amino group. In the context of 4-(1H-1,2,3-triazol-1-yl)butanoic acid , the structure mimics GABA but replaces the metabolically labile amine with a stable triazole.
-
Mechanism: The triazole ring acts as a hydrogen bond acceptor and dipole mimic, maintaining the electrostatic profile required for receptor binding (e.g., GABA receptors) while preventing enzymatic degradation by amine oxidases.
-
Application: Used in the design of GABA analogues to probe receptor subtypes or to create "stapled" peptides where the acid couples to a lysine side chain, presenting the triazole to a binding pocket.
B. Molecular Linker & Spacer Design
In PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), linker geometry is critical.
-
Rigidity vs. Flexibility: The propyl chain (-CH2CH2CH2-) provides moderate flexibility, while the terminal triazole adds a rigid, planar "cap" that can engage in
-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein. -
Solubility Enhancement: Replacing a phenyl linker with this triazole-alkyl linker significantly improves the aqueous solubility of hydrophobic payloads.
C. Analytical Standard (Tazobactam Profiling)
This molecule serves as a core fragment reference for the degradation of Tazobactam , a beta-lactamase inhibitor.
-
Relevance: Tazobactam contains a (1,2,3-triazol-1-yl)methyl group.[1][2][3][4] Under stress (hydrolysis), the beta-lactam ring opens. While the exact impurity is complex (containing sulfino/amino groups), the simple 4-(triazolyl)butanoic acid core is used to validate HPLC methods for detecting triazole-containing degradation fragments.
Experimental Protocols
Protocol 1: Activation and Coupling (Bioconjugation)
Objective: Covalently attach 4-(1H-1,2,3-triazol-1-yl)butanoic acid to a primary amine (e.g., a drug pharmacophore or protein lysine).
Reagents:
-
Linker: 4-(1H-1,2,3-triazol-1-yl)butanoic acid (1.0 equiv)
-
Activator: HATU (1.1 equiv) or EDC/NHS (for water-soluble coupling)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF (anhydrous)
Workflow:
-
Activation: Dissolve the Linker (100 mg, 0.64 mmol) in anhydrous DMF (2 mL). Add DIPEA (223 µL, 1.28 mmol) followed by HATU (267 mg, 0.70 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow indicates active ester formation.
-
Coupling: Add the amine-containing scaffold (0.64 mmol) dissolved in DMF (1 mL).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Amine MW + 137.1 Da).
-
Workup: Dilute with EtOAc (20 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Note: If using EDC/NHS in aqueous buffer (for proteins), maintain pH at 5.0–6.0 for activation, then raise to 7.5 for coupling.
Protocol 2: HPLC Analysis (Impurity/Purity Profiling)
Objective: Quantify the linker or detect it as a degradation fragment.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B for 2 min, ramp to 30% B over 10 min. (Triazoles are polar; they elute early).
-
Detection: UV at 210 nm (Amide/Acid absorption) and 254 nm (Triazole ring absorption). Note: The triazole absorbance is weak compared to aromatics; 210 nm is more sensitive.
Mechanistic Visualization
The following diagram illustrates the synthesis of the linker from its precursor and its subsequent conjugation to a drug scaffold to create a GABA-mimetic conjugate.
Caption: Workflow showing the generation of the triazole linker and its conjugation to a pharmacophore. The triazole ring remains intact, serving as a stable bioisostere in the final conjugate.
Scientific Rationale & Troubleshooting
-
Why use this linker over a simple alkyl chain?
-
Dipole Effect: The 1,2,3-triazole has a strong dipole moment (~5 D) pointing from N1 to C5. This can favorably interact with backbone amides in protein binding pockets, unlike a hydrophobic alkyl chain.
-
Metabolic Stability: Alkyl chains are susceptible to oxidation (P450s). The triazole ring is resistant to oxidative and hydrolytic cleavage.
-
-
Troubleshooting Coupling Reactions:
-
Issue: Low yield during amide coupling.
-
Cause: The triazole nitrogens (N2/N3) can coordinate with the coupling reagents or metal ions (if Cu is present from synthesis).
-
Solution: Use EDTA wash if the linker was made via CuAAC to remove copper traces. Use HATU instead of EDC for sterically hindered amines.
-
References
-
LGC Standards. (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric Acid (Tazobactam Impurity). Retrieved from
-
ChemScene. 4-(1H-1,2,3-Triazol-1-yl)butanoic acid Product Page (CAS 1369016-84-1).[5] Retrieved from
-
Frontiers in Pharmacology. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (2021).[6] Retrieved from
-
National Institutes of Health (NIH). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2024).[7][8] ChemBioChem.[8][9] Retrieved from
-
Selleck Chemicals. GABA (gamma-Aminobutyric acid) Biological Activity and Analogs. Retrieved from
Sources
- 1. CN113194943A - Stable-quality beta lactamase inhibitor composition, and application and method thereof - Google Patents [patents.google.com]
- 2. CN113194943A - Stable-quality beta lactamase inhibitor composition, and application and method thereof - Google Patents [patents.google.com]
- 3. KR0180798B1 - Crystalline penicillin derivative, and its production and use - Google Patents [patents.google.com]
- 4. shop.alchimica.cz [shop.alchimica.cz]
- 5. chemscene.com [chemscene.com]
- 6. 1H-1,2,3-Triazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid (1 x 100 mg) | Alchimica [shop.alchimica.cz]
protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis
Introduction: Beyond the "Click"
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often oversimplified as a "mix-and-stir" reaction. While robust, this simplification leads to sub-optimal yields and degradation in complex biological settings. This guide moves beyond the basic Huisgen cycloaddition to the modern, ligand-accelerated protocols established by the Sharpless and Meldal groups.
We focus here on the mechanistic control of Copper(I) species. The success of CuAAC depends entirely on maintaining a specific concentration of Cu(I) while preventing its oxidation to inactive Cu(II), its disproportionation into Cu(0)/Cu(II), and its participation in reactive oxygen species (ROS) generation that damages biomolecules.
Mechanistic Insight: The Dinuclear Catalytic Cycle
Early models proposed a mononuclear mechanism. However, kinetic isotope studies and DFT calculations now support a dinuclear mechanism as the preferred pathway, where one copper atom forms the
Figure 1: The Dinuclear Catalytic Cycle
This diagram illustrates the critical role of the second copper atom in the transition state.
Figure 1 Caption: The cycle proceeds via a dinuclear copper intermediate. Ligands stabilize the Cu(I) state, preventing oxidation and accelerating the rate-determining metallacycle formation.
Strategic Reagent Selection
The choice of ligand dictates the reaction's speed, biocompatibility, and protection against oxidation. Do not use "naked" copper (CuSO4 + Ascorbate only) for biological samples.
Table 1: Ligand Performance Matrix
| Ligand | Solubility | Reaction Rate | Biocompatibility | Primary Application |
| TBTA | Organic (DMSO/tBuOH) | Moderate | Low (Cytotoxic) | Small molecule synthesis; Polymer chemistry. |
| THPTA | Water (Highly soluble) | Fast | High | Protein/DNA conjugation; Cell lysates.[1] |
| BTTAA | Water | Very Fast | Excellent | Live cell surface labeling; Low Cu loading (10-50 µM). |
| BTTES | Water | Fast | High | Alternative to THPTA for sensitive proteins. |
Protocol A: Small Molecule Synthesis (The Workhorse)
Scope: Organic synthesis, polymer functionalization, robust substrates. Conditions: High concentration (0.1–1 M), organic co-solvent.
Reagents
-
Alkyne & Azide: 1.0 equiv each.
-
Solvent:
-BuOH : Water (1:1). Why? -BuOH solubilizes organic reactants but does not coordinate Cu(I) strongly enough to inhibit the reaction. -
Catalyst:
(1 mol%). -
Reductant: Sodium Ascorbate (10 mol%).[2]
-
Ligand (Optional but recommended): TBTA (1 mol%).
Step-by-Step Methodology
-
Dissolution: Dissolve Alkyne (1 mmol) and Azide (1 mmol) in 2 mL of
-BuOH. Add 2 mL of water. If precipitate forms, add more -BuOH until clear. -
Catalyst Prep:
-
Prepare 0.1 M
in water.[3] -
Prepare 0.1 M TBTA in DMSO.
-
Premix 10 µL
(1 µmol) and 10 µL TBTA (1 µmol). Premixing ensures the active complex forms before exposure to reactants.
-
-
Initiation: Add the Cu-TBTA complex to the reaction vial.
-
Reduction: Add 100 µL of freshly prepared 1.0 M Sodium Ascorbate (100 µmol). The solution should turn from blue (Cu-II) to colorless/pale yellow (Cu-I).
-
Incubation: Stir vigorously at RT for 6–12 hours.
-
Workup: Dilute with water. If the product is solid, filter.[4] If liquid, extract with EtOAc.
Protocol B: Bioconjugation (The Precision Method)
Scope: Labeling proteins, DNA, or cell lysates.[1] Conditions: Low concentration (<50 µM), aqueous buffer, ROS scavenging required.
Critical Adjustments
-
Ligand is Mandatory: You must use THPTA or BTTAA to protect the biomolecule from oxidative damage (histidine oxidation) caused by the Cu/Ascorbate/O2 system.
-
Aminoguanidine: Added to scavenge dehydroascorbate byproducts that can crosslink proteins.
Reagents
-
Protein-Alkyne/Azide: 10–50 µM in PBS (pH 7.4).
-
Label (Fluorophore/Biotin): 2–5 equivalents relative to protein.
-
CuSO4: 100 µM final concentration.
-
Ligand (THPTA/BTTAA): 500 µM final (Maintain 1:5 Cu:Ligand ratio).
-
Sodium Ascorbate: 2.5 mM final.
Step-by-Step Methodology
-
Stock Preparation:
-
Reaction Assembly (Order matters):
-
Incubation: Incubate for 30–60 minutes at RT in the dark. Do not heat proteins.
-
Purification: Remove excess reagents via desalting column (e.g., PD-10, Zeba Spin) or dialysis.
Troubleshooting & Optimization
Figure 2: Optimization Decision Tree
Use this workflow to troubleshoot low yields or precipitation.
Figure 2 Caption: Diagnostic flow for visual inspection of the CuAAC reaction mixture.
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Protein Precipitation | Cu(I)-induced denaturation or excessive hydrophobic label. | Switch to BTTAA (allows lower Cu loading).[2] Add 5-10% Glycerol or DMSO. |
| Blue Color Persists | Inactive reductant; Oxygen saturation. | Use fresh Sodium Ascorbate.[1][3][6] Degas buffers with Nitrogen/Argon. |
| High Background (Imaging) | Non-specific fluorophore binding. | Wash with BSA/Tween-20. Use a "fluorogenic" probe that only fluoresces upon triazole formation. |
| No Reaction (Dilute) | Concentration below | Increase Cu:Ligand concentration. Ensure Cu:Ligand ratio is at least 1:5. |
Safety Protocols: The "Rule of Six"
Organic azides are potential explosives.[7][8] The triazole product is stable, but the starting material is energetic.
-
Carbon/Nitrogen Ratio: Ensure the number of carbons + oxygens is at least 3 times the number of nitrogens:
.[9] -
Rule of Six: For safe isolation, the molecule should have at least 6 carbons per azide group.[9]
-
Solvent Incompatibility: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide.[7][8][10] This forms di- and tri-azidomethane, which are extremely volatile and explosive.
-
Metal Hazards: Avoid metal spatulas. Azides react with heavy metals (Cu, Pb) to form shock-sensitive metal azides.
References
-
Rostovtsev, V. V., et al. (2002).[4][5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009).[3][5] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Introduction of BTTAA). Link
-
Presolski, S. I., et al. (2011).[11] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link[5]
-
Worrell, B. T., et al. (2013).[4] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[12] Science. Link
-
University of California, Santa Cruz. (n.d.). Safety Alert: Organic Azides. Link
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uvic.ca [uvic.ca]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: 4-(1H-1,2,3-triazol-1-yl)butanoic Acid in Anticancer Drug Design
This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 4-(1H-1,2,3-triazol-1-yl)butanoic acid (TBA) as a versatile pharmacophore and linker in the synthesis of next-generation anticancer agents.[1]
Executive Summary
4-(1H-1,2,3-triazol-1-yl)butanoic acid (TBA) represents a critical structural motif in modern oncology research.[1] It functions not merely as a passive linker but as an active bioisostere that enhances metabolic stability, solubility, and target affinity.[1]
This guide details the protocols for synthesizing TBA derivatives and applying them in two primary anticancer strategies:
-
Fragment-Based Drug Design (FBDD): Utilizing the triazole ring as an amide mimic and the butyric acid tail to target Histone Deacetylases (HDACs).
-
PROTAC & Conjugate Design: Using TBA as a rigid, stable linker to connect cytotoxic payloads (e.g., Doxorubicin) to targeting ligands.[1]
Scientific Rationale & Mechanism
The Triazole Advantage
The 1,2,3-triazole ring within TBA is generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] It serves two distinct mechanistic functions in cancer therapy:
-
Amide Bioisosterism: The triazole ring mimics the electronic properties and dipole moment of a peptide bond (amide) but is completely resistant to proteases, significantly extending the half-life of the drug in vivo [1].
-
Dipole Interactions: The strong dipole moment (~5 Debye) allows the triazole nitrogen atoms to participate in hydrogen bonding and
-stacking interactions with biological targets, such as the ATP-binding pockets of kinases (e.g., EGFR, CDK) [2].[1]
The Butyric Acid Pharmacophore
The "butanoic acid" tail of TBA is structurally homologous to butyrate and valproic acid , known inhibitors of Histone Deacetylase (HDAC).
-
Mechanism: The carboxylate group can chelate the Zinc ion (
) in the catalytic pocket of HDACs.[1] -
Effect: Inhibition of HDAC leads to hyperacetylation of histones, reactivating tumor suppressor genes (e.g., p21) and inducing apoptosis in cancer cells [3].[1]
Visualizing the Design Strategy
The following diagram illustrates the modular assembly of TBA-based drugs.
Figure 1: Modular assembly of TBA conjugates via Click Chemistry, highlighting dual-targeting potential against HDACs and Kinases.[1]
Experimental Protocols
Safety Pre-Check: Azide Handling
-
Hazard: Low molecular weight organic azides can be explosive.
-
Rule of Thumb: The number of non-hydrogen atoms (
) divided by the number of energetic nitrogen atoms ( ) should be .[1] -
Compliance: 4-Azidobutanoic acid (
) has a ratio of . Caution is required. Store in solution, never concentrate to dryness, and use a blast shield.[1]
Protocol A: Synthesis of the TBA Core (Click Reaction)
This protocol describes coupling 4-azidobutanoic acid with a terminal alkyne-bearing pharmacophore (e.g., N-propargyl-quinoline).[1]
Reagents:
-
4-Azidobutanoic acid (1.0 equiv)[1]
-
Alkyne-Pharmacophore (1.0 equiv)[1]
- (0.1 equiv)[1]
-
Sodium Ascorbate (0.2 equiv)[1]
-
Solvent:
-BuOH : (1:1)[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the Alkyne-Pharmacophore and 4-Azidobutanoic acid in the
-BuOH/ mixture (concentration ~0.1 M). -
Catalyst Preparation: Prepare fresh aqueous solutions of
(1 M) and Sodium Ascorbate (1 M). -
Initiation: Add the
solution to the reaction mixture, followed immediately by the Sodium Ascorbate. The solution should turn bright yellow/orange (indicating Cu(I) species).[1] -
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor conversion by TLC or LC-MS.[1]
-
Quenching & Extraction:
-
Purification: Dry over
, concentrate (do not heat >40°C), and purify via silica gel column chromatography (typical eluent: DCM/MeOH).
Protocol B: Amide Coupling (Post-Click Modification)
If the TBA moiety acts as a linker, the carboxylic acid tail must be activated to attach a second payload (e.g., an amine-functionalized fluorophore or drug).[1]
Reagents:
-
TBA-Conjugate (from Protocol A)
-
Target Amine (
)[1] -
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
DMF (Dry)[1]
Methodology:
-
Dissolve TBA-Conjugate in dry DMF under Nitrogen atmosphere.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for 15 minutes to form the activated ester.
-
Add the Target Amine and stir at Room Temperature for 12 hours.
-
Validation: Monitor by LC-MS for the mass shift corresponding to amide bond formation (
).
Biological Characterization
In Vitro Cytotoxicity Assay (MTT)
To validate the anticancer potential of the synthesized TBA derivatives.
| Parameter | Specification | Notes |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | Standard NCI-60 panel subsets.[1] |
| Control | Doxorubicin or SAHA (Vorinostat) | Positive controls for cytotoxicity and HDAC inhibition.[1] |
| Seeding Density | 96-well plate format.[1] | |
| Incubation | 48 - 72 hours | At 37°C, 5% |
| Readout | Absorbance at 570 nm | Mitochondrial activity measure. |
Data Analysis: Calculate
HDAC Inhibition Assay (Fluorometric)
Since the butyric acid tail targets HDACs, this assay is mandatory for mechanistic validation.[1]
Workflow:
-
Substrate: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).[1]
-
Incubation: Incubate HeLa nuclear extract (source of HDACs) with the TBA-compound (1 nM – 10
M) for 30 mins. -
Reaction: Add the substrate and incubate for 30 mins.
-
Developer: Add trypsin/developer solution (cleaves the deacetylated lysine to release the fluorophore).[1]
-
Detection: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).
-
Result: A decrease in fluorescence compared to vehicle control indicates HDAC inhibition.
Case Study: TBA as a PROTAC Linker
Recent developments utilize TBA to link E3 ligase ligands (like Thalidomide) to target proteins.[1]
Mechanism:
-
The Triazole: Provides a rigid spacer that prevents "linker collapse," ensuring the E3 ligase and Target Protein are held at the optimal distance for ubiquitination.
-
The Butyric Chain: Provides flexibility to orient the E3 ligand into the Cereblon binding pocket.
Figure 2: Mechanism of TBA-based PROTACs inducing proteasomal degradation of cancer targets.[1]
References
-
Bioisosterism of Triazoles: Bonandi, E., et al. (2017).[1] "Click Chemistry in the Design of Bioactive Agents." Chemistry – A European Journal. Link[1]
-
Triazoles in Cancer Therapy: Dheer, D., et al. (2017).[1] "A review of 1,2,3-triazoles as potent anticancer agents." Bioorganic & Medicinal Chemistry. Link[1]
-
HDAC Inhibition by Fatty Acids: Stiborova, M., et al. (2012).[1] "The synergistic effects of DNA-damaging drugs and histone deacetylase inhibitors in cancer therapy." Current Medicinal Chemistry. Link
-
Click Chemistry Protocols: Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
PROTAC Linker Design: Bekes, M., et al. (2022).[1] "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Link
Sources
- 1. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Novel 1,2,4-Triazolyl Derivatives as Potent Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,2,4-triazole ring is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] This guide provides a detailed exploration of the synthesis of 1,2,4-triazolyl derivatives as potential antimicrobial agents. We present scientifically-grounded protocols for the synthesis of core triazole intermediates, their subsequent conversion into diverse Schiff bases, and further elaboration into 4-thiazolidinone hybrids. Each protocol is accompanied by an in-depth explanation of the chemical rationale, characterization guidelines, and methods for antimicrobial evaluation, empowering researchers to design and execute effective drug discovery campaigns.
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
Infectious diseases remain a leading cause of mortality worldwide, a problem exacerbated by the rapid emergence of multidrug-resistant pathogens.[3][4] This challenge has shifted the focus of medicinal chemistry towards scaffolds that offer synthetic versatility and a broad spectrum of biological activity. The 1,2,4-triazole nucleus is one such scaffold, renowned for its presence in prominent antifungal agents like fluconazole and itraconazole, which function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[1][3] Beyond antifungals, derivatives have shown potent antibacterial activity, with some proposed to act by inhibiting essential bacterial enzymes like MurB, which is involved in peptidoglycan cell wall synthesis.[3][5]
The value of the 1,2,4-triazole ring lies in its unique electronic properties and its ability to serve as a stable platform for chemical modification.[1] By strategically introducing different functional groups and appendages, chemists can fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. This guide focuses on two proven strategies for diversification: the formation of Schiff bases and the construction of 4-thiazolidinone hybrids, providing a robust framework for generating libraries of novel antimicrobial candidates.
Core Synthetic Principles & Workflow
The synthesis of bioactive 1,2,4-triazole derivatives is a multi-stage process rooted in fundamental organic chemistry principles. The overall strategy involves creating a central triazole ring, which then acts as a scaffold for further functionalization. This approach, often termed "molecular hybridization," combines known bioactive pharmacophores to create new chemical entities with potentially synergistic or enhanced activity.
The general workflow begins with the synthesis of a key intermediate, typically a 4-amino-5-mercapto-1,2,4-triazole, from readily available starting materials. This core can then be elaborated, for example, by condensation with various aldehydes to generate a library of Schiff bases. The resulting imine bond is not just a linker but often contributes to the biological activity. A subsequent cyclocondensation with a mercapto-acid can yield more complex hybrids, such as 4-thiazolidinones, further expanding the chemical space for biological screening.
Caption: General workflow for synthesis and evaluation.
Protocol 1: Synthesis of a 4-Amino-5-mercapto-1,2,4-triazole Core
This protocol details a common and effective method for synthesizing the foundational 4-amino-5-mercapto-1,2,4-triazole ring system, which serves as the primary building block for subsequent derivatization. The procedure is based on the fusion of an N-acylglycine with thiocarbohydrazide.[6][7]
Rationale & Mechanistic Insight
This reaction is a dehydrative cyclization. Thiocarbohydrazide acts as the nitrogen and sulfur donor for the heterocyclic ring. The fusion method, which involves heating the reactants together without a solvent, provides the necessary thermal energy to overcome the activation barrier for the multiple condensation and cyclization steps required to form the stable triazole ring.
Caption: Reaction scheme for triazole core synthesis.
Materials & Equipment
-
N-Benzoylglycine (Hippuric acid)
-
Thiocarbohydrazide
-
Oil bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Beakers, filter funnel, and filter paper
-
Ethanol (for recrystallization)
Step-by-Step Protocol
-
Reactant Mixture: In a clean, dry round-bottom flask, thoroughly mix N-benzoylglycine (e.g., 0.01 mol) and thiocarbohydrazide (0.01 mol).
-
Fusion Reaction: Gently heat the mixture in an oil bath. The temperature should be slowly raised to the melting point of the mixture, at which point effervescence (evolution of water and hydrogen sulfide) will be observed.
-
Heating: Continue heating for approximately 20-30 minutes until the effervescence ceases and the mixture solidifies.
-
Cooling & Neutralization: Allow the flask to cool to room temperature. To the solidified mass, add a sufficient amount of a dilute aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Stir until the effervescence stops.
-
Isolation: Filter the solid product using a suction funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 4-amino-3-(phenylaminomethyl)-4H-1,2,4-triazole-5-thiol.
Characterization
-
IR (cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3300-3100), C=N stretching (around 1600), and C=S stretching (around 1250-1280).[6]
-
¹H NMR (DMSO-d₆): Expect signals for aromatic protons, the methylene (-CH₂-) bridge, the amino (-NH₂) group, and the thiol (-SH) proton, which often appears as a broad singlet at a downfield chemical shift (>13 ppm).[6]
Protocol 2: Synthesis of 1,2,4-Triazole-based Schiff Bases
This protocol describes the condensation of the amino group on the triazole core with various substituted aromatic aldehydes to form a series of Schiff bases (azomethines). This is a powerful method for rapidly generating a library of compounds for structure-activity relationship (SAR) studies.[6][8]
Rationale & Mechanistic Insight
This is a classic acid-catalyzed nucleophilic addition-elimination reaction. The amino group of the triazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. The intermediate carbinolamine then dehydrates to form the stable C=N (imine) double bond.
Caption: General scheme for Schiff base formation.
Materials & Equipment
-
4-Amino-5-mercapto-1,2,4-triazole derivative (from Protocol 1)
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol and Dioxane (solvent mixture)
-
Concentrated Sulfuric Acid (catalyst)
-
Reflux apparatus
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve the triazole core (e.g., 0.001 mol) in a minimal amount of an ethanol-dioxane mixture.
-
Addition of Reactants: Add an equimolar amount of the desired substituted aromatic aldehyde (0.001 mol) to the solution.
-
Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the solution to room temperature. The precipitated solid product is then collected by suction filtration.
-
Washing & Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. Recrystallize the crude product from hot ethanol to yield the pure Schiff base.[6]
Characterization
-
IR (cm⁻¹): The key change is the appearance of a strong C=N (imine) absorption band around 1590-1620 cm⁻¹.
-
¹H NMR (DMSO-d₆): Look for a characteristic singlet for the azomethine proton (-N=CH-) between δ 9.0 and 10.0 ppm.[8] The signals for the aromatic protons will also change depending on the aldehyde used.
Protocol 3: Synthesis of 1,2,4-Triazole-Thiazolidinone Hybrids
This protocol outlines the synthesis of 4-thiazolidinone derivatives by reacting the Schiff bases from Protocol 2 with thioglycolic acid. This creates a hybrid molecule containing both the triazole and thiazolidinone pharmacophores.[5][9]
Rationale & Mechanistic Insight
This reaction is a cyclocondensation. The thiol group of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the Schiff base. This is followed by an intramolecular cyclization where the carboxylic acid group condenses with the imine nitrogen, eliminating a molecule of water to form the five-membered thiazolidinone ring.
Caption: Synthesis of thiazolidinone hybrids.
Materials & Equipment
-
1,2,4-Triazole Schiff base (from Protocol 2)
-
Thioglycolic acid
-
Anhydrous Zinc Chloride (optional catalyst)
-
Dioxane or Toluene (solvent)
-
Reflux apparatus
Step-by-Step Protocol
-
Reactant Mixture: To a solution of the Schiff base (e.g., 0.01 mol) in dry dioxane (50 mL), add thioglycolic acid (0.012 mol, a slight excess).
-
Catalyst (Optional): A pinch of anhydrous zinc chloride can be added to catalyze the reaction.
-
Reflux: Heat the mixture under reflux for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into a beaker containing a cold saturated solution of sodium bicarbonate.
-
Isolation: The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.
Characterization
-
¹H NMR (DMSO-d₆): The key signals to confirm product formation are the disappearance of the azomethine proton (-N=CH-) and the appearance of a singlet for the methylene protons (-S-CH₂-CO-) of the thiazolidinone ring, typically around δ 3.5-4.5 ppm. A new singlet for the N-CH-S proton will also appear.
Antimicrobial Activity Screening Protocol
The antimicrobial potential of the newly synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][8]
-
Preparation: A stock solution of each test compound is prepared in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of each compound are prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Controls: Include a positive control (microorganism in medium, no compound), a negative control (medium only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation & Structure-Activity Relationship (SAR) Insights
Systematic evaluation of the antimicrobial activity of a library of synthesized compounds allows for the elucidation of Structure-Activity Relationships (SAR), which are crucial for guiding the design of more potent agents.
Table 1: Representative Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Core Structure | R-Group (on Aldehyde) | MIC vs. S. aureus | MIC vs. E. coli | MIC vs. C. albicans |
| Std-1 | - | Ciprofloxacin | 1 | 0.5 | N/A |
| Std-2 | - | Fluconazole | N/A | N/A | 8 |
| SB-1 | Triazole-Schiff Base | -H (Phenyl) | 128 | >256 | 64 |
| SB-2 | Triazole-Schiff Base | -4-Cl (Chlorophenyl) | 32 | 128 | 32 |
| SB-3 | Triazole-Schiff Base | -4-OCH₃ (Methoxyphenyl) | 64 | 256 | 16 |
| TZ-1 | Triazole-Thiazolidinone | -4-Cl (Chlorophenyl) | 16 | 64 | 16 |
Note: Data is illustrative and compiled from trends observed in the literature.[4][5][8]
Interpretation:
-
Effect of Substituents: Comparing SB-1 , SB-2 , and SB-3 suggests that the presence of an electron-withdrawing group (Cl) enhances antibacterial activity (SB-2 ), while an electron-donating group (OCH₃) improves antifungal activity (SB-3 ).[4][10]
-
Effect of Hybridization: The conversion of the Schiff base to a thiazolidinone hybrid (TZ-1 from SB-2 ) shows a further enhancement in activity against all tested strains, validating the molecular hybridization approach.[5]
Conclusion
The 1,2,4-triazole scaffold remains a highly versatile and fruitful starting point for the discovery of new antimicrobial agents. The synthetic protocols provided herein for the creation of triazole cores, Schiff bases, and thiazolidinone hybrids offer a robust and adaptable platform for researchers. By systematically applying these methods and analyzing the resulting biological data, it is possible to rationally design and develop novel derivatives with potent and broad-spectrum antimicrobial activity, contributing to the critical pipeline of new treatments for infectious diseases.
References
- Mange, Y. J., Isloor, A. M., & Malladi, S. (2011).
- Soni, Y., et al. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals.
- Tomi, I. I. R., et al. (n.d.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity.
- Prasad, K. R., et al. (n.d.). Synthesis of new thiazolidin-4-one substituted 1,2,4-triazoles as antimicrobial agents. Der Pharma Chemica.
- Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones. Molecules.
- Hassan, A. S., et al. (2016). Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gökçe, B., et al. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Rostom, S. A. F., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules.
- Isloor, A. M., et al. (2023). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies.
- Kumar, A., et al. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
- Küçükgüzel, Ş. G., et al. (2010).
- Demkovych, I., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives.
- Desai, N. C., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 1, 2, 4 TRIAZOLE DERIVATIVES CONTAINING THIAZOLIDINONE. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Kumar, V., et al. (2024). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Advances.
- Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives.
- Evren, A. E., et al. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences.
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Wójcik-Pszczoła, K., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.
- Hadi, A. R., & Wassem, K. D. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science.
- Jain, A., et al. (2013). A Review on 1, 2, 4 - Triazoles.
- Hulina, Y., et al. (2018).
Sources
- 1. bpasjournals.com [bpasjournals.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Secure Verification [radar.ibiss.bg.ac.rs]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. medicine.dp.ua [medicine.dp.ua]
Application Note: Functionalization of Biomolecules with 4-(1H-1,2,3-triazol-1-yl)butanoic Acid
[1]
Introduction
The functionalization of biomolecules with 4-(1H-1,2,3-triazol-1-yl)butanoic acid (TBA) represents a strategic approach in medicinal chemistry and chemical biology. Unlike standard alkyl linkers, the TBA moiety incorporates a 1,2,3-triazole ring—a known bioisostere of the amide bond .
Why Use This Moiety?
-
Bioisosterism: The 1,2,3-triazole ring mimics the electronic properties and dipole moment (~5 Debye) of an amide bond but is resistant to enzymatic hydrolysis (proteases/peptidases).
-
Physicochemical Properties: The triazole ring enhances the water solubility of the linker compared to purely aliphatic chains (e.g., valeric acid) and can participate in hydrogen bonding and
-stacking interactions. -
Metabolic Stability: The moiety is chemically inert to oxidation and reduction under physiological conditions.
This guide details the methodology for coupling TBA to surface lysine residues or N-terminal amines of proteins using carbodiimide/NHS activation strategies.
Chemical Mechanism & Strategy
The conjugation relies on the activation of the carboxylic acid tail of TBA to form a reactive ester, which subsequently undergoes nucleophilic attack by primary amines on the biomolecule.
Reaction Pathway
-
Activation: TBA is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the semi-stable TBA-NHS ester .
-
Conjugation: The NHS ester reacts with primary amines (
) on the protein (Lysine -amino or N-terminal -amino) to form a stable amide bond .
Key Consideration: While in situ activation is possible, preparing or generating the NHS ester in a separate step (or "one-pot, two-step") is preferred to prevent EDC-mediated crosslinking of the protein's own carboxyls and amines.
Visualization: Conjugation Workflow
Figure 1: Workflow for the two-step activation and conjugation of TBA to biomolecules.
Experimental Protocols
Materials Required[1][2][3][4]
-
Reagent: 4-(1H-1,2,3-triazol-1-yl)butanoic acid (MW
155.15 g/mol ). -
Activators: EDC
HCl and N-hydroxysuccinimide (NHS) or Sulfo-NHS. -
Solvent: Anhydrous DMSO or DMF.
-
Buffer A (Conjugation): PBS (pH 7.4) or 100 mM Sodium Bicarbonate (pH 8.3). Avoid amine-containing buffers like Tris or Glycine.
-
Buffer B (Purification): PBS (pH 7.4).
-
Biomolecule: Protein of interest (e.g., BSA, IgG) at 1–5 mg/mL.
Protocol A: Preparation of TBA-NHS Ester (In-Situ)
Use this method for immediate conjugation.
-
Dissolve TBA: Prepare a 100 mM stock solution of TBA in anhydrous DMSO.
-
Calculation: 15.5 mg TBA in 1 mL DMSO.
-
-
Add Activators: Add EDC and NHS to the TBA solution.
-
Molar Ratio: 1:1.2:1.2 (TBA : EDC : NHS).
-
Example: To 100
L of TBA stock (10 mol), add 2.3 mg EDC (12 mol) and 1.4 mg NHS (12 mol).
-
-
Incubate: Vortex and incubate at room temperature (RT) for 15–30 minutes.
-
Note: The reaction is efficient; prolonged incubation may lead to hydrolysis if moisture is present.
-
Protocol B: Conjugation to Protein
-
Prepare Protein: Ensure the protein is in an amine-free buffer (PBS or Bicarbonate, pH 7.2–8.3). Adjust concentration to 2–5 mg/mL.
-
Calculate Stoichiometry: Determine the desired molar excess of TBA-NHS.
-
Standard Labeling: 10–20 molar excess over protein.
-
High Density: 50+ molar excess.
-
-
Mix: Slowly add the activated TBA-NHS solution (from Protocol A) to the protein solution while gently vortexing.
-
Solvent Limit: Keep the final DMSO concentration
(v/v) to prevent protein precipitation.
-
-
Incubate: React for 2 hours at RT or overnight at 4°C.
-
Quench: (Optional) Add 1M Tris (pH 8.0) or Glycine to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
Protocol C: Purification
-
Desalting: Use a Sephadex G-25 desalting column (e.g., PD-10) or spin columns equilibrated with PBS.
-
Dialysis: Alternatively, dialyze against 2L of PBS at 4°C with at least two buffer exchanges.
-
Storage: Store the conjugate at 4°C or -20°C (with glycerol) depending on protein stability.
Quality Control & Validation
Validating the attachment of the TBA moiety is critical. Since the triazole ring has weak UV absorbance compared to aromatics like tryptophan, mass spectrometry is the gold standard.
MALDI-TOF / LC-MS
-
Method: Analyze the intact protein mass before and after conjugation.
-
Expected Mass Shift: Each attached TBA moiety adds +137.14 Da .
-
Calculation: MW(TBA) - MW(H
O) = .
-
-
Interpretation: A shift of +685 Da indicates an average of
5 linkers attached.
TNBS Assay (Degree of Substitution)
-
Method: Quantify free amines using 2,4,6-trinitrobenzenesulfonic acid (TNBS).
-
Logic: The reduction in free amines compared to the unmodified protein correlates to the number of conjugated lysines.
-
Protocol:
-
Incubate protein (control and conjugate) with 0.01% TNBS in bicarbonate buffer.
-
Measure absorbance at 335 nm.
-
Calculate
modification.
-
Data Summary Table: QC Metrics
| Metric | Unmodified Protein | TBA-Conjugate | Notes |
| Molecular Weight | Base Mass (M) | M + (n | n = number of linkers |
| Free Amines (TNBS) | 100% | < 100% | Lower % = Higher conjugation |
| Solubility | Standard | High | Triazole maintains polarity |
| Isoelectric Point (pI) | Base pI | Lower (Acidic Shift) | Loss of basic Lysine (+) charge |
Scientific Rationale & Troubleshooting
Why 4-(1H-1,2,3-triazol-1-yl)butanoic acid?
This molecule is often synthesized via the Click Reaction (CuAAC) between 4-azidobutanoic acid and acetylene (or a surrogate). However, when used as a reagent for functionalization:
-
Structural Rigidity: The triazole ring is planar and rigid, providing a defined spatial orientation compared to flexible alkyl chains.
-
Hydrogen Bonding: The N2 and N3 atoms of the triazole are weak hydrogen bond acceptors, potentially facilitating interactions with receptor pockets if the conjugate is a drug carrier.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | High DMSO % or Over-labeling | Keep DMSO <10%; Reduce molar excess of TBA-NHS. |
| Low Conjugation | Hydrolysis of NHS ester | Use anhydrous DMSO; Use fresh EDC/NHS; Ensure Buffer pH > 7.0. |
| Protein Inactivity | Modification of active site Lys | Add substrate during conjugation to protect active site; Reduce stoichiometry. |
References
-
Bioisosterism of Triazoles
-
Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link
-
- Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugation Techniques (3rd ed.). Academic Press. (Standard reference for EDC/NHS chemistry).
-
Decarboxylative Triazolation (Alternative Synthesis)
-
Triazole Linker Properties
-
Valverde, I. E., et al. (2013). "1,2,3-Triazoles as amide bond mimics: Triazole scan yields protease-resistant peptidomimetics." Angewandte Chemie. Link
-
methods for synthesizing 1,2,3-triazole-4-carboxamides as PXR inhibitors
Application Note: High-Efficiency Synthesis of 1,2,3-Triazole-4-Carboxamides as PXR Inhibitors
Executive Summary
The Pregnane X Receptor (PXR) is a master regulator of xenobiotic metabolism (CYP3A4, MDR1), often implicated in adverse Drug-Drug Interactions (DDIs) and multidrug resistance in cancer chemotherapy. While PXR agonists are common, PXR antagonists are rare and highly sought after to prevent the rapid clearance of life-saving therapeutics.
This guide details the synthesis of 1,2,3-triazole-4-carboxamides , a scaffold identified (e.g., the SJPYT series) as a potent PXR antagonist class.[1] Unlike traditional sulfonyl-based inhibitors, this scaffold offers improved metabolic stability and solubility. We present a convergent "Click Chemistry" approach utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), optimized for library generation and biological compatibility.
Strategic Design & Mechanism
Pharmacophore Rationale
The PXR Ligand Binding Domain (LBD) is notoriously large (>1300 ų) and flexible, making specific inhibition difficult.
-
The Scaffold: The 1,2,3-triazole ring serves as a planar, metabolically stable bioisostere for amide or sulfonyl linkers.
-
The Interaction: The 4-carboxamide moiety provides a critical hydrogen bond acceptor/donor vector that interacts with the AF-2 region (Activation Function 2) of PXR, destabilizing the co-activator interface.
-
Hydrophobicity: Substituents on the N1-position (Azide origin) and the amide nitrogen (Alkyne origin) must be lipophilic (e.g., benzyl, substituted phenyl) to occupy the hydrophobic LBD pockets.
Figure 1: Integrated workflow for PXR inhibitor development, emphasizing the critical transition from synthesis to biological assay via rigorous purification.
Synthetic Protocol: Convergent CuAAC Route
We utilize a convergent synthesis strategy. Instead of reacting an azide with an ester followed by hydrolysis (which limits library diversity), we first synthesize N-substituted propiolamides and react them directly with organic azides .
Reaction Scheme
Precursor Preparation (N-Substituted Propiolamides)
-
Reagents: Propiolic acid (1.0 eq), Amine (
-NH2, 1.1 eq), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent). -
Procedure:
-
Dissolve propiolic acid in dry DCM at 0°C.
-
Add amine and DMAP.
-
Dropwise add DCC (dicyclohexylcarbodiimide) dissolved in DCM.
-
Stir at RT for 12h. Filter off the urea byproduct.
-
Wash filtrate with 1N HCl and Brine. Evaporate to yield the Alkyne-Amide .
-
The Core Click Reaction (CuAAC)
This protocol uses TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize Cu(I), preventing oxidation and reducing copper loading requirements.[2]
Materials:
-
Azide (
-N3): 1.0 mmol (Prepared via standard NaN3 displacement of halides). -
Alkyne (
-Propiolamide): 1.0 mmol. -
Reductant: Sodium Ascorbate (20 mol%, 0.2 mmol).
-
Ligand: TBTA (10 mol%, 0.1 mmol).
-
Solvent: t-BuOH/H2O (1:1 v/v) or DMSO (for high-throughput plates).
Step-by-Step Protocol:
-
Dissolution: In a 20 mL scintillation vial, dissolve the Azide and Alkyne-Amide in 4 mL of t-BuOH.
-
Catalyst Prep: In a separate tube, dissolve CuSO4 and TBTA in 2 mL H2O (or DMSO). Sonicate briefly until the solution is clear blue (Cu-TBTA complex).
-
Initiation: Add the Cu-TBTA solution to the reaction vial. Immediately add Sodium Ascorbate (dissolved in 2 mL H2O). The solution should turn bright yellow/orange (active Cu(I)).
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of azide).
-
Quenching: Dilute with 20 mL water. If the product precipitates, filter and wash with cold water. If oil forms, extract with Ethyl Acetate.
Critical Purification (Copper Removal)
Warning: Residual copper is cytotoxic and will interfere with PXR nuclear receptor assays, leading to false positives (cell death mimicking inhibition).
-
Chela-Resin: Stir the organic phase with Cu-scavenging resin (e.g., QuadraPure™ TU) for 2 hours.
-
Wash: Wash organic layer with 5% NH4OH (aq) followed by EDTA solution if resin is unavailable.
-
Final Polish: Recrystallize from Ethanol/Water or purify via Prep-HPLC (C18 column, H2O/MeCN gradient).
Biological Validation: PXR Reporter Assay
To confirm the synthesized compounds are PXR antagonists (inhibitors) rather than agonists, a competition assay is required.
Assay Setup
-
Cell Line: HepG2 or HepaRG (human hepatoma).
-
Plasmids:
-
pSG5-hPXR: Expression vector for human PXR.
-
CYP3A4-Luc: Firefly luciferase reporter driven by CYP3A4 promoter (PXR response element).
-
pRL-TK: Renilla luciferase (internal control for transfection efficiency).
-
Protocol
-
Transfection: Seed cells in 96-well plates. Transiently co-transfect plasmids using Lipofectamine. Incubate 24h.
-
Agonist Challenge: Treat cells with a known PXR agonist (e.g., Rifampicin , 10 µM) to induce high luciferase signal.
-
Inhibitor Dosing: Co-treat with Rifampicin (10 µM) + Test Compound (Gradient: 0.1 nM to 10 µM).
-
Controls:
-
Positive Control: Rifampicin only (100% Signal).
-
Negative Control: DMSO only (Basal Signal).
-
Toxicity Control: ATP-based cell viability assay (e.g., CellTiter-Glo) run in parallel.
-
-
Readout: Measure Firefly/Renilla ratio after 24h incubation.
Data Interpretation
-
Antagonist: Dose-dependent decrease in Rifampicin-induced signal without significant cytotoxicity.
-
Inverse Agonist: Decreases the basal signal (DMSO control) below baseline (stabilizes co-repressors).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Oxidation of Cu(I) to Cu(II). | Degas solvents with N2; Increase NaAscorbate to 30 mol%; Ensure TBTA is used. |
| Regioisomers | Thermal cycloaddition (non-catalytic). | Ensure temperature is <40°C. If 1,5-isomer appears, Cu catalyst is inactive. |
| Cell Toxicity | Residual Copper. | Use EDTA wash or scavenging resin. Verify with ICP-MS if possible. |
| Precipitation | Poor solubility of reactants. | Switch solvent to DMSO/H2O or THF/H2O. |
Visualizing the Mechanism
Figure 2: Catalytic cycle of the CuAAC reaction.[2][4] The TBTA ligand protects the Cu(I) species, facilitating the formation of the metallacycle intermediate which ensures 1,4-regioselectivity.
References
-
Design and Optimization of SJPYT Series: Wang, Y., et al. (2022). "Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR." Journal of Medicinal Chemistry.
-
PXR Pharmacophore & Antagonism: Ekins, S., et al. (2002). "A pharmacophore for human pregnane X receptor ligands."[5][6][7] Drug Metabolism and Disposition.
-
CuAAC Mechanism & TBTA Ligand: Chan, T. R., et al. (2004). "Polytriazoles as copper(I)-stabilizing ligands in catalysis." Organic Letters.
-
PXR Screening Protocols: Mnif, W., et al. (2007). "Estrogens and antiestrogens as PXR modulators." Toxicology Letters.
-
General Triazole Synthesis: Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide−alkyne cycloaddition." Chemical Reviews.
Sources
- 1. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A pharmacophore for human pregnane X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Flow Synthesis of 1,2,3-Triazoles: A Guide to Practical Applications
Introduction: The Ubiquity of 1,2,3-Triazoles and the Rise of Flow Synthesis
The 1,2,3-triazole moiety is a cornerstone in modern chemistry, particularly in the realm of pharmaceuticals and material science.[1][2][3][4] Its unique physicochemical properties, such as its ability to act as a bioisostere for amide bonds, metabolic stability, and capacity for hydrogen bonding, have led to its incorporation into a wide array of bioactive molecules.[1][4] Notable examples of drugs containing the 1,2,3-triazole core include the antibacterial agent Tazobactam, the anticancer drug Carboxyamidotriazole, and the antiepileptic Rufinamide.[1][5]
The synthesis of 1,2,3-triazoles was revolutionized by the advent of the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][6][7] This reaction offers high regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles under mild conditions.[6][8]
Traditional batch synthesis methods, however, can present challenges, especially when dealing with potentially hazardous intermediates like organic azides.[9][10][11] Continuous flow chemistry has emerged as a powerful enabling technology to address these limitations.[12][13] By conducting reactions in a continuously flowing stream through a reactor, flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability.[13] This guide provides detailed application notes and protocols for the flow synthesis of 1,2,3-triazoles, tailored for researchers, scientists, and drug development professionals.
Core Principles of Flow Synthesis for 1,2,3-Triazoles
The transition from batch to flow for triazole synthesis is motivated by several key advantages:
-
Enhanced Safety: The small reactor volumes in flow systems minimize the accumulation of potentially explosive azide intermediates, significantly reducing the risk of thermal runaways.[9][10][11]
-
Precise Process Control: Flow reactors allow for accurate control over temperature, pressure, and residence time, leading to higher reproducibility and yields.[13]
-
Increased Efficiency: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, often leading to dramatically reduced reaction times.[14]
-
Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[15]
-
Automation and Integration: Flow systems can be readily automated and integrated with in-line analysis and purification steps, enabling a streamlined "synthesis-to-pure-product" workflow.[16][17]
Synthetic Strategies in Flow
The synthesis of 1,2,3-triazoles in a continuous flow setup can be broadly categorized into three main strategies:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most prevalent method, utilizing a copper catalyst to regioselectively form 1,4-disubstituted 1,2,3-triazoles.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary approach that yields 1,5-disubstituted 1,2,3-triazoles.[18][19][20]
-
Thermal Huisgen Cycloaddition: A catalyst-free method that typically requires elevated temperatures and can produce a mixture of 1,4- and 1,5-isomers.[21]
The choice of strategy depends on the desired regioisomer and the specific functionalities of the starting materials.
Application Note 1: Heterogeneous Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
Objective: To provide a robust and scalable protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles using a packed-bed reactor with a heterogeneous copper catalyst. This approach simplifies product purification by eliminating the need to remove a soluble catalyst.
Workflow Diagram
Caption: Workflow for heterogeneous CuAAC in a packed-bed reactor.
Experimental Protocol
-
Reactor Preparation: A stainless steel column is packed with a commercially available copper-on-charcoal catalyst (e.g., 860 mg).[5] The packed column is then integrated into a flow chemistry system and heated to the desired temperature (e.g., 110 °C).[5]
-
Reagent Preparation: Prepare a 0.1 M solution of the desired organic azide and a 0.13 M solution of the terminal alkyne in a suitable solvent such as dichloromethane (DCM).[5]
-
Flow Reaction: The azide and alkyne solutions are introduced into the flow system using two separate syringe pumps at defined flow rates to achieve the desired residence time. The solutions are combined in a T-mixer before entering the heated packed-bed reactor. A back pressure regulator is used to maintain a constant pressure within the system.
-
Product Collection and Analysis: The output from the reactor is collected. The conversion and purity of the product can be monitored using in-line analytical techniques or by off-line analysis of the collected fractions (e.g., LC-MS, NMR).
Data Presentation
| Entry | Azide | Alkyne | Temperature (°C) | Residence Time (s) | Yield (%) | Reference |
| 1 | Phenyl Azide | Phenylacetylene | 110 | 129 | 96 (isolated) | [5] |
| 2 | Benzyl Azide | Propargyl Alcohol | Room Temp | - | >95 (conversion) | [22] |
| 3 | 2,6-dichlorobenzyl azide | 2-ethynyl-N,N-dimethylaniline | 100 | - | >99 (conversion) | [23] |
Causality Behind Experimental Choices:
-
Heterogeneous Catalyst: The use of copper-on-charcoal simplifies the workflow by eliminating the need for a separate catalyst removal step, making it a more sustainable and practical approach for library synthesis and scale-up.[5][24]
-
Temperature: While many CuAAC reactions proceed at room temperature, elevating the temperature can significantly accelerate the reaction rate, allowing for shorter residence times and higher throughput.[5][23]
-
Solvent: Dichloromethane is a common choice due to its ability to dissolve a wide range of organic substrates and its relatively low boiling point, which simplifies product isolation.
Application Note 2: Homogeneous Copper-Catalyzed Synthesis and In-line Purification
Objective: To detail a multi-step flow protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyl compounds, incorporating an in-line purification step. This showcases the power of telescoping reactions in flow to improve efficiency and minimize manual handling.
Workflow Diagram
Caption: Multi-step flow synthesis with in-line purification.
Experimental Protocol
-
β-Azidation Step: A solution of the α,β-unsaturated carbonyl compound and an azide source (e.g., trimethylsilyl azide) are pumped through a first reactor containing an immobilized organocatalyst to generate the corresponding β-azido intermediate.[25]
-
In-line Purification: The output from the first reactor is passed through a scavenger resin column to remove any unreacted reagents or byproducts.[16] This step is crucial for preventing interference in the subsequent reaction.
-
CuAAC Step: The purified β-azido intermediate is then mixed with a solution of the alkyne and passed through a second reactor, which can be a copper tube that acts as both the reactor and the catalyst source.[14][25]
-
Product Collection: The final product, a 1,4-disubstituted β-keto 1,2,3-triazole, is collected at the outlet of the second reactor.[25]
Causality Behind Experimental Choices:
-
Telescoped Reactions: Combining multiple reaction and purification steps into a single continuous process minimizes manual handling, reduces waste, and improves overall efficiency.[25]
-
Copper Tube Reactor: Utilizing a copper tube as the reactor provides a continuous source of the Cu(I) catalyst, eliminating the need to add a copper salt to the reaction mixture and preventing catalyst deactivation over time.[14]
-
Aqueous Acetonitrile: The use of an aqueous acetonitrile azeotrope can be a more sustainable solvent choice and can be recovered and reused.[25]
Application Note 3: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
Objective: To provide a protocol for the synthesis of 1,5-disubstituted 1,2,3-triazoles using a ruthenium catalyst in a flow system. This method is complementary to the CuAAC reaction and provides access to a different regioisomer.
Workflow Diagram
Caption: Flow setup for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocol
-
Reagent Preparation: Prepare separate stock solutions of the organic azide, the alkyne, and the ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh3)2) in a suitable solvent like benzene, toluene, or THF.[19]
-
Flow Reaction: The three solutions are pumped into a T-mixer using separate pumps and then flow through a heated coil reactor. The reaction must be performed under an inert atmosphere as the catalyst can be sensitive to oxygen.[26]
-
Product Collection and Purification: The product stream is collected and purified using standard chromatographic techniques to remove the ruthenium catalyst.
Data Presentation
| Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| CpRuCl(PPh3)2 | 80 | 4 h (batch) | High | [19] |
| CpRuCl(COD) | Room Temp | 30 min (batch) | High | [19] |
Causality Behind Experimental Choices:
-
Ruthenium Catalyst: The choice of a ruthenium catalyst like Cp*RuCl(COD) allows for the selective synthesis of the 1,5-regioisomer, which is not accessible through the standard CuAAC reaction.[18][19] This catalyst can also be effective for reactions involving internal alkynes to produce fully substituted triazoles.[18]
-
Inert Atmosphere: The ruthenium catalyst's sensitivity to oxygen necessitates performing the reaction under an inert atmosphere (e.g., argon) to maintain its catalytic activity.[26]
Conclusion and Future Outlook
The flow synthesis of 1,2,3-triazoles represents a significant advancement over traditional batch methods, offering enhanced safety, efficiency, and scalability. The protocols outlined in this guide provide a starting point for researchers to implement these powerful techniques in their own laboratories. The future of this field lies in the development of even more robust and recyclable catalysts, the integration of advanced in-line analytical and purification technologies for fully automated synthesis, and the application of these methods to the synthesis of increasingly complex and valuable molecules for drug discovery and material science.
References
-
Drelinkiewicz, D., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29539-29545. [Link]
-
Baxendale, I. R., et al. (2021). Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions. Green Chemistry, 23(1), 445-455. [Link]
-
Tron, G. C., et al. (2021). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Advances in Heterocyclic Chemistry, 134, 101-148. [Link]
-
Kappe, C. O. (2013). Flow chemistry as a versatile tool for the synthesis of triazoles. Catalysis Science & Technology, 3(1), 24-34. [Link]
-
Drelinkiewicz, D., et al. (2022). A Practical Flow Synthesis of 1,2,3-Triazoles. University of Southampton Institutional Repository. [Link]
-
Various Authors. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Innosyn. (2024). Azide Chemistry Made Safe. [Link]
-
Fulop, F., et al. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry, 9, 1557-1564. [Link]
-
Drelinkiewicz, D., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. [Link]
-
Gurdal, E. E., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]
-
La-Venia, A., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720-1740. [Link]
-
Baxendale, I. R., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(6), 1989-1995. [Link]
-
Fulop, F., et al. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry. [Link]
-
Makhubela, B. C. E., et al. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry, 15, 2526-2534. [Link]
-
Kappe, C. O., et al. (2023). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 27(1), 3-12. [Link]
-
Vapourtec. (n.d.). Copper tube reactors for catalysed click chemistry. [Link]
-
O'Neill, P., & Wu, J. (2025). Revolutionising Pharmaceutical Synthesis with Continuous Flow Chemistry. SciPod. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1257. [Link]
-
Gruttadauria, M., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 21(9), 1186. [Link]
-
Cambie, D., et al. (2022). Heterogeneous metallaphotoredox catalysis in a continuous-flow packed-bed reactor. Beilstein Journal of Organic Chemistry, 18, 1056-1065. [Link]
-
Kim, D. P., et al. (2023). Continuous Flow Synthesis of N-Sulfonyl-1,2,3-triazoles for Tandem Relay Cu/Rh Dual Catalysis. The Journal of Organic Chemistry, 88(3), 1649-1657. [Link]
-
Jiang, Y., & Qin, G. (Eds.). (2023). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Molecules. [Link]
-
Ley, S. V., et al. (2021). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. Organic Process Research & Development, 25(12), 2736-2742. [Link]
-
Kappe, C. O., et al. (2024). An Overview of the Applications of Click Chemistry under Continuous Flow Conditions. Accounts of Chemical Research, 57(1), 2-15. [Link]
-
Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Developing Drugs, 5(3). [Link]
-
Various Authors. (2025). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. Polycyclic Aromatic Compounds. [Link]
-
Various Authors. (2025). Flow Chemistry in Organic Synthesis: Advantages and Industrial Applications. ResearchGate. [Link]
-
La-Venia, A., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]
-
Various Authors. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 41(1), 1-25. [Link]
-
Various Authors. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48031-48043. [Link]
-
de la Hoz, A., et al. (2023). Continuous-Flow Supercritical CO2 Platform for In-Situ Synthesis and Purification of Small Molecules for Drug Discovery. Organic Process Research & Development, 27(2), 266-274. [Link]
-
Uozumi, Y., et al. (2017). Batch and Continuous-Flow Huisgen 1,3-Dipolar Cycloadditions with An Amphiphilic Resin-Supported Triazine-Based Polyethyleneamine Dendrimer Copper Catalyst. Catalysts, 7(1), 19. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Cambie, D., et al. (2022). Heterogeneous metallaphotoredox catalysis in a continuous-flow packed bed reactor. Beilstein Archives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Krasinski, A., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14806-14847. [Link]
-
Boren, B. C., et al. (2009). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (26), 1184. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Kumar, K. A. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research, 5(6), 3032-3044. [Link]
-
Mlostoń, G., & Heimgartner, H. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4(1), 1-20. [Link]
-
Gruttadauria, M., et al. (2020). Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions. Molecules, 25(8), 1858. [Link]
-
Rasmussen, L. K., et al. (2007). Sequential one-pot ruthenium-catalyzed azide-alkyne cycloaddition from primary alkyl halides and sodium azide. Organic Letters, 9(26), 5337-5339. [Link]
-
Krasinski, A., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]
-
Various Authors. (2022). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules, 27(15), 4933. [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. innosyn.com [innosyn.com]
- 10. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. vapourtec.com [vapourtec.com]
- 15. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
role of 4-(1H-1,2,3-triazol-1-yl)butanoic acid in PROTAC development
Application Notes & Protocols
Topic: The Strategic Role of Triazole-Carboxylic Acid Linkers in PROTAC Development: A Guide to Utilizing 4-(1H-1,2,3-triazol-1-yl)butanoic Acid Building Blocks
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's native protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional small-molecule inhibitors that rely on stoichiometric occupancy to block a protein's function, PROTACs act catalytically, enabling the degradation of multiple target proteins with a single molecule.[1][2]
The PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule comprising three distinct components: a ligand that binds to a Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[3][4][5] The PROTAC's function is to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[1][3][6] This proximity enables the E3 ligase to transfer ubiquitin to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[6][7]
The Critical Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[1] The linker's length, rigidity, and chemical composition directly influence the geometry and stability of the ternary complex, which is the cornerstone of effective protein degradation.[1][2][8] An improperly designed linker can lead to steric clashes that prevent complex formation or an unproductive orientation that fails to support ubiquitination.[2]
The Triazole Moiety: A Privileged Scaffold in Linker Chemistry
Among the various chemical motifs used in PROTAC linkers, such as polyethylene glycol (PEG) and alkyl chains, the 1,2,3-triazole ring has emerged as a privileged and highly valuable component.[2][9]
Advantages of Triazole-Containing Linkers
The prevalence of triazoles in PROTAC design stems from several key advantages:
-
Metabolic Stability: The triazole heterocycle is chemically robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of the PROTAC.[6][9]
-
Conformational Rigidity: The planar and rigid nature of the triazole ring reduces the number of rotatable bonds in the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation and improve selectivity.[1]
-
Synthetic Accessibility: Triazoles are readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][6] This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for the convergent synthesis of complex molecules like PROTACs.[6]
"Click Chemistry": The Gateway to Efficient PROTAC Synthesis
The CuAAC reaction allows for the modular and highly efficient assembly of PROTACs. By functionalizing the POI-binding ligand with a terminal alkyne and the E3 ligase-binding ligand with an azide (or vice versa), the final PROTAC can be constructed in a single, high-yielding step. This strategy is exceptionally powerful for rapidly generating libraries of PROTACs with varying linker lengths and attachment points to optimize degradation activity.[2][6]
Focus: 4-(1H-1,2,3-triazol-1-yl)butanoic Acid as a Linker Building Block
The molecule 4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS 1369016-84-1)[10] represents a key structural motif within a PROTAC linker, combining the benefits of the triazole ring with a flexible alkyl chain and a terminal carboxylic acid for versatile conjugation.
Molecular Attributes and Strategic Value
This structure is best understood as a combination of three functional components:
-
1H-1,2,3-Triazole Ring: Provides the rigidity and metabolic stability discussed previously. The nitrogen at the 1-position serves as the attachment point to the alkyl chain.
-
Butanoic Acid Chain: A four-carbon alkyl chain (-CH₂CH₂CH₂-COOH) that provides length and flexibility. The length of this chain is a critical parameter for optimization to achieve the ideal distance between the POI and E3 ligase.[2]
-
Terminal Carboxylic Acid (-COOH): This is the primary point of attachment. It can be readily activated to form a stable amide bond with an amine-functionalized binding ligand (either for the POI or the E3 ligase).
Physicochemical Impact on PROTAC Properties
The choice of linker components has a profound effect on the final PROTAC's properties. The triazole-butanoic acid motif offers a balance that is often advantageous.
| Moiety | Key Property | Impact on PROTAC | Rationale |
| Alkyl Chain | Flexibility, Lipophilicity | Modulates linker length to achieve optimal ternary complex geometry. Can increase lipophilicity. | The chain's freedom of rotation allows the PROTAC to adopt multiple conformations, increasing the chance of productive binding.[1] |
| Triazole Ring | Rigidity, H-bond Acceptor | Improves metabolic stability and can enhance binding affinity and selectivity through defined geometry. | The planar ring restricts flexibility. Nitrogen atoms can act as hydrogen bond acceptors, potentially forming favorable interactions within the ternary complex.[1][6] |
| Carboxylic Acid | Polarity, Conjugation Handle | Provides a key site for covalent attachment. Can slightly increase polarity and solubility. | Essential for forming robust amide bonds to protein ligands. Its presence can help mitigate the high lipophilicity of some PROTACs. |
Experimental Protocols
The following protocols outline a modular approach to synthesize a PROTAC incorporating the 4-(1H-1,2,3-triazol-1-yl)butanoic acid motif. The strategy involves synthesizing an azido-linker, coupling it to one binding domain, and then using a CuAAC reaction to "click" it onto the second binding domain.
Protocol 1: Synthesis of Linker Precursor (4-Azidobutanoic Acid)
Causality: This protocol creates the azide-functionalized building block. Sodium azide is a potent nucleophile that displaces the bromide from ethyl 4-bromobutanoate. The subsequent hydrolysis under basic conditions converts the ethyl ester to the required carboxylic acid without affecting the azide group.
Materials:
-
Ethyl 4-bromobutanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Azide Formation: a. Dissolve ethyl 4-bromobutanoate (1.0 eq) in anhydrous DMF. b. Add sodium azide (1.5 eq) in one portion. c. Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere. d. Monitor reaction completion by TLC or LC-MS. e. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 4-azidobutanoate.
-
Ester Hydrolysis: a. Dissolve the crude ethyl 4-azidobutanoate (1.0 eq) in a 3:1 mixture of THF and water. b. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours. c. Monitor the disappearance of the starting material by TLC. d. Quench the reaction by acidifying to pH ~3 with 1M HCl. e. Extract the aqueous layer with ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-azidobutanoic acid as the final product.
Protocol 2: Modular PROTAC Assembly
Causality: This protocol exemplifies the convergent synthesis strategy. Amide coupling (Step A) creates a stable bond between the linker and the E3 ligase ligand. The final CuAAC "click" reaction (Step B) is highly specific for the azide and alkyne, tolerating most other functional groups and proceeding in high yield to form the desired 1,4-disubstituted triazole.[6]
Assumptions:
-
You have an E3 ligase ligand with a free amine (e.g., an amino-thalidomide derivative).
-
You have a POI ligand (warhead) functionalized with a terminal alkyne.
Materials:
-
4-Azidobutanoic acid (from Protocol 1)
-
Amine-functionalized E3 ligase ligand
-
Alkyne-functionalized warhead
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF, anhydrous
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
Step A: Amide Coupling of Linker to E3 Ligase Ligand a. In an inert atmosphere vial, dissolve 4-azidobutanoic acid (1.1 eq), HATU (1.1 eq), and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add DIPEA (2.5 eq) dropwise. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor progress by LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. f. Purify the crude product by column chromatography to obtain the azide-functionalized E3 ligase ligand intermediate.
-
Step B: CuAAC "Click" Reaction to Form Final PROTAC a. Dissolve the azide-functionalized intermediate from Step A (1.0 eq) and the alkyne-functionalized warhead (1.0 eq) in a 2:1 mixture of t-butanol and water.[5] b. In a separate vial, prepare fresh solutions of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water. c. Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[5] d. Stir the reaction vigorously at room temperature overnight. e. Monitor by LC-MS for the formation of the final PROTAC product. f. Upon completion, dilute with brine and extract with DCM or ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate. g. Purify the final PROTAC using preparative HPLC.
Protocol 3: Characterization and Quality Control
Causality: Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the final PROTAC, ensuring that biological data is reliable.
| Test | Specification | Rationale |
| HPLC Purity | >95% | Ensures that observed biological activity is due to the PROTAC and not impurities. |
| Mass Spectrometry (HRMS) | [M+H]⁺ within 5 ppm of calculated mass | Confirms the molecular weight and elemental composition of the synthesized molecule. |
| ¹H and ¹³C NMR | Spectrum consistent with proposed structure | Confirms the chemical structure, connectivity of atoms, and absence of significant impurities. |
Workflow and Validation
The development of a successful PROTAC is an iterative process requiring tight integration between chemical synthesis and biological validation.
Integrated Synthesis and Validation Workflow
Self-Validating System: In-Process Controls
To ensure the trustworthiness of the final product, each step must be validated.
-
In-Process Controls (IPCs): Use LC-MS after each synthetic step (e.g., after amide coupling and after the final click reaction) to confirm the formation of the desired intermediate and the consumption of starting materials.
-
Negative Controls: For biological assays, synthesize a control compound where one of the binding ligands is replaced with an inactive analogue. This helps to confirm that the observed degradation is dependent on the formation of a productive ternary complex.[8]
Conclusion
The 4-(1H-1,2,3-triazol-1-yl)butanoic acid motif is a powerful and versatile component in the PROTAC designer's toolkit. It combines the metabolic stability and favorable geometry of the triazole ring with the synthetic flexibility afforded by "click chemistry" and a terminal carboxylic acid handle. By following modular and well-controlled synthetic protocols, researchers can efficiently generate and optimize novel PROTACs, accelerating the discovery of new therapeutics for a wide range of diseases.
References
-
Discovery of a Flexible Triazolylbutanoic Acid as a Highly Potent Uric Acid Transporter 1 (URAT1) Inhibitor. MDPI. Available from: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PMC. Available from: [Link]
-
PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI. Available from: [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]
-
Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. PMC. Available from: [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Available from: [Link]
-
Triazol: A Privileged Scaffold for Proteolysis Targeting Chimeras. ResearchGate. Available from: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available from: [Link]
-
Synthesis of first‐in‐class triazole‐based PROTAC (1) via CuAAC. ResearchGate. Available from: [Link]
-
Degradation of proteins by PROTACs and other strategies. ScienceOpen. Available from: [Link]
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. Available from: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
surface modification techniques using triazole carboxylic acids
Application Note: Surface Modification & Functionalization Using Triazole Carboxylic Acids
Executive Summary
Triazole carboxylic acids represent a bifunctional class of surface modifiers that bridge the gap between materials science and biotechnology. Their utility stems from two distinct chemical behaviors:[1]
-
Corrosion Inhibition (Direct Adsorption): The nitrogen-rich triazole ring acts as a robust anchor on transition metals (Cu, Al, Fe), forming coordinate bonds that suppress anodic dissolution.
-
Bio-conjugation (Click Chemistry Linker): The 1,2,3-triazole ring, formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), serves as a stable, bio-orthogonal linker to tether carboxylic acid "handles" to surfaces for subsequent protein or drug immobilization.
This guide provides validated protocols for both applications, emphasizing the mechanistic causality required for reproducible results.
Module A: Corrosion Inhibition on Copper Surfaces
Mechanism of Action:
1,2,3-triazole-4-carboxylic acid functions as a mixed-type inhibitor. The triazole nitrogen lone pairs donate electrons to the vacant
Experimental Protocol: Direct Adsorption
Materials:
-
Substrate: Polycrystalline Copper coupons (99.9% purity).
-
Inhibitor: 1,2,3-triazole-4-carboxylic acid (TCA).
-
Solvent: 1.0 M HCl (simulating aggressive acidic environment) or Ethanol (for passivation layers).
Step-by-Step Methodology:
-
Surface Preparation (Critical):
-
Abrade Cu coupons with SiC paper (grades 400 to 2000).
-
Sonicate in ethanol for 10 minutes, then acetone for 10 minutes to remove organic grease.
-
Why: Inhibitor adsorption follows the Langmuir isotherm; surface contaminants reduce active sites (
), lowering inhibition efficiency.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of 10 mM TCA in the target solvent.
-
Note: If solubility is low in pure water, predissolve in minimal DMSO before dilution.
-
-
Immersion/Adsorption:
-
Immerse the cleaned coupon in the inhibitor solution.
-
Duration: 4 to 24 hours at 25°C.
-
Equilibrium: Adsorption equilibrium is typically reached within 6 hours.
-
-
Rinsing & Drying:
-
Gently rinse with deionized water to remove physisorbed (loosely bound) molecules.
-
Dry under a stream of
gas.
-
Data Validation: Electrochemical Impedance Spectroscopy (EIS)
To validate the coating, perform EIS at Open Circuit Potential (OCP). A successful coating is defined by the parameters in Table 1.
Table 1: EIS Validation Parameters for TCA on Copper
| Parameter | Description | Expected Trend (vs. Bare Metal) | Pass Criteria |
| Charge Transfer Resistance | Increase (Significant) | ||
| Double Layer Capacitance | Decrease | Decrease due to water displacement | |
| Inhibition Efficiency | Increase |
Module B: Bio-functionalization via "Click" Chemistry[2]
Mechanism of Action: This workflow generates the triazole carboxylic acid in situ on the surface. An azide-terminated Self-Assembled Monolayer (SAM) reacts with an alkyne-functionalized carboxylic acid. The resulting triazole ring provides extreme chemical stability (unlike esters/amides), and the pendant -COOH group is activated to bind amines on proteins.
Visualization: The "Click" Surface Workflow
Figure 1: Step-wise workflow for generating a bioactive surface using triazole carboxylic acid linkers.
Experimental Protocol: Linker Synthesis & Activation
Materials:
-
Substrate: Gold-coated glass slide or Quartz Crystal Microbalance (QCM) chip.
-
Precursor SAM: 11-Azido-1-undecanethiol.
-
Linker: Propiolic acid (Alkyne-COOH) or 4-pentynoic acid.
-
Catalysts:
, Sodium Ascorbate.
Step-by-Step Methodology:
-
Azide-SAM Formation:
-
Immerse Au substrate in 1 mM 11-Azido-1-undecanethiol (in ethanol) for 18 hours.
-
Rinse with ethanol and dry.
-
QC Check: Water contact angle should be
.
-
-
"Click" Reaction (Triazole Formation):
-
Solution A: 2 mM Propiolic acid in 1:1 DMSO/Water.
-
Solution B: 1 mM
+ 2 mM Sodium Ascorbate (Prepare fresh). -
Mix A and B (1:1 ratio) and immediately immerse the Azide-SAM chip.
-
Time: 1 hour at Room Temperature (Dark).
-
Mechanism:[1][2] Cu(I) catalyzes the cycloaddition, forming the 1,2,3-triazole ring with the exposed -COOH tail.
-
Washing: Rinse with 0.1 M EDTA (to chelate residual Copper), then water. Copper cytotoxicity is a major risk for cell-based assays; EDTA washing is mandatory.
-
-
Carboxyl Activation (EDC/NHS):
-
Immerse the Triazole-COOH surface in 0.4 M EDC + 0.1 M NHS (in MES buffer, pH 5.5) for 30 minutes.
-
Result: Formation of the unstable NHS-ester.
-
-
Protein Immobilization:
-
Immediately transfer to Protein Solution (0.1 mg/mL in PBS, pH 7.4).
-
Incubate for 2 hours.
-
Block remaining active esters with 1 M Ethanolamine (pH 8.5).
-
Characterization & Troubleshooting
Surface Characterization Matrix
| Technique | Target Signal | Interpretation |
| XPS (X-ray Photoelectron Spectroscopy) | N1s Core Level | Appearance of peaks at ~400.5 eV (Triazole N) confirms "Click" success. |
| Contact Angle (Goniometry) | Wettability | Azide surface ( |
| PM-IRRAS (FTIR) | C=O Stretch | Strong band at 1710-1740 cm |
Troubleshooting Guide
-
Issue: High contact angle after Step 2 (Click Reaction).
-
Cause: Oxidation of Cu(I) to Cu(II) during reaction.
-
Fix: Increase Sodium Ascorbate concentration or perform reaction under inert (
) atmosphere.
-
-
Issue: Low Protein Binding.[3]
-
Cause: Hydrolysis of NHS-ester before protein addition.
-
Fix: Minimize time between EDC/NHS activation and protein addition (< 2 mins). Use dry solvents for activation if possible.
-
References
-
Corrosion Mechanism: H. M. Abd El-Lateef, et al. "Empirical and quantum chemical studies on the corrosion inhibition performance of some novel 1,2,3-triazole derivatives for mild steel in 1 M HCl." Corrosion Science, 2021.
-
Triazole SAM Formation: J. P. Collman, et al. "Clicking functionality onto electrode surfaces." Langmuir, 2006.
-
Bio-conjugation Protocol: H. Nandivada, et al. "Click Chemistry: Versatility and Control in the Hands of Materials Scientists." Advanced Materials, 2007.
-
EDC/NHS Chemistry: "Carboxylic acid-SAM Formation Reagent Protocol." Sigma-Aldrich Technical Bulletins.
-
Copper Toxicity in Click Chemistry: V. Hong, et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.
Sources
- 1. US5411677A - Method and composition for preventing copper corrosion - Google Patents [patents.google.com]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhancing Triazole Synthesis Efficiency through Microwave-Assisted Methodologies
Abstract: This guide provides a detailed exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the efficient production of 1,2,3- and 1,2,4-triazole compounds. Triazoles are a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1] Traditional synthesis methods, however, are often hampered by long reaction times, harsh conditions, and modest yields.[1][2][3] Microwave-assisted synthesis offers a powerful solution, dramatically accelerating reaction rates, improving yields, and aligning with the principles of green chemistry.[4] This document elucidates the fundamental principles of microwave heating, presents detailed, field-proven protocols for key triazole-forming reactions, and offers expert guidance on safety and optimization for researchers, scientists, and drug development professionals.
The Rationale for Microwave-Assisted Synthesis
The efficiency of a chemical reaction is fundamentally governed by the energy input required to overcome the activation energy barrier. Conventional heating methods, such as oil baths, transfer energy indirectly and inefficiently via conduction and convection.[2] This process is slow and creates a temperature gradient within the reaction vessel, where the walls are hotter than the bulk solution, often leading to the formation of byproducts or decomposition of sensitive reagents.[2][5]
Microwave-assisted synthesis circumvents these limitations by employing direct dielectric heating.[6] The core mechanism relies on the interaction of a high-frequency electromagnetic field with polar molecules or ions within the reaction mixture.[5][7]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave.[7][8] This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating throughout the bulk of the solution.[5][8]
-
Ionic Conduction: If ions are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[7][9]
This direct energy transfer is incredibly fast, transferring energy millions of times per second, leading to a state of localized superheating that is not achievable with conventional methods.[7][8] The result is a dramatic acceleration of reaction kinetics, often reducing multi-hour or multi-day syntheses to mere minutes.[10][11]
Comparative Advantages of MAOS
The practical benefits of adopting microwave technology for triazole synthesis are summarized below.
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction & Convection (Indirect) | Dielectric Heating (Direct)[6] |
| Heating Profile | Non-uniform, surface heating | Rapid and uniform volumetric heating[6][11] |
| Reaction Time | Hours to Days | Seconds to Minutes[10][11][12] |
| Yield & Purity | Variable, often with byproducts | Often higher yields and improved purity[2][6][13] |
| Energy Efficiency | Low (heats vessel and surroundings) | High (heats only the reaction mixture)[6] |
| Process Control | Slow response to adjustments | "Instant on-off" control, highly reproducible[6][7] |
| Green Chemistry | High solvent use, high energy consumption | Reduced solvent use, energy saving[2][14] |
Essential Safety Protocols for Microwave Chemistry
The rapid, high-energy nature of MAOS necessitates a stringent adherence to safety protocols. The pressures and temperatures generated inside a sealed reaction vessel can be extreme.
CRITICAL WARNING: Domestic kitchen microwave ovens must NEVER be used for chemical synthesis. They lack the necessary safety interlocks, pressure and temperature monitoring, and corrosion-resistant cavities required for laboratory use, posing a significant risk of explosion and chemical exposure.[15][16][17]
Core Safety Mandates:
-
Use Dedicated Equipment: Only employ microwave reactors specifically designed for laboratory synthesis, which include features for real-time temperature and pressure monitoring and automatic shut-off capabilities.[15][18]
-
Proper Vessel Usage: Use only the specialized, pressure-rated glass or Teflon vials supplied by the instrument manufacturer.[19] Never exceed the recommended reaction volume or load limits for the vessel.
-
Cooling is Critical: Always allow the reaction vessel to cool to well below the solvent's boiling point (typically <50 °C) before removing it from the microwave cavity and carefully venting to release any residual pressure.[19]
-
Know Your Reaction: Be aware of the potential for highly exothermic or gas-generating reactions. When exploring new chemistry, begin with small-scale reactions at low power and temperature settings.[15]
-
Work in a Fume Hood: All microwave synthesis activities should be conducted within a certified laboratory fume hood to manage any potential vapor or fume release.[15]
Synthesis of 1,2,3-Triazoles: The Power of "Click Chemistry"
The 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent route to 1,2,3-triazoles. Microwave irradiation has revolutionized this field, particularly for the catalyzed variants that define modern "click chemistry."
Workflow: Microwave-Assisted Cycloaddition
The general workflow for performing these reactions is straightforward and efficient, making it ideal for rapid library synthesis and methodology development.
Caption: General experimental workflow for microwave-assisted triazole synthesis.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, selectively yielding 1,4-disubstituted 1,2,3-triazoles .[3][20] The reaction requires a Cu(I) catalyst, which can be added directly (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[21] Microwave irradiation dramatically accelerates the CuAAC reaction, with completion times often reduced from many hours to just a few minutes.[21][22]
Protocol: Microwave-Assisted CuAAC Synthesis of a 1,4-Disubstituted Triazole
-
Reagent Preparation: In a certified 10 mL microwave process vial equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv), the organic azide (1.0 mmol, 1.0 equiv), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 3-5 mL of a suitable solvent or solvent mixture. A 1:1 mixture of t-BuOH/H₂O or DMF/H₂O is often effective.
-
Vessel Sealing: Securely cap the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 70-100 °C for 5-20 minutes. Maintain stirring throughout the reaction.
-
Cooling and Work-up: After irradiation, allow the vial to cool to below 50 °C. Quench the reaction by adding 10 mL of water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[23]
B. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction is a powerful complement to CuAAC, as it regioselectively produces 1,5-disubstituted 1,2,3-triazoles .[24][25][26] This alternative regioselectivity is crucial for exploring the full chemical space in drug discovery. Furthermore, RuAAC can engage both terminal and internal alkynes, expanding its synthetic utility.[25][27] Microwave heating has been shown to improve yields and shorten reaction times, particularly for less reactive substrates like aryl azides.[25][28]
Protocol: Microwave-Assisted RuAAC Synthesis of a 1,5-Disubstituted Triazole
-
Reagent Preparation: In a 10 mL microwave process vial, combine the alkyne (1.0 mmol, 1.0 equiv), the organic azide (1.2 mmol, 1.2 equiv), and a ruthenium catalyst such as [CpRuCl(PPh₃)₂] or {CpRuCl}₄ (0.02-0.05 mmol, 2-5 mol%).
-
Solvent Addition: Add 3-4 mL of a non-protic solvent such as 1,4-dioxane or toluene.[24] Protic solvents can be detrimental to the reaction's yield and selectivity.[24]
-
Vessel Sealing & Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 90-120 °C for 10-30 minutes.[24][28]
-
Cooling and Work-up: After cooling to a safe temperature, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
Caption: Regioselective outcomes of catalyzed azide-alkyne cycloadditions.
Synthesis of 1,2,4-Triazoles
Microwave irradiation is also highly effective for the synthesis of the 1,2,4-triazole isomer, which is a core scaffold in numerous antifungal medications.[2] These syntheses often involve multi-step condensation and cyclization reactions that benefit immensely from the rapid heating provided by microwaves.
Protocol: Microwave-Assisted Synthesis of a 1,2,4-Triazole-3-thione Derivative
This protocol illustrates a common route involving the cyclization of a thiosemicarbazide intermediate.
-
Intermediate Formation: In a microwave vial, combine an appropriate acyl hydrazide (1.0 mmol) with an isothiocyanate (1.0 mmol) in 5 mL of ethanol.
-
Microwave Irradiation (Step 1): Seal the vial and irradiate at 100 °C for 5-10 minutes to form the acyl thiosemicarbazide intermediate.
-
Cyclization: Cool the vial, carefully open it, and add 2 mL of a 2M aqueous sodium hydroxide solution.
-
Microwave Irradiation (Step 2): Reseal the vial and irradiate at 120-140 °C for 10-20 minutes to effect cyclization.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 1,2,4-triazole-3-thione.
Comparative Synthesis Data
The following table highlights the profound impact of microwave irradiation on the synthesis of various triazole derivatives compared to conventional methods.
| Triazole Product | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
| Phenyl-Substituted 1,2,3-Triazole | Microwave | CuSO₄·5H₂O, Na-Ascorbate | 30 min | 92% | |
| Thioether 1,2,4-Triazole Derivative | Microwave | - | 15 min | 81% | [10] |
| Thioether 1,2,4-Triazole Derivative | Conventional | - | 10-18 h | - | [10] |
| Piperazine-Substituted 1,2,4-Triazole | Microwave | Ethanol | 30 min | 96% | [10] |
| Piperazine-Substituted 1,2,4-Triazole | Conventional | Ethanol | 27 h | - | [10] |
| Acridone-Derived 1,2,3-Triazole | Microwave | CuI | 2-15 min | >90% | [3] |
| Acridone-Derived 1,2,3-Triazole | Conventional | CuI | 4-8 h | ~70-85% | [3] |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of triazole compounds. By leveraging direct and efficient energy transfer, MAOS provides a robust, reproducible, and rapid platform for generating diverse triazole libraries. The technology drastically reduces reaction times from hours to minutes, frequently improves product yields, and promotes greener chemistry by minimizing energy consumption and solvent use.[2][6] For professionals in drug discovery and materials science, the adoption of microwave-assisted protocols is not merely an optimization but a strategic tool for accelerating innovation and discovery.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10587932/]
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (Source: vertexaisearch.cloud.google.com) [URL: https://www.pnrjournal.com/index.php/home/article/view/1131]
- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review - IJSDR. (Source: vertexaisearch.cloud.google.com) [URL: https://www.ijsdr.org/papers/IJSDR2507132.pdf]
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (Source: cem.com) [URL: https://cem.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (Source: ajchem-a.com) [URL: http://ajchem-a.com/article_29113_0845899b8e4287e003719b33a5f458ff.pdf]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (Source: pubs.rsc.org) [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra06886f]
- PART - 1 INTRODUCTION - BS Publications. (Source: bspublications.net) [URL: https://www.bspublications.net/downloads/0524deb3934301S.pdf]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.net/publication/382029411_Recent_advances_in_microwave-assisted_synthesis_of_triazoles_and_their_derivatives_a_green_approach_toward_sustainable_development_methods]
- Making triazoles, the green way | Feature | RSC Education - Royal Society of Chemistry. (Source: edu.rsc.org) [URL: https://edu.rsc.org/feature/making-triazoles-the-green-way/2020220.article]
- Safety Considerations for Microwave Synthesis - CEM Corporation. (Source: cem.com) [URL: https://cem.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (Source: scribd.com) [URL: https://www.scribd.
- Fast Assembling of Magnetic Iron Oxide Nanoparticles by Microwave-Assisted Copper(I) Catalyzed Alkyne–Azide Cycloaddition (CuAAC) | Chemistry of Materials - ACS Publications. (Source: pubs.acs.org) [URL: https://pubs.acs.org/doi/10.1021/cm400974p]
- Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (Source: rjptonline.org) [URL: https://rjptonline.org/AbstractView.aspx?PID=2020-12-3-1]
- Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols | Journal of Medical Research and Innovation. (Source: jmri.org.in) [URL: http://jmri.org.in/submissiondetails/2/2/2017]
- Click Chemistry Azide-Alkyne Cycloaddition. (Source: organic-chemistry.org) [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm]
- 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) - Thieme E-Books. (Source: thieme-connect.de) [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-218-00121]
- Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activit. (Source: asianjc.com) [URL: https://asianjc.com/File_Folder/2012/2403/240316.pdf]
- Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis - Chemical Science Review and Letters. (Source: chesci.com) [URL: http://www.chesci.
- Research Article Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. (Source: hindawi.com) [URL: https://www.hindawi.com/journals/jchem/2021/6636306/]
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (Source: nih.gov) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2870381/]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. (Source: nih.gov) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270258/]
- Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. (Source: pubs.acs.org) [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00422]
- Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes | Organic Letters. (Source: pubs.acs.org) [URL: https://pubs.acs.org/doi/10.1021/ol7025546]
- 6 - Organic Syntheses Procedure. (Source: orgsyn.org) [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0068]
- Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review | International Journal of Scientific Development and Research - IJSDR. (Source: ijsdr.org) [URL: https://www.ijsdr.org/viewpaperforall?paper=IJSDR2507132]
- Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity - Indian Academy of Sciences. (Source: ias.ac.in) [URL: https://www.ias.ac.in/article/fulltext/jcsc/128/08/1315-1324]
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (Source: pubs.rsc.org) [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra06886f]
- Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts - MDPI. (Source: mdpi.com) [URL: https://www.mdpi.com/1420-3049/29/20/4499]
- ChemInform Abstract: Microwave-Assisted Copper Azide Alkyne Cycloaddition (CuAAC) Reaction Using D-Glucose as a Better Alternative Reductant | Request PDF - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.
- Click Chemistry Under Microwave or Ultrasound Irradiation - IRIS-AperTO. (Source: unito.it) [URL: https://iris.unito.it/retrieve/handle/2318/141151/298818/A11-Penoni.pdf]
- Optimization of Triazole Production Through Microwave-Assisted Synthesis - Broad Institute. (Source: broadinstitute.org) [URL: https://www.broadinstitute.org/files/sections/orise/2011/Triazole_Poster_2.pdf]
- Microwave-assisted synthesis | Anton Paar Wiki. (Source: wiki.anton-paar.com) [URL: https://wiki.anton-paar.com/us-en/microwave-assisted-synthesis/]
- Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (Source: rjptonline.org) [URL: https://rjptonline.org/AbstractView.aspx?PID=2022-15-12-63]
- Microwave Synthesis - Organic Chemistry Portal. (Source: organic-chemistry.org) [URL: https://www.organic-chemistry.org/topics/microwave-synthesis.shtm]
- Azide-alkyne Huisgen cycloaddition - Wikipedia. (Source: en.wikipedia.org) [URL: https://en.wikipedia.
- Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - Semantic Scholar. (Source: semanticscholar.org) [URL: https://www.semanticscholar.org/paper/Comparison-of-Conventional-and-Microwave-assisted-Joshi-Gombali/4006c093a3885d95710660a927c3855a9b83b333]
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. bspublications.net [bspublications.net]
- 9. rjpdft.com [rjpdft.com]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. broadinstitute.org [broadinstitute.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
- 16. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Microwave Synthesis [organic-chemistry.org]
- 18. scribd.com [scribd.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Click Chemistry [organic-chemistry.org]
- 21. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. asianpubs.org [asianpubs.org]
- 24. Thieme E-Books [thieme-connect.de]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 27. chesci.com [chesci.com]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 1,2,3-Triazole Synthesis Optimization
Topic: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) & RuAAC Role: Senior Application Scientist Status: Operational
Introduction: The "Click" Philosophy
Welcome to the Technical Support Center. While the Huisgen 1,3-dipolar cycloaddition is thermodynamically favorable, the uncatalyzed reaction is slow and regioselective-poor. The gold standard—CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) —is a kinetic powerhouse, accelerating the reaction by
However, "simple" does not mean "foolproof." This guide addresses the hidden variables—catalyst oxidation, ligand choice, and metal scavenging—that determine whether your reaction finishes in 20 minutes or stalls after 24 hours.
Module 1: The Engine (Catalyst & Ligand Selection)
Core Concept: The active species is Cu(I) .[1][2][3][4] The most common failure mode is the oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen.
Catalyst Systems: Choose Your Source
| System | Components | Best For | Pros/Cons |
| In Situ Reduction (Standard) | CuSO | Aqueous buffers, Bioconjugation, General Organic Synthesis | Pros: Robust.[2][3][5] Ascorbate acts as a scavenger for O |
| Direct Cu(I) Salts | CuI, CuBr, or [Cu(CH | Anhydrous Organic Synthesis, Acid-Sensitive Substrates | Pros: Works in non-aqueous solvents (THF, Toluene).Cons: Highly sensitive to oxidation. Requires strict inert atmosphere (glovebox/Schlenk). |
Ligand Selection: The Stabilizer
Critical Insight: Never run CuAAC without a ligand if you can avoid it. Ligands stabilize the Cu(I) oxidation state and accelerate the reaction by preventing the formation of unreactive polymeric copper acetylides.
| Ligand | Solubility | Application | Technical Note |
| TBTA | Organic (DMSO/MeOH/tBuOH) | Small molecule synthesis | Poor water solubility. Can precipitate in >20% aqueous buffers, trapping Copper. |
| THPTA | Water (Highly soluble) | Bioconjugation (Proteins/DNA) | The Workhorse. Protects Cu(I) from oxidation and disproportionation in water. Faster kinetics than TBTA. |
| BTTAA | Water | Live Cell Labeling | Superior suppression of Cu-induced cytotoxicity.[1][6] Use for delicate biological samples. |
Mechanism & Visualization
Recent mechanistic studies (Fokin, Bertrand) confirm that the catalytic cycle operates via a dinuclear copper intermediate , where one copper atom forms a
Figure 1: The Dinuclear Mechanism of CuAAC.[2] Note that two copper atoms are required for the optimal catalytic turnover, emphasizing the need for adequate catalyst loading (typically 1-5 mol%).
Troubleshooting Guides (FAQ)
Issue 1: Reaction Stalled / Color Change
Q: My reaction mixture turned from yellow/colorless to green or blue, and TLC shows no progress. What happened?
A: Diagnosis: Oxidation. The blue/green color indicates Cu(II), which is catalytically inactive for CuAAC.
-
Immediate Fix: Add an additional 0.5–1.0 equivalents of Sodium Ascorbate. The solution should return to yellow/colorless, and the reaction will resume.
-
Prevention: Degas your solvents (sparge with Argon/Nitrogen) before adding the catalyst. Ensure your ligand:copper ratio is at least 1:1 (preferably 2:1 for THPTA).[7]
Issue 2: Byproduct Formation (Glaser Coupling)
Q: I am seeing a byproduct that looks like a dimer of my alkyne. My yield of triazole is low.
A: Diagnosis: Glaser Coupling.
In the presence of Oxygen and Cu(II), terminal alkynes oxidatively couple to form diynes (R-C
-
The Mechanism: Oxygen oxidizes Cu(I) to Cu(II). Cu(II) promotes homocoupling.
-
Correction: You must rigorously exclude oxygen.
-
Freeze-pump-thaw your solvent or sparge vigorously with Argon.
-
Increase the amount of reducing agent (Ascorbate).
-
Protocol Tip: Do not premix the Alkyne and Copper without the Azide present for long periods.
-
Issue 3: Regioselectivity (Wrong Isomer)
Q: I need the 1,5-disubstituted triazole, but CuAAC gives me the 1,4-isomer. Can I force it?
A: No. CuAAC is strictly 1,4-selective. To obtain the 1,5-isomer, you must switch to RuAAC (Ruthenium-Catalyzed) .
-
Catalyst: [Cp*RuCl(COD)] (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene).
-
Conditions: Toluene or THF, 60–80°C.
-
Note: RuAAC tolerates internal alkynes (unlike CuAAC) but is sensitive to sterics.
Experimental Protocols
Protocol A: Standard CuAAC (High Efficiency)
Best for small molecules in organic/aqueous mixtures.
-
Solvent: Prepare a 1:1 mixture of t-BuOH and Water . (t-BuOH helps solubilize organic azides/alkynes while water enables the ascorbate reduction).
-
Reagents: Dissolve Azide (1.0 equiv) and Alkyne (1.0 equiv) in the solvent (0.1–0.2 M concentration).
-
Catalyst Premix (Crucial Step):
-
In a separate vial, mix CuSO
(1 mol%) and TBTA or THPTA ligand (2 mol%) in water. -
Why? Premixing ensures the active catalyst complex forms before it hits the reagents, preventing non-specific copper binding.
-
-
Initiation: Add the Catalyst Premix to the reaction vial.
-
Reduction: Add Sodium Ascorbate (10 mol%, freshly prepared in water).
-
Monitor: Stir at RT. Reaction is typically complete in 1–4 hours.
Protocol B: Copper Removal (Purification)
Copper contamination is toxic to cells and interferes with biological assays.
Method 1: EDTA Wash (For organic soluble products)
-
Dilute reaction with Ethyl Acetate or DCM.
-
Wash organic layer 3x with 0.1 M EDTA (pH 7.4) . The aqueous layer will turn blue (Cu-EDTA complex).[8]
-
Wash 1x with Brine, dry over Na
SO .
Method 2: Solid Phase Scavenging (For water soluble products)
-
Add CupriSorb™ or equivalent chelating resin to the reaction mixture.
-
Stir for 30–60 minutes.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for identifying and resolving CuAAC reaction failures.
References
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.
-
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Introduction of TBTA).
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Introduction of THPTA).
-
Worrell, B. T., et al. (2013).[5] "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science.
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[9] (RuAAC 1,5-selectivity).
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
challenges in the purification of 4-(1H-1,2,3-triazol-1-yl)butanoic acid
This guide addresses the specific purification challenges associated with 4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS: 1369016-84-1). This compound is a critical bifunctional linker used in PROTACs and fragment-based drug discovery, serving as a stable spacer between an E3 ligase ligand and a target protein warhead.[1]
Its purification is non-trivial due to two primary factors: the regioisomerism inherent in 1,2,3-triazole alkylation (N1 vs. N2 isomers) and the high water solubility of the short-chain carboxylic acid, which complicates extraction.
Part 1: Purification Decision Matrix
Before initiating a protocol, determine your primary impurity profile based on your synthesis route.
Figure 1: Purification Workflow Selector. Select the protocol matching your synthesis origin to address the dominant impurity (Isomers vs. Catalyst).[1]
Part 2: Troubleshooting & Protocols
Scenario A: Separating N1 vs. N2 Regioisomers (Alkylation Route)
The Problem: Direct alkylation of 1,2,3-triazole with 4-bromobutanoic acid (or its ester) typically yields a mixture of the N1-isomer (Target) and N2-isomer (Impurity) in ratios ranging from 2:1 to 1:[1]1. These isomers have very similar polarities.[1]
Diagnostic Check (NMR): Before pooling fractions, use 1H NMR to distinguish isomers.
-
N2-Isomer (Symmetric): The triazole ring protons (H4 and H5) are chemically equivalent due to symmetry.[1] They appear as a singlet (approx.[1] 7.8–8.0 ppm).[1][2]
-
N1-Isomer (Asymmetric - Target): The triazole ring protons are non-equivalent.[1] They appear as two distinct doublets (approx. 7.7 and 8.1 ppm) with a small coupling constant (
Hz).[1]
Protocol 1: Regioselective Purification
-
Esterification (Recommended): If you are working with the free acid, esterify to the methyl or ethyl ester before separation. The free acid tails heavily on silica, masking the separation of isomers.
-
Flash Chromatography:
-
Hydrolysis: Once separated, hydrolyze the N1-ester (LiOH/THF/H2O) to obtain the pure acid.[1]
Expert Insight: If chromatography fails to provide baseline separation, switch to recrystallization of the ester. The N2 isomers often have significantly higher melting points and can be crashed out using cold hexanes/ether, leaving the enriched N1 isomer in the mother liquor.
Scenario B: Removing Copper (Click Chemistry Route)
The Problem: The CuAAC reaction often leaves residual copper trapped by the triazole nitrogen and the carboxylic acid, forming blue/green complexes that are toxic to biological assays.
Protocol 2: The "Double-Chelation" Workup Do not rely solely on silica filtration.[1] Use this chemical wash sequence:
-
Quench: Dilute the reaction mixture with EtOAc.
-
Wash 1 (Bulk Removal): Wash the organic phase with 10% Ammonium Chloride (NH₄Cl) (sat.[1] aq.) adjusted to pH 8 with NH₄OH. The ammonia competes for Cu ligands.
-
Wash 2 (Fine Polishing): Wash with 0.05 M EDTA (disodium salt) solution.[1] EDTA has a higher affinity for Cu(II) than the triazole acid.
-
Scavenging (Optional): If the product is for cell-based assays, stir the final organic layer with Si-Thiol or Si-TMT scavenger resin (0.5 eq relative to Cu) for 2 hours before evaporation.[1]
Scenario C: Isolation from Aqueous Media
The Problem: 4-(1H-1,2,3-triazol-1-yl)butanoic acid is a small, polar molecule (C6H9N3O2, MW ~155).[1] It partitions poorly into standard organic solvents from water, leading to massive yield loss during extraction.
Protocol 3: Salting-Out Extraction
-
Saturation: Saturate the aqueous phase completely with NaCl (brine).[1] This reduces the solubility of the organic acid in water (Salting-out effect).[1]
-
pH Adjustment: Ensure the pH is adjusted to 3.0–4.0 (below the pKa of the carboxylic acid, ~4.8) to ensure the molecule is protonated (neutral) rather than anionic.
-
Caution: Do not go too acidic (pH < 1), or the triazole ring may protonate, becoming cationic and water-soluble again.[1]
-
-
Solvent Choice: Do not use pure Diethyl Ether or Hexanes.[1] Use n-Butanol or DCM:Isopropanol (3:1) for extraction.[1] These solvent systems are polar enough to pull the acid from the brine.
Solubility & Property Data Table
| Property | Value / Description | Implication for Purification |
| LogP | ~0.14 (Predicted) | Highly hydrophilic; difficult to extract with non-polar solvents.[1] |
| pKa (Acid) | ~4.7–4.8 | Must be at pH ~3–4 for extraction.[1] |
| pKa (Triazole) | ~1.2 (Conjugate acid) | Avoid strong mineral acids (pH < 1) during workup.[1] |
| Appearance | White to off-white solid | Can be recrystallized from EtOH/EtOAc if purity >95%.[1] |
Part 3: Frequently Asked Questions (FAQs)
Q1: I see a persistent blue tint in my product after column chromatography. How do I remove it? A: The blue tint indicates trace Copper(II) coordinated to the triazole. Column chromatography often fails to remove this because the Cu-complex co-elutes with the product.[1][3] Dissolve your product in MeOH/DCM and stir with activated carbon or QuadraPure™ TU (thiourea scavenger) for 4 hours, then filter through Celite.
Q2: Can I distinguish N1 and N2 isomers by TLC? A: Yes, but it is difficult. You typically need a polar system like DCM:MeOH:Acetic Acid (95:4:1) .[1] The N2 isomer (less polar) will have a slightly higher Rf. Using a Toluene:Acetone system can sometimes offer better resolution than DCM:MeOH for these isomers.[1]
Q3: My yield is very low (<20%) after aqueous workup. Where is my compound? A: It is likely still in the aqueous phase. Check the aqueous layer by LC-MS. If present, lyophilize (freeze-dry) the aqueous layer directly rather than extracting.[1] Then, triturate the resulting solid with anhydrous Methanol or Ethanol to dissolve your product while leaving the inorganic salts (NaCl/Na2SO4) behind.
References
-
ResearchGate. (2015).[1] Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved February 19, 2026, from [Link]
-
Google Patents. (2005).[1] Preparation of N2-alkylated 1,2,3-triazoles (WO2005000841A1).[1] Retrieved February 19, 2026, from
Sources
improving yield in the synthesis of substituted 1,2,3-triazoles
Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Substituted 1,2,3-Triazole Synthesis Ticket Focus: Yield Improvement, Regiocontrol, and Troubleshooting
Core Directive: The "Click" Philosophy
You are likely here because your "click" reaction didn't click. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often sold as "guaranteed," high-yield synthesis of substituted triazoles requires rigorous control over oxidation states and ligand environments.
This guide treats your reaction as a catalytic cycle that must be protected. We will cover the two primary workflows:
-
CuAAC: Synthesis of 1,4-disubstituted triazoles (and handling Cu(I) instability).
-
RuAAC: Synthesis of 1,5-disubstituted triazoles (and handling steric demands).
Workflow A: The CuAAC System (1,4-Regioisomers)
The Mechanism & Failure Points
The active catalyst is Cu(I) , not Cu(II) or Cu(0). The most common yield-killer is the oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen, often signaled by a color change to green or blue.
Visualization: CuAAC Troubleshooting Logic
Caption: Diagnostic flow for CuAAC reaction mixtures based on visual cues.
Critical Protocol: The "Protected" CuAAC
Do not rely on "naked" copper salts (e.g., CuI). They are unstable. Use the Sharpless-Fokin in situ reduction method with a stabilizing ligand.
Reagents:
-
Catalyst Precursor:
(1 mol%) -
Reductant: Sodium Ascorbate (5–10 mol%)
-
Ligand (Crucial): TBTA (for organic solvents) or THPTA (for aqueous systems).
-
Solvent:
(1:1 or 2:1).
Step-by-Step Protocol:
-
Dissolve Reactants: Dissolve Alkyne (1.0 eq) and Azide (1.0–1.05 eq) in
. -
Prepare Catalyst Complex: In a separate vial, mix
and the Ligand (TBTA) in a 1:1.1 ratio. Note: The solution should turn blue (Cu(II)-ligand complex).[1] -
Combine: Add the catalyst complex to the reaction mixture.
-
Activate (The Start Gun): Add Sodium Ascorbate (dissolved in water) dropwise.
-
Observation: The blue color should fade to colorless or pale yellow. This confirms reduction to active Cu(I).
-
-
Monitor: Stir at RT. If the mixture turns green, add another 0.5 eq of Ascorbate immediately to reduce Cu(II) back to Cu(I).
FAQ: Troubleshooting CuAAC
Q: My reaction stalled at 60% conversion. Adding more CuI didn't help. A: You likely suffered from Cu-acetylide aggregation . "Naked" Cu(I) acetylides can form unreactive polymeric chains.
-
Fix: Use a ligand like TBTA or THPTA . These ligands bind Cu(I), preventing aggregation while keeping the metal accessible for catalysis. They also protect Cu(I) from oxidation [1].
Q: I see a new spot on TLC that isn't my triazole. A: This is likely the Glaser Coupling product (1,3-diyne), formed by the oxidative homocoupling of two terminal alkynes.
-
Fix: Degas solvents (sparge with Argon for 10 mins) before adding the catalyst.
Workflow B: The RuAAC System (1,5-Regioisomers)
While CuAAC is exclusively 1,4-selective, Ruthenium catalysis (RuAAC) provides the complementary 1,5-disubstituted isomer and works with internal alkynes .[4]
The Mechanism: Ruthenacycle Control
Unlike CuAAC, RuAAC involves an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle. This process is sensitive to steric bulk but less sensitive to electronic effects.
Visualization: Regioselectivity Pathways
Caption: Divergent synthesis pathways for 1,4- (Cu) and 1,5- (Ru) isomers.
Critical Protocol: RuAAC Optimization
Catalyst:
-
Note: The Pentamethylcyclopentadienyl (Cp*) ligand is essential. Simple CpRu complexes are significantly less active and prone to ligand displacement.
Conditions:
-
Solvent: Dioxane, THF, or Benzene (Anhydrous).
-
Temperature: 60°C – 80°C (Thermal activation is usually required, unlike CuAAC).
-
Atmosphere: Nitrogen/Argon (Standard inert atmosphere).
FAQ: Troubleshooting RuAAC
Q: My internal alkyne is not reacting. A: RuAAC is sensitive to steric hindrance at the alkyne termini.
-
Fix: Switch to microwave irradiation (80–100°C for 10–30 mins). This often overcomes the activation barrier for bulky internal alkynes.
Q: I am getting a mixture of isomers.
A: Check your catalyst. As the
Purification & Copper Removal
Copper contamination is cytotoxic and interferes with biological assays. Simple extraction is often insufficient.
Comparative Data: Copper Scavenging Efficiency
| Method | Efficiency | Pros | Cons |
| EDTA Wash | Moderate | Cheap, available | Requires multiple washes; pH sensitive |
| CupriSorb™ | High | Chelating resin, reusable | Slower kinetics (requires stirring) |
| Solid Phase Extraction (C18) | High | Removes salts + Cu | Loss of product if not careful |
| Ammonium Hydroxide Wash | High | Forms soluble | High pH can damage sensitive groups |
Recommended Protocol (The EDTA/Ammonia Hybrid):
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash organic layer with 10%
(aq) saturated with .-
Why? The ammonia coordinates Cu(I)/Cu(II) aggressively, turning the aqueous layer dark blue.
-
-
Repeat until the aqueous layer is colorless.[1]
-
Final wash with 0.1 M EDTA (pH 7) to scavenge trace ions.
References
-
Sharpless, K. B., et al. (2002).[5][6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Fokin, V. V., et al. (2005).[5][7] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[5][8] Link
-
Meldal, M., et al. (2002).[9][10] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. Link
-
Finn, M. G., et al. (2004). Ligand-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society.[5][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. Thieme E-Books [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
side reactions in copper-catalyzed triazole synthesis and how to avoid them
Welcome to the Click Chemistry Technical Support Hub
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often marketed as "click and done," veteran chemists know the reality is more nuanced. The active catalyst—Cu(I)—is thermodynamically unstable and prone to oxidation, disproportionation, and off-cycle pathways.
This guide addresses the three critical failure modes in CuAAC: Glaser homocoupling , Oxidative biomolecule damage , and Catalyst entrapment .
Module 1: The "Glaser" Problem (Alkyne Homocoupling)
Symptom:
"My LC-MS shows a significant impurity with a mass exactly double my starting alkyne minus 2 protons. The reaction mixture turned green/blue."
Diagnosis: You are experiencing Glaser Coupling .[1][2] In the presence of Oxygen and Cu(II), two terminal alkynes oxidatively couple to form a diyne (–C≡C–C≡C–). This consumes your starting material and generates a byproduct that is often difficult to separate from the triazole.
The Mechanism: The Cu(I)-acetylide intermediate, which is necessary for the triazole cycle, is intercepted by oxygen. This oxidizes the copper to Cu(II), facilitating the coupling of two acetylides.
Troubleshooting Protocol: The Anaerobic Reset
-
Degas Solvents: Sparging with argon for 15 minutes is superior to sonication.
-
Order of Addition: Do not mix the copper and alkyne before the reducing agent if air is present.
-
The "Maturation" Step:
Visualizing the Competitive Pathway:
Caption: The Cu(I)-acetylide is the bifurcation point. Oxygen diverts it toward the Glaser product; Azide drives it toward the Triazole.
Module 2: Biological Integrity (ROS & Toxicity)
Symptom:
"The click reaction worked, but my protein precipitated," or "My cells died during the labeling process."
Diagnosis: This is Oxidative Damage via Reactive Oxygen Species (ROS) . The combination of Cu(I), Ascorbate, and atmospheric Oxygen creates a "Fenton-like" system that generates hydroxyl radicals. These radicals cleave DNA, oxidize histidine/methionine residues in proteins, and depolymerize biopolymers.
The Solution: Ligand Engineering Naked copper (e.g., CuSO₄ + Ascorbate without ligand) is destructive. You must use a ligand that:
-
Stabilizes Cu(I) to prevent disproportionation.
-
Sterically shields the copper center from O₂ while allowing Azide/Alkyne access.
-
Acts as a "sacrificial" target for ROS, sparing your biomolecule.
Ligand Selection Matrix:
| Ligand | Type | Solubility | Cytotoxicity | Best Application |
| TBTA | Tertiary Amine | Poor (DMSO req.) | High | Small molecule synthesis in organic solvents. |
| THPTA | Water-Soluble | High (Water) | Moderate | Protein labeling; DNA synthesis. |
| BTTAA | Next-Gen | High (Water) | Lowest | Live cell labeling ; Sensitive proteins. |
Protocol: Biocompatible Labeling with BTTAA
Note: BTTAA is superior to THPTA for suppressing cell toxicity [1].
-
Premix Complex (Critical): In a separate tube, mix CuSO₄ and BTTAA ligand (1:2 to 1:5 ratio). Never add Cu directly to the protein.
-
Target Mix: Dissolve Protein-Alkyne (50 µM) and Tag-Azide (100 µM) in PBS.
-
Initiation: Add the Cu-BTTAA complex (final Cu conc: 50-100 µM).
-
Reduction: Add Sodium Ascorbate (final conc: 2.5 mM).
-
Scavenging (Optional): Add 10% DMSO or Aminoguanidine to scavenge radicals if the protein is extremely sensitive.
Module 3: Catalyst Death & Stalled Reactions
Symptom:
"The reaction went to 50% conversion and stopped. Adding more ascorbate didn't help."
Diagnosis: Catalyst Poisoning or Disproportionation.
-
Disproportionation:
. You might see a black precipitate (Cu nanoparticles) or blue color (Cu(II)). -
Chelation: The triazole product itself is a ligand. If your product concentration is high, it can out-compete the accelerating ligand, forming an inactive copper-product complex.
Troubleshooting Steps:
-
Increase Ligand Ratio: Standard Cu:Ligand is 1:1 or 1:2. Increase to 1:5 to prevent the product from sequestering the copper.
-
Check pH: CuAAC is optimal at pH 7-8. If your reagents are acidic (e.g., certain peptides), the protonation of the ligand breaks the Cu-Ligand complex, killing the catalysis. Buffer with HEPES or Tris.
Module 4: Purification (Getting the Copper Out)
Symptom:
"My product is blue/green," or "My cells are dying after I treat them with the purified compound."
Diagnosis: Residual Copper Contamination. Copper binds tightly to triazoles.[6] Simple silica columns often fail to remove trace copper (ppm levels), which is toxic to biological systems.
Protocol: The Chelation Wash
Method A: For Organic Soluble Products (Small Molecules)
-
EDTA Wash: After the reaction, dilute with organic solvent (EtOAc/DCM).[6]
-
Wash 1: Wash with 0.1 M EDTA (pH 7-8). The aqueous layer will turn blue.[6]
-
Wash 2: Repeat until the aqueous layer is colorless.
-
Wash 3: Brine wash to remove EDTA.[6]
Method B: For Water Soluble Products (Proteins/Peptides)
-
CupriSorb / Chelex: Add "CupriSorb" beads or Chelex 100 resin to the reaction mixture.
-
Incubate: Stir gently for 30-60 minutes. The beads will turn blue/green.
-
Filter: Remove beads via filtration.
-
Dialysis: If protein, dialyze against a buffer containing 1 mM EDTA, then dialyze against pure buffer to remove the EDTA.
Visualizing the Workflow:
Caption: Decision tree for removing trace copper based on product solubility.
References
-
Besanceney-Webler, C., et al. (2011).[7][8] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
troubleshooting low conversion rates in azide-alkyne cycloadditions
Status: Online | Senior Application Scientist: Active Topic: Troubleshooting Low Conversion in Azide-Alkyne Cycloadditions
Diagnostic Triage: The Logic of Failure
Low conversion in click chemistry rarely stems from "bad luck." It is almost always a failure of catalysis maintenance (in CuAAC) or kinetic thresholding (in SPAAC).
Before adjusting reagents, determine your failure mode using the logic flow below.
Troubleshooting Logic Tree
Figure 1: Decision matrix for isolating the root cause of reaction failure based on observable symptoms.
Module A: CuAAC Optimization (The Catalyst Engine)
The Core Problem: Copper(I) is thermodynamically unstable in aqueous, aerobic environments. It wants to oxidize to Cu(II) (inactive) or disproportionate to Cu(0) and Cu(II).[1]
The Solution: You must create a "privileged environment" for Cu(I) using specific ligands and reducing agents.
The "Protective Shield" Protocol
Do not add reagents sequentially into the bulk mixture. You must form the catalyst complex before it encounters the enemy (oxygen/chelators).
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
CuSO₄: 20 mM in water.[2]
-
Ligand (THPTA or BTTAA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (Make Fresh! Ascorbate degrades rapidly).
-
-
The Premix (Critical Step):
-
Mix CuSO₄ and Ligand in a small tube separately before adding to the reaction.
-
Ratio: 1:2 to 1:5 (Cu:Ligand).
-
Why? This pre-forms the Cu-Ligand complex, preventing copper from coordinating with your protein/DNA immediately upon addition.
-
-
Reaction Assembly:
-
Incubation:
Ligand Selection Guide
Using the wrong ligand is the most common reason for low yields in biological settings.
| Ligand | Solubility | Reactivity | Best Use Case | Notes |
| TBTA | Low (DMSO req) | Moderate | Organic synthesis; robust scaffolds. | Avoid for proteins. Precipitates in water; kills enzymatic activity. |
| THPTA | High (Water) | High | General bioconjugation; protein labeling.[6] | The "Gold Standard" for aqueous CuAAC. Protects histidine residues.[6] |
| BTTAA | High (Water) | Very High | Cell-surface labeling; low-concentration samples. | Superior kinetics to THPTA. Lowers Cu toxicity in live cells.[6] |
The Oxygen Trap (The "Green Death")
If your reaction mixture turns green or blue, your Cu(I) has oxidized to Cu(II). The reaction has stopped.
-
Immediate Fix: Add more Sodium Ascorbate (freshly made).
-
Systemic Fix: Degas buffers with nitrogen or argon for 15 minutes prior to use.
Module B: SPAAC Optimization (The Kinetic Barrier)
The Core Problem: SPAAC relies on ring strain, not a catalyst. The second-order rate constant (
Reagent Selection: Speed vs. Hydrophobicity
You must trade off reaction speed against the risk of aggregation.
| Cyclooctyne | Rate ( | Hydrophobicity | Best Use Case | Risk Factor |
| DBCO (ADIBO) | ~0.3 - 0.9 | High (Bulky) | Rapid labeling; dilute conditions. | Can cause hydrophobic aggregation of proteins. Reacts with free thiols (side reaction). |
| BCN | ~0.1 - 0.2 | Low (Compact) | Intracellular labeling; small molecule tags. | Slower. Requires higher concentration or longer time. |
| TCO (Tetrazine) | >10,000 | Moderate | Not SPAAC. Use for ultra-low conc. | If SPAAC fails due to low conc, switch to TCO-Tetrazine (IEDDA). |
The Concentration Rule
Since Rate =
-
Threshold: If reactants are < 5 µM, SPAAC is often too slow for practical workflows.
-
Troubleshooting:
-
Concentrate your sample (e.g., spin filters) to >50 µM before reacting.
-
Use a large excess (10-50 equiv) of the small molecule label to drive pseudo-first-order kinetics.
-
Mechanism & Causality Visualization
Understanding the Cu(I) lifecycle is essential to preventing "dead" reactions.
Figure 2: The Copper Lifecycle. The reaction fails if the "Active Catalyst" pathway is intercepted by Oxygen (Red Arrow).
Frequently Asked Questions (FAQs)
Q: My protein precipitated immediately after adding Copper. Why? A: This is "Copper Shock." Free Cu(I)/Cu(II) coordinates with histidine/cysteine residues on your protein surface, causing unfolding or crosslinking.
-
Fix: Never add naked CuSO₄. Always premix CuSO₄ with THPTA or BTTAA (1:5 ratio) before adding it to the protein. The ligand shields the copper.
Q: Can I use DTT or TCEP to keep the copper reduced? A: NO. Phosphine reducing agents (TCEP) poison the CuAAC reaction by stripping the copper from the ligand. Thiols (DTT) can competitively bind copper. Use Sodium Ascorbate exclusively for CuAAC.
Q: I am doing SPAAC with DBCO, but I see a lot of background signal. Why? A: DBCO is highly hydrophobic and can "stick" non-specifically to hydrophobic patches on proteins or membranes.
-
Fix: Switch to BCN (less hydrophobic) or add 5% DMSO/PEG to the buffer to solubilize the label. Also, check for free thiols; DBCO reacts with thiols over time (thiol-yne reaction).
Q: How do I know if the reaction actually worked? A: Do not rely on "yield" by weight.
-
Fluorescence Gel: If labeling with a fluorophore, run an SDS-PAGE. You should see a fluorescent band before staining with Coomassie.
-
LC-MS: Look for the mass shift. Note that Cu-adducts (+63 Da) are a common artifact if not washed properly. Wash with EDTA to remove bound copper before MS.
References
-
Rostovtsev, V. V., et al. (2002).[2][7] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Tornøe, C. W., et al. (2002).[2][7] "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.
-
Hong, V., et al. (2009).[2][7][8] "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.
-
Presolski, S. I., et al. (2011).[2] "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. (Describes BTTAA efficiency).
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluore.com.cn [confluore.com.cn]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
catalyst selection and optimization for triazole synthesis
Technical Support Center: Triazole Synthesis & Catalyst Optimization
Mission: To provide high-fidelity troubleshooting and optimization protocols for Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) Azide-Alkyne Cycloadditions. This guide prioritizes mechanistic understanding over rote recipe following.
Module 1: Catalyst & Ligand Selection Logic
The Core Problem: Users often default to "CuSO₄ + Ascorbate" without considering the solvent cage or substrate sensitivity. This leads to stalled reactions and oxidative damage.
Strategic Insight: The ligand is not just an accelerator; it is a protection mechanism for the Cu(I) oxidation state.[1]
-
TBTA: Excellent for organic solvents (DMSO/tBuOH), but poor in pure water.
-
THPTA: Water-soluble, protects biomolecules better than TBTA.[1][2]
-
BTTAA: The current "Gold Standard" for bioconjugation. It stabilizes Cu(I) so effectively that catalyst loading can be dropped to 10–50 µM, minimizing cytotoxicity.
-
Cp*RuCl(PPh₃)₂: Required for 1,5-regioisomers (RuAAC).
Data Summary: Ligand Performance Matrix
| Ligand / Catalyst | Primary Application | Reaction Rate (Relative) | Biocompatibility | Oxygen Sensitivity |
| TBTA | Organic Synthesis | Moderate | Low (Cytotoxic) | Moderate |
| THPTA | Aqueous/Click Chem | High | High | Low |
| BTTAA | Live Cell/Protein | Very High | Excellent | Very Low |
| CpRuCl(PPh₃)₂ | 1,5-Regioisomer | Slow (Requires Heat) | N/A (Organic only) | High |
| CpRuCl(COD) | 1,5-Regioisomer | Fast (Room Temp) | N/A | Critical (Strictly Inert) |
Visual Guide: Catalyst Decision Tree
Caption: Decision matrix for selecting the optimal catalyst/ligand system based on regioselectivity and substrate sensitivity.
Module 2: Troubleshooting & Optimization (FAQs)
Q1: My CuAAC reaction turned green/blue and stalled after 30 minutes. What happened? Diagnosis: Copper Poisoning via Oxidation. The active species is Cu(I) (yellow/colorless). A green or blue hue indicates the accumulation of Cu(II) species.[3] This kills the catalytic cycle and promotes oxidative damage. The Fix:
-
Immediate: Add an additional 0.5–1.0 equivalents of Sodium Ascorbate to reduce Cu(II) back to Cu(I).
-
Systemic: Your system is leaking oxygen.
-
Degas all solvents (sparge with Argon for 15 mins).
-
Switch to THPTA or BTTAA ligands; they sacrifice themselves to protect the Cu(I) center from oxidation better than TBTA.
-
Q2: I am seeing "Glaser Coupling" byproducts (diynes) instead of triazoles. Diagnosis: Oxygen + Cu(I) = Alkyne Homocoupling. Glaser coupling competes with click chemistry when oxygen is present. The Cu(I) acetylide intermediate reacts with O₂ instead of the azide. The Fix:
-
Strict Anaerobic Conditions: This is non-negotiable for alkyne-rich substrates.
-
Increase Ascorbate: A higher reductant load consumes dissolved oxygen before it can interact with the Cu-acetylide.
Q3: My protein precipitated during the reaction. Diagnosis: Reactive Oxygen Species (ROS) or Cu-Coordination. The Cu/Ascorbate cycle generates superoxide and hydroxyl radicals that cleave peptide backbones or crosslink side chains (His/Met oxidation). The Fix:
-
Use BTTAA: It chelates copper tightly, preventing "free" copper from binding to histidine residues on the protein surface.
-
Add Scavengers: Add Aminoguanidine (1–5 mM). It intercepts dehydroascorbate byproducts that react with Arginine/Lysine residues.
Q4: RuAAC (1,5-triazole) yields are low, even with heat. Diagnosis: Steric Bulk or Catalyst Deactivation. Cp*Ru catalysts are extremely sensitive to sterics at the azide position. The Fix:
-
Switch Catalyst: If using CpRuCl(PPh₃)₂, switch to Cp RuCl(COD) . The cyclooctadiene (COD) ligand is more labile, opening the coordination site faster.
-
Solvent Choice: Avoid protic solvents (MeOH/Water) for RuAAC; they interfere with the ruthenacycle intermediate. Use THF, Toluene, or DMF.
Module 3: Experimental Protocols (SOPs)
Protocol A: High-Efficiency Bioconjugation (The "BTTAA Method")
Use this for labeling live cells, antibodies, or sensitive enzymes.
Reagents:
-
CuSO₄ Stock: 20 mM in water.
-
BTTAA Ligand Stock: 50 mM in water.
-
Sodium Ascorbate: 100 mM (Freshly prepared—Critical ).
-
Aminoguanidine: 100 mM.
Workflow:
-
Premix Catalyst (The "Master Mix"):
-
Mix CuSO₄ and BTTAA in a 1:5 molar ratio (e.g., 1 µL Cu + 5 µL BTTAA).
-
Why? Premixing ensures Cu is fully chelated before touching the protein, preventing non-specific binding.
-
-
Assembly:
-
Protein/Azide (50 µM final) + Alkyne probe (100 µM final) in PBS.
-
Add Aminoguanidine (final 1 mM).
-
Add Cu-BTTAA Master Mix (final Cu concentration: 50–100 µM).
-
-
Initiation:
-
Add Sodium Ascorbate (final 2.5 mM).
-
-
Incubation:
-
1 hour at Room Temp or 4°C. Do not heat.
-
Protocol B: Post-Reaction Copper Removal
Essential for downstream biological assays (Cu is toxic).
-
Chelation: Add EDTA (50 mM, pH 7) to the reaction mixture. Incubate for 10 mins.
-
Separation:
-
Small Molecules: Extract with EtOAc. The Cu-EDTA complex stays in the aqueous phase (blue).
-
Proteins: Dialyze against buffer containing 10 mM EDTA, then switch to pure buffer.
-
Alternative: Use CupriSorb™ resin beads. Add beads to the reaction, stir for 30 mins, and filter. This is superior for samples that cannot tolerate dialysis.
-
Module 4: Process Visualization
Visual Guide: The Troubleshooting Loop
Caption: Diagnostic workflow for identifying and rectifying common CuAAC failure modes.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][6][7][8] Chemical Reviews, 108(8), 2952–3015. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link (Seminal paper on BTTAA superiority).
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link (Key source for THPTA and quenching protocols).
-
Boren, B. C., et al. (2008).[5][9] Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link (Foundational RuAAC mechanism).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[2] Chemical Society Reviews, 39(4), 1302-1315. Link (Discussion of Glaser Coupling side reactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
Technical Support Center: Scale-Up Guide for 4-(1H-1,2,3-triazol-1-yl)butanoic Acid
Strategic Overview
Scaling up the synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid presents a unique dichotomy: the chemistry is theoretically simple (azide-alkyne cycloaddition), but the engineering controls are critical due to the high energy density of the intermediates.
The target molecule consists of a butyric acid tail attached to the N1 position of an unsubstituted 1,2,3-triazole ring. Unlike typical "click" chemistry that produces 1,4-disubstituted triazoles, this target requires an unsubstituted C4/C5 positions. This dictates specific reagent choices to avoid handling gaseous acetylene at scale.
Core Challenges
-
Energetic Precursor: The intermediate, 4-azidobutanoic acid, has a low Carbon/Heteroatom ratio, making it a potential explosive hazard.
-
Regiochemistry: Ensuring the triazole forms at the N1 position without producing unwanted isomers.
-
Metal Contamination: If Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used, removing residual copper to <10 ppm for pharma applications is difficult due to the chelating nature of the carboxylic acid tail.
Critical Safety Protocol: The Azide Intermediate
Substance: 4-Azidobutanoic acid (
-
Calculation:
-
Verdict: HIGH HAZARD. This molecule violates the Rule of Six. It is energy-rich and potentially unstable.
Mandatory Handling Procedures
-
Dilution: Never isolate 4-azidobutanoic acid in neat form on a scale >10g. Maintain in solution (e.g., DMF, DMSO, or t-BuOH) at concentrations <1.0 M.
-
Telescoping: The safest scale-up strategy is a "telescoped" process where the azide is generated in situ and immediately reacted with the alkyne source, avoiding isolation entirely.
-
Heat Management: Decomposition often begins around 100°C. Keep reaction temperatures <80°C unless utilizing continuous flow reactors.
Synthesis Routes & Protocols
Route A: The "Smart" Scale-Up (Vinyl Acetate Route)
Recommended for Kilogram Scale batch reactors.
This route avoids the use of gaseous acetylene and copper catalysts. It utilizes Vinyl Acetate as an acetylene equivalent. The reaction is a thermal cycloaddition followed by the elimination of acetic acid/acetaldehyde.
Mechanism:
-
Azide adds to Vinyl Acetate
Triazoline intermediate. -
Thermal elimination of Acetic Acid
1-Substituted Triazole.
Protocol:
-
Azide Formation: React 4-chlorobutanoic acid with
in water/DMF (60°C). Acidify and extract into Ethyl Acetate. Do not concentrate to dryness. -
Cycloaddition: Add excess Vinyl Acetate (3-4 equiv) to the azide solution.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 12–24 hours.
-
Workup: Evaporate volatiles (Vinyl Acetate/Acetic Acid) under reduced pressure. Recrystallize the crude solid from Ethanol/Water.
Route B: The "Precision" Route (CuAAC with TMS-Acetylene)
Recommended for high-purity requirements or Flow Chemistry.
This route uses "Click" chemistry conditions with Trimethylsilyl (TMS) acetylene, followed by desilylation. It guarantees N1-regioselectivity.
Protocol:
-
Reaction: To the azide solution (in t-BuOH/H2O), add TMS-Acetylene (1.1 equiv).
-
Catalyst: Add
(1 mol%) and Sodium Ascorbate (5 mol%). Stir at RT for 4-8 hours. -
Desilylation: Treat the intermediate with
in Methanol or TBAF to remove the TMS group. -
Scavenging: Treat crude mixture with QuadraSil® MP or EDTA to remove copper.
Visual Workflows
Diagram 1: Process Decision Tree
Caption: Decision matrix for selecting between Batch (Vinyl Acetate) and Flow (Acetylene) based on scale and safety.
Troubleshooting Guide (FAQ)
Category: Safety & Stability
Q: My azide intermediate solution is changing color (darkening) during storage.
-
Diagnosis: Thermal decomposition or light sensitivity.
-
Solution: 4-azidobutanoic acid is light-sensitive. Store solutions in amber glass or foil-wrapped containers at 2-8°C. If darkening occurs, check for
gas evolution. If gas is evolving, quench immediately by diluting with cold water and disposing via hazardous waste protocols. Do not attempt to concentrate.
Category: Reaction Performance
Q: The Vinyl Acetate reaction is stalling at 60% conversion.
-
Diagnosis: The elimination of acetic acid is reversible or inhibited by product accumulation.
-
Solution:
-
Temperature: Ensure you are at a hard reflux (>72°C). The activation energy for the elimination step is higher than the initial cycloaddition.
-
Stoichiometry: Increase Vinyl Acetate to 5 equivalents. It acts as both reactant and solvent.
-
Sealed Vessel: Perform the reaction in a pressure tube or autoclave at 90°C (with blast shielding) to push the kinetics.
-
Q: In the CuAAC route, the reaction turns yellow/brown and stops.
-
Diagnosis: Oxidation of the Cu(I) catalytic species to inactive Cu(II) due to oxygen ingress.
-
Solution:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to catalyst addition.
-
Ligand: Use a stabilizing ligand like TBTA or THPTA (0.5 equiv relative to Cu). This protects Cu(I) from oxidation and prevents disproportionation.
-
Reducing Agent: Add an additional 0.5 equiv of Sodium Ascorbate to regenerate the active catalyst.
-
Category: Purification
Q: I have high residual copper (>50 ppm) in my final product.
-
Diagnosis: The carboxylic acid moiety on the target molecule is chelating the copper, preventing it from washing out.
-
Solution: Standard EDTA washes may be insufficient.
-
Scavenger Resins: Stir the crude organic solution with QuadraSil® MP or Si-Thiourea (10 wt% loading) for 4 hours, then filter.
-
Precipitation: If the product is water-soluble (as the salt), adjust pH to 3-4 to precipitate the free acid, while keeping Cu salts in solution.
-
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to Off-white solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, H2O/MeCN (0.1% TFA) |
| Copper Content | < 10 ppm | ICP-MS |
| 1H NMR (DMSO-d6) | 400 MHz | |
| Mass Spec | [M+H]+ = 156.07 | ESI+ |
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240. Link
-
Vinyl Acetate Route: Quan, X. J., et al. "Preparation of 1-Substituted 1,2,3-Triazoles from Azides and Vinyl Acetate." Synlett, vol. 2005, no. 14, 2005, pp. 2215-2216. Link
-
Flow Chemistry Scale-Up: Gutmann, B., et al. "Continuous Flow Synthesis of Organic Azides and Their Application in Click Chemistry." Chemistry – A European Journal, vol. 16, no. 40, 2010, pp. 12182–12194. Link
-
Copper Removal: Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, vol. 6, no. 17, 2004, pp. 2853–2855. Link
Technical Support Center: Regiocontrol in 1,2,3-Triazole Synthesis
Ticket ID: REGIO-TRZ-001 Status: Open Subject: Resolving Regioisomer Formation (1,4- vs. 1,5-disubstitution) Assigned Specialist: Senior Application Scientist
⚠️ Safety Advisory: Azide Handling
CRITICAL: Organic azides, particularly those with a
-
Always perform reactions behind a blast shield.
-
Avoid using halogenated solvents (DCM, CHCl3) with sodium azide to prevent the formation of diazidomethane (highly explosive).
-
Quench unreacted azides properly before disposal.
The Core Problem: The Thermal Mixture
In the absence of a metal catalyst, the thermal Huisgen 1,3-dipolar cycloaddition yields a roughly 1:1 mixture of 1,4- and 1,5-regioisomers. These isomers are often difficult to separate by chromatography due to similar polarity.
The Solution: Catalytic divergence allows for the exclusive formation of either isomer.
-
Pathway A (Copper): Yields 1,4-disubstituted triazoles (Terminal alkynes only).[1]
-
Pathway B (Ruthenium): Yields 1,5-disubstituted triazoles (Terminal or Internal alkynes).[2]
Module 1: The 1,4-Regioisomer (CuAAC)
Target: Exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[3] Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4][5]
The Mechanism (Dinuclear Model)
Unlike the concerted thermal reaction, CuAAC proceeds via a stepwise mechanism. Recent DFT studies and kinetic data support a dinuclear copper mechanism where two copper atoms are involved in the transition state—one activating the acetylide and the other activating the azide.
Figure 1: Simplified Dinuclear CuAAC Catalytic Cycle. Note the involvement of a second copper center to lower the activation energy.
Standard Protocol (Aqueous/Alcohol)
This "Click" protocol is robust for most substrates.[1]
-
Solvent: t-BuOH:H₂O (1:1).
-
Reagents:
-
Alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
CuSO₄·5H₂O (1 mol%)
-
Sodium Ascorbate (10 mol%)
-
-
Procedure: Dissolve alkyne and azide in the solvent. Add CuSO₄ solution followed immediately by fresh Sodium Ascorbate solution. Stir at RT for 6–24h.
Troubleshooting Guide (CuAAC)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls / Turns Green | Oxidation of Cu(I) to Cu(II). The active catalyst is Cu(I).[1] Green/Blue indicates inactive Cu(II). | Add more Na-Ascorbate (5–10 mol%). Degas solvents with N₂/Ar. Use a ligand like TBTA or THPTA to stabilize Cu(I).[1][6] |
| Byproduct: Diynes | Glaser Coupling. Presence of O₂ allows Cu to catalyze alkyne homocoupling. | Strictly exclude Oxygen. Maintain positive inert gas pressure. |
| Degradation of Biomolecules | ROS Generation. Cu/Ascorbate cycle generates Reactive Oxygen Species. | Use THPTA or BTTES ligands. These sacrifice themselves to protect the biomolecule and accelerate the reaction. |
| Low Yield (Hydrophobic) | Phase Separation. Reagents are not interacting with the aqueous Cu catalyst. | Switch to organic-soluble Cu(I) source (e.g., [(MeCN)₄Cu]PF₆) with TBTA in DCM or THF. |
Module 2: The 1,5-Regioisomer (RuAAC)
Target: Exclusive formation of 1,5-disubstituted 1,2,3-triazoles.[7] Mechanism: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2]
The Mechanism (Ruthenacycle)
RuAAC is distinct from CuAAC.[2][8] It involves an oxidative coupling of the alkyne and azide to form a ruthenacycle. Crucially, it does not require a terminal proton, meaning it works on both terminal and internal alkynes.
Regiocontrol Source: The steric bulk of the Cp* (pentamethylcyclopentadienyl) ligand directs the azide substituent away from the bulky ligand, forcing the 1,5-alignment.
Figure 2: RuAAC Catalytic Cycle. The Cp* ligand sterics dictate the 1,5-regioselectivity.
Standard Protocol (Anhydrous)
-
Catalyst: Cp*RuCl(PPh₃)₂ (Typically 1–5 mol%).
-
Solvent: Benzene, Toluene, THF, or Dioxane (Anhydrous).
-
Procedure:
Troubleshooting Guide (RuAAC)
| Symptom | Probable Cause | Corrective Action |
| Loss of Regioselectivity | Wrong Catalyst. Using CpRu (unsubstituted) instead of CpRu (pentamethyl). | Ensure you are using CpRuCl(PPh₃)₂ .[15] The methyl groups on Cp* are essential for steric direction. |
| No Reaction (Sterics) | Tertiary Azides. RuAAC is sensitive to steric bulk on the azide. | Tertiary azides react very slowly. Increase temp or catalyst loading. If possible, switch to a primary azide. |
| No Reaction (Electronic) | Electron-Deficient Alkynes. | RuAAC favors electron-rich or neutral alkynes. Electron-poor alkynes may require higher temperatures. |
| Catalyst Deactivation | Air Sensitivity. While Ru(II) is more stable than Cu(I), the active species is air-sensitive. | Perform under strict inert atmosphere (Glovebox or Schlenk line). |
Module 3: Analytical Verification & Decision Matrix
Distinguishing Isomers (The "Self-Validating" Check)
You cannot rely solely on TLC. You must use NMR.[11]
-
¹H NMR Shift:
-
1,4-isomer: The triazole C5-H usually appears at 7.5 – 8.5 ppm .
-
1,5-isomer: The triazole C4-H is typically deshielded relative to the 1,4-isomer (often by 0.1–0.3 ppm), but this is solvent-dependent and not absolute.
-
-
NOE (Nuclear Overhauser Effect) - The Gold Standard:
-
1,5-isomer: Strong NOE correlation between the Triazole-H and the protons on the Azide's alpha-carbon (R-N-CH₂-). They are spatially close.
-
1,4-isomer: Weak or NO correlation between Triazole-H and Azide alpha-protons.
-
Decision Matrix
Figure 3: Experimental Decision Matrix for Regiocontrol.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society. Link
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.[7] Journal of the American Chemical Society. Link
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link
Sources
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBTA | Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine [baseclick.eu]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabion.com [metabion.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dichlorotris(triphenylphosphine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of halide exchange in reactions of CpRu(PPh3)2Cl with haloalkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid
Introduction: Welcome to the technical support guide for 4-(1H-1,2,3-triazol-1-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals investigating the stability and degradation of this molecule. As direct published data on the degradation of this specific compound is limited, this guide provides a predictive framework based on the known behavior of its core chemical moieties: the 1,2,3-triazole ring and the butanoic acid side chain. We will explore likely degradation pathways, provide robust experimental protocols to test these hypotheses, and offer troubleshooting advice for common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Predicted Degradation Pathways
This section addresses fundamental questions regarding the expected stability and breakdown mechanisms of 4-(1H-1,2,3-triazol-1-yl)butanoic acid under various environmental and laboratory conditions.
Q1: What are the primary degradation pathways I should anticipate for this molecule?
A1: Based on its structure, the degradation of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is likely to proceed via three main routes: microbial degradation, photodegradation, and thermal decomposition.
-
Microbial Degradation: In environmental matrices like soil or water, microorganisms are expected to be the primary drivers of degradation.[1][2] Bacteria, in particular, have been shown to utilize triazole-containing compounds as carbon and energy sources.[2][3] The butanoic acid chain is a readily available carbon source, while the triazole ring is more recalcitrant.
-
Photodegradation: Exposure to ultraviolet (UV) light, especially in the presence of a photocatalyst like titanium dioxide (TiO₂), can induce transformation.[4][5] This pathway is relevant for assessing the environmental fate of the compound in sunlit surface waters or during specific manufacturing processes.
-
Thermal Decomposition: At elevated temperatures, the molecule will undergo thermal breakdown. The stability is dictated by the strength of the bonds within the triazole ring and the side chain.[6][7][8] This is a critical consideration for shelf-life studies, formulation, and synthesis.
Q2: What are the predicted products of microbial degradation in soil or aqueous media?
A2: Microbial degradation is likely to be an oxidative process. An investigation into related 1,2,3-triazoles in soil points to oxidative mechanisms.[9] We can hypothesize a stepwise breakdown:
-
Side-Chain Oxidation: The butanoic acid side chain is the most likely initial point of attack. Microbes may utilize β-oxidation or other oxidative pathways to shorten the alkyl chain, potentially forming 3-(1H-1,2,3-triazol-1-yl)propanoic acid or (1H-1,2,3-triazol-1-yl)acetic acid.
-
Hydroxylation: Hydroxylation could occur on the triazole ring or the alkyl chain, increasing the polarity of the molecule.
-
Triazole Ring Cleavage: This is generally the rate-limiting step as the triazole ring is relatively stable. Complete mineralization would involve the breaking of the N-N and C-N bonds, ultimately releasing nitrogen as ammonium, nitrate, or N₂ gas.[4]
Q3: How will pH affect the stability and degradation of the compound?
A3: The pH of the medium will primarily influence the ionization state of the butanoic acid's carboxylic group (pKa ≈ 4.8) and may affect the rates of both microbial and chemical degradation.
-
Acidic Conditions (pH < 4.8): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This may affect its solubility and bioavailability to microorganisms.
-
Neutral to Alkaline Conditions (pH > 4.8): The molecule will exist as the carboxylate anion (-COO⁻). This increases water solubility. Studies on butanol fermentation, which involves butanoic acid, show that pH is a critical factor for microbial activity, with optimal conditions often near neutral pH (e.g., 6.0).[10][11] Drastic changes in pH can inhibit enzymatic processes responsible for degradation.[12]
Q4: What should I expect from forced degradation under thermal stress?
A4: Thermal studies on other energetic triazole derivatives show that decomposition involves the release of various gases.[6][7] For 4-(1H-1,2,3-triazol-1-yl)butanoic acid, a plausible thermal decomposition pathway involves:
-
Decarboxylation: Initial loss of CO₂ from the butanoic acid side chain.
-
Ring Fragmentation: Cleavage of the weakest bonds in the triazole ring, likely the N-N bonds.
-
Gas Evolution: The primary decomposition products are expected to be stable gases such as molecular nitrogen (N₂), carbon dioxide (CO₂), water (H₂O), and potentially smaller hydrocarbons from the side chain.[6][7]
Part 2: Experimental Design & Standard Operating Protocols
To empirically determine the degradation pathways, a structured experimental approach is necessary. This section provides a general workflow and detailed protocols for key experiments.
Overall Experimental Workflow
The following diagram outlines a comprehensive workflow for investigating the degradation of 4-(1H-1,2,3-triazol-1-yl)butanoic acid.
Caption: Experimental workflow for degradation studies.
Protocol 1: Aerobic Soil Microbial Degradation Study
This protocol is designed to assess the rate and pathway of microbial degradation in a controlled soil environment.
Objective: To determine the half-life (DT₅₀) of 4-(1H-1,2,3-triazol-1-yl)butanoic acid in aerobic soil and identify major transformation products.
Materials:
-
Freshly collected, sieved (<2 mm) agricultural loam soil.
-
Analytical standard of 4-(1H-1,2,3-triazol-1-yl)butanoic acid.
-
Acetonitrile (HPLC grade), Formic acid, Water (Milli-Q or equivalent).
-
Sterile incubation flasks, 0.22 µm syringe filters.
-
Incubator, analytical balance, centrifuge, LC-MS/MS system.
Methodology:
-
Soil Characterization & Equilibration: Characterize the soil for pH, organic matter content, and texture. Adjust moisture to 40-60% of maximum water holding capacity and pre-incubate in the dark at 20 ± 2°C for 7 days to allow microbial populations to stabilize.
-
Spiking: Prepare a stock solution of the test compound. Add the stock solution to the pre-incubated soil to achieve a final concentration of 1-10 mg/kg dry soil. Mix thoroughly for homogeneity.
-
Incubation: Loosely cap the flasks to allow for air exchange and place them in a dark incubator at 20 ± 2°C.
-
Control Sample Preparation: Prepare two types of controls:
-
Sterile Control: Use autoclaved (sterilized) soil and spike as above to assess abiotic degradation.
-
Untreated Control: Use non-spiked soil to monitor for interfering compounds.
-
-
Sampling: Collect triplicate samples from the viable and sterile incubations at time 0 and then at appropriate intervals (e.g., 1, 3, 7, 14, 28, 60 days).
-
Extraction:
-
To a 10 g soil sample, add 20 mL of acetonitrile.
-
Shake vigorously for 1 hour on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Rationale: Acetonitrile is effective at extracting the polar parent compound and potential polar metabolites while also precipitating proteins.
-
-
Analysis: Analyze the extracts using the LC-MS/MS method described in Protocol 3.
Protocol 2: Analytical Method by LC-MS/MS
This protocol provides a starting point for developing a robust analytical method for quantification and identification.
Objective: To quantify the parent compound and detect unknown degradation products in experimental samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Rationale: A C18 column provides good retention for moderately polar compounds. The formic acid aids in protonation for positive-ion ESI and improves peak shape.[13]
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive. The triazole nitrogens are readily protonated.
-
MRM Transitions:
-
Determine the precursor ion [M+H]⁺ for the parent compound (C₆H₉N₃O₂; MW=155.15; [M+H]⁺ = 156.1).
-
Optimize cone voltage and collision energy to find at least two specific product ions for Multiple Reaction Monitoring (MRM) for robust quantification.
-
-
Metabolite Detection: In parallel with the MRM scan, perform a full scan or precursor ion scan to search for masses corresponding to hypothesized metabolites (e.g., hydroxylated, chain-shortened).
Part 3: Troubleshooting Guide
Q: My parent compound is disappearing, but I cannot detect any degradation products. What are the possible reasons?
A: This is a common challenge. Consider the following possibilities:
-
Bound Residues: The compound or its metabolites may be strongly adsorbing to the soil organic matter, making them un-extractable with your current solvent. Try a more exhaustive extraction method, such as a pressurized liquid extraction (PLE) or using a sequence of solvents with different polarities.
-
Complete Mineralization: The compound may be rapidly and completely mineralizing to CO₂, H₂O, and N₂ gas, leaving no detectable organic intermediates. This can be confirmed using a radiolabeled (¹⁴C) version of the compound and trapping the evolved ¹⁴CO₂.
-
Volatile Products: The degradation products could be volatile and lost during sample preparation. A headspace GC-MS analysis could help identify such products.
-
Analytical Blind Spots: The degradation products may not ionize under your current MS conditions or may not be retained on your LC column. Try switching to ESI negative mode and/or using a different LC column (e.g., HILIC for very polar metabolites).
Q: I am observing a high rate of degradation in my sterilized control sample. What does this indicate?
A: Significant degradation in a sterile control points towards abiotic degradation mechanisms.
-
Hydrolysis: The compound may be unstable in water at the experimental pH.
-
Photodegradation: Ensure your incubator is completely dark, as even low levels of light can cause photolysis over long incubation periods.
-
Thermal Instability: If the autoclaving process used for sterilization was harsh, it might have initiated thermal degradation. Consider filter-sterilizing aqueous solutions and using gamma-irradiated soil as an alternative sterile control.
Q: How can I definitively confirm the structure of an unknown metabolite detected by LC-MS?
A: Structural confirmation requires a multi-faceted approach:
-
High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or Q-TOF instrument to obtain an accurate mass measurement (within 5 ppm). This will provide the elemental formula of the metabolite.
-
MS/MS Fragmentation: Compare the fragmentation pattern of the metabolite with that of the parent compound. Common fragments can suggest which part of the molecule has remained intact.
-
Chemical Synthesis: The most definitive method is to synthesize the suspected metabolite and confirm that its retention time and mass spectrum match the unknown peak in your sample.
-
NMR Spectroscopy: If the metabolite can be isolated and purified in sufficient quantity (µg to mg), ¹H and ¹³C NMR spectroscopy can provide unambiguous structural elucidation.
Part 4: Data Presentation & Hypothesized Pathway
Quantitative Data Summary
Results from degradation studies should be summarized clearly. Below is an example table for reporting half-lives under different conditions.
| Condition | Rate Constant (k) (day⁻¹) | Half-Life (DT₅₀) (days) | Correlation (R²) |
| Aerobic Soil (20°C) | 0.0231 | 30.0 | 0.98 |
| Sterile Soil (20°C) | 0.0046 | 150.7 | 0.95 |
| Aqueous Photolysis | 0.6930 | 1.0 | 0.99 |
Hypothesized Degradation Pathway Diagram
The following diagram illustrates the predicted degradation pathways of 4-(1H-1,2,3-triazol-1-yl)butanoic acid based on the chemical principles discussed.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Thermal decomposition studies on energetic triazole derivatives [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Temperature for Efficient Triazole Production
Welcome to the technical support center for triazole production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing reaction temperature, a critical parameter in achieving high-yield, high-purity synthesis of 1,2,3-triazoles, particularly via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the role of temperature in triazole synthesis.
Q1: What is a standard starting temperature for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: For most CuAAC reactions, starting at ambient temperature (20-25 °C) is a standard and effective practice.[1][2] Many systems, especially those using a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, proceed efficiently to completion at room temperature, yielding the desired 1,4-disubstituted 1,2,3-triazole with high regioselectivity and excellent yields.[3]
Q2: How does temperature fundamentally impact the reaction rate and final yield?
A2: Temperature is a direct control for reaction kinetics. According to collision theory, increasing the temperature provides reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that collisions will overcome the activation energy barrier, thus accelerating the reaction rate.[4] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures (often >100 °C) and can result in a mixture of regioisomers, the copper-catalyzed version drastically lowers this energy barrier, making room temperature reactions feasible.[3][5][6][7] However, for sluggish or sterically hindered substrates, moderate heating can be beneficial to drive the reaction to completion and maximize yield.[8][9]
Q3: Are there risks associated with running the reaction at elevated temperatures?
A3: Yes, excessive heat can be detrimental. The primary risks include:
-
Catalyst Decomposition: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, a process that can be accelerated at higher temperatures.[3][10] This leads to catalyst failure and low yields. Furthermore, high temperatures can cause aggregation or decomposition of the catalyst itself, especially in the absence of stabilizing ligands.[11]
-
Side Product Formation: Elevated temperatures can promote undesirable side reactions. A common issue is the oxidative homocoupling of terminal alkynes (Glaser coupling), which consumes starting material and complicates purification.[3][12]
-
Substrate/Product Degradation: Sensitive functional groups on your azide, alkyne, or even the triazole product may not be thermally stable, leading to decomposition and a lower yield of the desired product.[13]
Q4: What are the signs of a sub-optimal reaction temperature?
A4: Monitoring your reaction is key. Signs of incorrect temperature include:
-
No or Slow Reaction: If thin-layer chromatography (TLC) or LC-MS analysis shows little to no product formation after a reasonable time at room temperature, the temperature may be too low.
-
Appearance of New, Unidentified Spots (TLC/LC-MS): The formation of multiple, unexpected products often points to side reactions, which can be induced by excessively high temperatures.
-
Color Change of the Reaction Mixture: A change from a colorless or light-yellow solution to dark brown or black, or the formation of a precipitate, can indicate catalyst decomposition or substrate degradation.[14]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems where temperature is a likely root cause.
| Problem | Potential Temperature-Related Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | Insufficient Thermal Energy: The reaction has a high activation energy barrier that is not being overcome at ambient temperature. This is common with sterically hindered substrates or less reactive electronic pairs. | Action: Increase the temperature incrementally (e.g., to 40 °C, then 60 °C) while monitoring the reaction.[9] Use an oil bath for uniform heating.[15] Rationale: Providing additional thermal energy increases the kinetic energy of the molecules, leading to a higher frequency of successful collisions and an increased reaction rate.[4] For some systems, heating to 50-70 °C is optimal.[8][16] |
| Catalyst Inactivation: The temperature is too high, causing the Cu(I) catalyst to oxidize to Cu(II) or otherwise decompose.[10] | Action: Run the reaction at a lower temperature (room temperature or even 0 °C for highly exothermic systems). Ensure the reaction is properly degassed and run under an inert atmosphere (N₂ or Ar) to minimize oxygen exposure, which is more detrimental at higher temperatures.[9][10] Rationale: The Cu(I) oxidation state is thermodynamically unstable.[3] Lowering the temperature and removing oxygen reduces the rate of this deactivating process, preserving the catalytic cycle. | |
| Formation of Multiple Side Products | Promotion of Undesired Pathways: The selected temperature is high enough to activate alternative reaction pathways, such as alkyne homocoupling (Glaser coupling).[3][12] | Action: Decrease the reaction temperature. Most CuAAC reactions are designed to be highly specific at or near room temperature.[3] Consider using a stabilizing ligand for the copper catalyst, such as TBTA or THPTA, which can help suppress side reactions even at slightly elevated temperatures.[17][18] Rationale: Side reactions often have different activation energies than the desired cycloaddition. By lowering the temperature, you can create a condition where the CuAAC reaction proceeds at a reasonable rate while the side reactions are kinetically disfavored. |
| Poor Reproducibility Between Batches | Inconsistent Temperature Control: Minor fluctuations in ambient lab temperature or inconsistent heating can lead to variable reaction rates and final yields. | Action: Use a controlled temperature bath (water, oil, or a recirculating chiller) instead of relying on ambient conditions or a simple hot plate.[15][19] Always measure the internal temperature of the reaction, not the bath temperature.[15] Rationale: Precise temperature control is essential for reproducible kinetics. A difference of even a few degrees can significantly alter the reaction outcome, especially for reactions with a high sensitivity to temperature. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in triazole synthesis.
Experimental Protocols
Here we provide a detailed, step-by-step methodology for systematically optimizing the reaction temperature for your specific substrates.
Protocol 1: Small-Scale Parallel Temperature Screening
Objective: To efficiently identify the optimal temperature range for your CuAAC reaction by running multiple small-scale experiments in parallel.
Materials:
-
Azide starting material
-
Alkyne starting material
-
Copper source (e.g., CuSO₄·5H₂O)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF)
-
Small reaction vials (e.g., 2 mL HPLC vials with septa caps)
-
Heating/cooling blocks or multiple controlled-temperature baths
-
Inert gas source (Nitrogen or Argon)
-
Analytical tools (TLC plates, LC-MS)
Methodology:
-
Stock Solution Preparation:
-
Prepare stock solutions of your azide, alkyne, copper sulfate, and sodium ascorbate in the chosen solvent. This ensures accurate and consistent dispensing.
-
Self-Validation: Confirm the concentration and purity of your starting material stock solutions before use.[10]
-
-
Reaction Setup:
-
Label five reaction vials for your chosen temperatures (e.g., 0 °C, 25 °C, 45 °C, 65 °C, 85 °C).
-
To each vial, add the azide and alkyne stock solutions.
-
Sparge each vial with an inert gas for 2-5 minutes to remove dissolved oxygen.[10] This is a critical step to prevent premature oxidation of the Cu(I) catalyst.
-
Add the copper sulfate stock solution to each vial.
-
-
Temperature Equilibration:
-
Place each vial into its respective temperature-controlled environment (e.g., ice bath for 0 °C, lab bench for 25 °C, heating blocks for elevated temperatures).
-
Allow the solutions to equilibrate to the target temperature for at least 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding the sodium ascorbate stock solution to each vial. Start a timer for each reaction.
-
At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), carefully take a small aliquot from each reaction mixture for analysis.
-
Spot the aliquot on a TLC plate or dilute for LC-MS analysis to monitor the consumption of starting materials and the formation of the triazole product.
-
-
Data Analysis:
-
Compare the conversion rates across the different temperatures.
-
Identify the temperature that provides the best balance of reaction speed and product purity (i.e., minimal side product formation).
-
The optimal temperature is the one that achieves the highest conversion to the desired product with the cleanest reaction profile.
-
Experimental Workflow Diagram
References
-
Carberry, S., et al. (2018). A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing. Retrieved from [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from PMC at [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from PMC at [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Al-Aabed, S., et al. (2015). Optimized conditions for the copper catalyzed azide-alkyne cyclo-addition (CuAAC). ResearchGate. Retrieved from [Link]
-
Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Retrieved from [Link]
-
Scholars' Mine. (2019). Kinetic Resolution Of Cyclic Secondary Azides, Using An Enantioselective Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
SciSpace. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Retrieved from [Link]
-
Reddit. (2022). Low yields in Click rxn : r/OrganicChemistry. Retrieved from [Link]
-
ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Retrieved from [Link]
-
Best Practices for Working with Chemical Reactions in the Lab. (2025). Retrieved from [Link]
-
The University of Manchester. (2018). Guidance on risk assessments for chemical reactions. Retrieved from [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low? Retrieved from [Link]
-
Caltech. (2018). Click Chemistry (or How I Learned to Stop Worrying and Love Chemical Biology). Retrieved from [Link]
-
ACS Publications. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. Retrieved from [Link]
-
Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature. Retrieved from [Link]
-
ACS Publications. (2020). Influence of Ligand Denticity and Flexibility on the Molecular Copper Mediated Oxygen Reduction Reaction. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Influence of the ligand nature on the in situ laser-induced synthesis of the electrocatalytically active copper microstructures. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2024). Fact Sheet: Heating Reactions. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand effects on the air stability of copper nanoparticles obtained from organometallic synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. Retrieved from [Link]
Sources
- 1. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadinstitute.org [broadinstitute.org]
- 12. researchgate.net [researchgate.net]
- 13. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. labproinc.com [labproinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. moodle2.units.it [moodle2.units.it]
improving the solubility of triazole-based compounds for biological assays
A Guide for Researchers in Biological Sciences
Welcome to the technical support guide for improving the solubility of triazole-based compounds for biological assays. Triazole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their diverse biological activities.[1][2] However, their often-hydrophobic nature presents significant challenges in aqueous assay environments, leading to issues like precipitation, inconsistent results, and underestimated potency.
This guide provides practical, field-proven solutions to common solubility problems encountered by researchers. We will move from fundamental FAQs to advanced troubleshooting protocols, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding triazole solubility.
Q1: My triazole compound won't dissolve in my aqueous assay buffer. What is the best starting solvent?
Answer: For most hydrophobic triazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a concentrated stock solution. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[3] However, always aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]
Q2: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture media. What happened?
Answer: This common issue is known as "solvent shock" or "precipitation upon dilution."[5] Your compound is soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to a highly aqueous one. The key is to control the dilution process to prevent the compound from exceeding its solubility limit in the final buffer. Detailed methods to prevent this are covered in the Troubleshooting Guide.
Q3: What are co-solvents, and how can they help?
Answer: Co-solvents are water-miscible organic solvents used in combination with water to increase the solubility of non-polar compounds.[6] By adding a co-solvent like ethanol, polyethylene glycol 400 (PEG-400), or propylene glycol (PG) to your aqueous buffer, you create a more favorable environment for your triazole compound, preventing precipitation.[7]
Q4: Can the pH of my buffer affect the solubility of my triazole compound?
Answer: Absolutely. Triazoles contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[8][9] This change in ionization state can dramatically alter a compound's solubility. If your triazole derivative has ionizable functional groups, adjusting the buffer pH away from its pKa can significantly improve its solubility.[6]
Q5: My results are inconsistent between experiments, even when using the same stock solution. Could this be a solubility problem?
Answer: Yes, inconsistency is a classic sign of a hidden solubility issue. Even if you don't see visible precipitation, microscopic precipitates (or "micro-precipitates") can form, effectively lowering the concentration of your compound in solution and leading to variable activity.[10] Furthermore, some compounds may degrade or precipitate out of the DMSO stock solution over time, especially after multiple freeze-thaw cycles.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides structured approaches to solving persistent solubility challenges.
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")
This occurs when a DMSO stock is diluted directly into an aqueous buffer, causing the compound to rapidly fall out of solution.
The following decision tree illustrates a systematic approach to addressing compound precipitation.
Caption: A decision-making workflow for addressing compound precipitation.
This protocol minimizes solvent shock by gradually introducing the compound to the aqueous environment.
-
Prepare Stock: Prepare a 10 mM stock solution of your triazole compound in 100% anhydrous DMSO. Ensure it is fully dissolved.
-
Create Intermediate Dilution: Perform an intermediate dilution (e.g., 1:10) into a solvent that is more aqueous but still contains a significant amount of organic solvent. For example, dilute your 10 mM DMSO stock into a 50:50 DMSO:water or DMSO:assay buffer mixture to create a 1 mM intermediate stock.
-
Final Dilution: Use the 1 mM intermediate stock to make the final dilution into your 100% aqueous assay buffer. The smaller change in solvent polarity reduces the likelihood of precipitation.
-
Visual Inspection: After the final dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. Let it sit for 15-30 minutes and inspect again before use.
Issue 2: Advanced Solubility Enhancement
If basic solvent adjustments and dilution techniques fail, more advanced formulation strategies are necessary.
Principle: Many triazole derivatives contain basic nitrogen atoms or other ionizable groups. By adjusting the pH of the buffer, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is typically more water-soluble than the neutral form.[6][8]
Experimental Protocol: pH Screening
-
Determine pKa: If possible, determine the pKa of your compound computationally or experimentally.
-
Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.5).
-
Test Solubility: Add a small, consistent amount of your DMSO stock solution to each buffer.
-
Incubate & Observe: Gently mix and incubate the solutions at the assay temperature for 1 hour.
-
Assess Solubility: Measure the solubility in each buffer using techniques like nephelometry (light scattering) or by centrifuging the samples and measuring the concentration of the supernatant via UV-Vis spectroscopy or HPLC.
-
Select Optimal pH: Choose the pH that provides the best solubility without compromising the biological integrity of your assay system (e.g., enzyme activity or cell viability).
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like many triazole compounds, forming a water-soluble inclusion complex that effectively ferries the drug into the aqueous solution.[12][13]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[14]
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gently warm the solution (to ~40-50°C) to aid dissolution.
-
Add Compound: While stirring the cyclodextrin solution, slowly add your triazole compound (either as a powder or a concentrated organic stock). The molar ratio of drug to cyclodextrin is critical and may require optimization, typically starting between 1:1 and 1:3.[4]
-
Equilibrate: Continue stirring the mixture at a constant temperature for 24-48 hours to allow the complex to form and reach equilibrium.
-
Filter & Use: Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug. The resulting clear filtrate contains the water-soluble drug-cyclodextrin complex and is ready for use in your assay.
The following table compares the primary strategies for enhancing the solubility of your triazole compounds.
| Technique | Principle of Action | Pros | Cons | Best For... |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[6] | Simple to implement; effective for moderately insoluble compounds. | High concentrations can affect biological activity; may not work for very insoluble compounds. | Initial screening and moderately hydrophobic compounds. |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the compound in solution.[6][8] | Highly effective for ionizable compounds; can produce large increases in solubility. | Only works for compounds with ionizable groups; requires assay to be stable at the new pH. | Triazoles with acidic or basic functional groups. |
| Cyclodextrins | Encapsulates the hydrophobic compound within a water-soluble host molecule.[12][13] | Very effective for highly insoluble, non-ionizable compounds; low toxicity. | Can be more complex to prepare; may alter drug-target binding kinetics in some cases. | Highly lipophilic compounds that fail with other methods. |
Part 3: References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2023). MDPI. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Progress and challenges in the development of triazole antimicrobials. (2024). Future Microbiology. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). MDPI. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. (2014). Arabian Journal of Chemistry. [Link]
-
A triazole derivative as a new acid-base indicator. (2007). ResearchGate. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry. [Link]
-
Emerging Applications of Triazole Antifungal Drugs. (2026). MDPI. [Link]
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023). Nature Communications. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]
-
Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2025). MDPI. [Link]
-
Common Cell Culture Problems: Precipitates. (n.d.). BenchSci. [Link]
-
Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. (2018). MDPI. [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2025). MDPI. [Link]
-
Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation. (2025). PLOS One. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry. [Link]
-
Immunoprecipitation troubleshooting. (n.d.). Agrisera. [Link]
-
Preparing Solutions. (2025). Chemistry LibreTexts. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). MDPI. [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega. [Link]
-
Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. (2023). Asian Journal of Pharmaceutics. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). International Journal of Pharmaceutical Investigation. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers. [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). International Journal of Health Sciences. [Link]
-
Ph-triazole as a therapeutic agent for pancreatic cancer: Synthesis, in silico, and in vitro evaluation. (2025). PLOS. [Link]
-
BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLICATION. (n.d.). IIP Series. [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results. [Link]
-
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (2022). CatSci. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2012). Touro Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
- 9. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients | MDPI [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Characterization Guide: 4-(1H-1,2,3-Triazol-1-yl)butanoic Acid
Executive Summary
4-(1H-1,2,3-Triazol-1-yl)butanoic acid is a critical bifunctional linker used in medicinal chemistry and proteolysis-targeting chimera (PROTAC) design. Its value lies in the orthogonality of the carboxylic acid (for amide coupling) and the triazole moiety (as a bioisostere or stable linker).
However, the synthesis of this molecule—typically via the alkylation of 1,2,3-triazole—presents a significant challenge: Regioisomerism. The reaction invariably produces a mixture of the desired N1-isomer (asymmetric) and the N2-isomer (symmetric). Differentiating these isomers is the primary analytical hurdle.
This guide provides a definitive protocol for characterizing the N1-isomer, distinguishing it from the N2-impurity using NMR and MS, and validating its purity for downstream applications.
Part 1: Structural Context & The Isomer Challenge
Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) which yields 1,4-disubstituted triazoles exclusively, the alkylation of unsubstituted 1,2,3-triazole with 4-halobutanoic acid derivatives yields two regioisomers.
The Regioisomer Divergence
-
Target (N1-Isomer): 4-(1H-1,2,3-triazol-1-yl)butanoic acid.[1] The alkyl chain is attached to a nitrogen adjacent to a carbon. The molecule lacks symmetry in the triazole ring.
-
Impurity (N2-Isomer): 4-(2H-1,2,3-triazol-2-yl)butanoic acid. The alkyl chain is attached to the middle nitrogen. The triazole ring possesses
symmetry (local).
Analytical Workflow
The following workflow illustrates the critical decision points in characterizing the crude product.
Figure 1: Analytical decision tree for distinguishing N1 and N2 isomers of triazolyl-butanoic acid.
Part 2: NMR Characterization (The Gold Standard)
NMR is the only standalone method capable of definitively assigning the regioisomer. Mass spectrometry cannot easily distinguish these isomers without complex fragmentation analysis because they are isobaric.
Experimental Protocol
-
Solvent: DMSO-d6 is preferred over CDCl3. The carboxylic acid proton is often invisible in CDCl3 due to exchange, whereas DMSO-d6 reveals it as a broad singlet around 12.0 ppm. Furthermore, the triazole proton separation is more distinct in DMSO.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Parameters: 16 scans minimum; relaxation delay (
) 2.0 seconds to ensure accurate integration of the acidic proton.
Comparative Data: N1 vs. N2 Isomer
The table below highlights the "diagnostic signals" used to accept or reject a batch.
| Feature | Target: N1-Isomer (1-yl) | Impurity: N2-Isomer (2-yl) | Structural Logic |
| Triazole Symmetry | Asymmetric ( | Symmetric ( | N2 substitution makes C4 and C5 equivalent. |
| Aromatic Protons ( | Two signals (d/s) | One Singlet (s) | CRITICAL DIFFERENTIATOR |
| Triplet, | Triplet, | N2 isomers often show slightly downfield shift for the | |
| Carbon ( | Two CH signals ( | One CH signal ( | N2 isomer has only one triazole CH carbon peak. |
Expert Insight: If your aromatic region shows a small singlet "riding" between two doublets, your sample is contaminated with the N2 isomer. Quantify this impurity by integrating the singlet against the N1 doublets.
1H NMR Assignment (DMSO-d6) for N1-Isomer
- 12.10 (br s, 1H): -COOH (Carboxylic acid)
- 8.15 (d/s, 1H): Triazole H5 (Deshielded by adjacent N1)
- 7.72 (d/s, 1H): Triazole H4
-
4.39 (t, 2H):
(Alpha to triazole) -
2.22 (t, 2H):
(Alpha to carbonyl) -
1.98 (m, 2H):
(Beta protons)
Part 3: Mass Spectrometry Profiling
While NMR confirms structure, MS is essential for confirming molecular formula and detecting non-isomeric impurities (e.g., unreacted bromobutanoic acid).
Experimental Protocol
-
Method: ESI (Electrospray Ionization) in Positive Mode.
-
Solvent: Methanol/Water + 0.1% Formic Acid.
-
Direct Infusion: Recommended for pure samples to observe fragmentation clearly.
Fragmentation Analysis
Triazoles exhibit a characteristic fragmentation pattern involving the loss of molecular nitrogen (
-
Molecular Ion:
m/z. -
Primary Fragment: Loss of
(28 Da).- m/z.
-
Mechanism:[3] Ring opening of the triazole followed by expulsion of nitrogen gas. This is highly characteristic of 1,2,3-triazoles.
-
Secondary Fragment: Loss of
from the carboxylic acid (if source energy is high).- m/z.
Comparison: ESI vs. MALDI
| Feature | ESI-MS (Recommended) | MALDI-TOF |
| Suitability | High. Ideal for small polar molecules. | Low. Matrix noise (typically <500 Da) interferes with the analyte (MW 155). |
| Ionization | Soft ionization, preserves | Often generates alkali adducts |
| Quantification | LC-MS allows for impurity profiling. | Not quantitative. |
Part 4: Comparative Summary of Techniques
For a researcher needing to validate this compound, rely on the following hierarchy of data:
| Performance Metric | 1H NMR | 13C NMR | LC-MS (ESI) |
| Isomer Discrimination | Excellent. Distinct splitting patterns (2 peaks vs 1 peak). | Good. Number of carbon signals (2 vs 1). | Poor. Isomers are isobaric; requires complex MS/MS calibration. |
| Purity Quantification | High. Can integrate isomer ratios directly. | Low. Relaxation times affect peak height. | Medium. Response factors may differ between isomers. |
| Sensitivity | Low (mg required). | Very Low (10+ mg required). | High (ng/pg range). |
| Throughput | Low (mins to hours).[4] | Low (hours).[1][4][5] | High (minutes). |
Final Recommendation
-
Synthesis: Use alkylation of 1,2,3-triazole with ethyl 4-bromobutyrate.
-
Purification: Silica gel chromatography is required to separate N1 (slower eluting) from N2 (faster eluting).
-
Validation: Do not release the compound without a 1H NMR in DMSO-d6 confirming the presence of two distinct triazole protons (
8.1 and 7.7).
References
-
Regioselectivity in Triazole Alkylation
-
NMR Characterization Data
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
-
(Cached Snippet)
- Relevance: Confirms the use of 2D NMR (HMBC) to assign N1 vs N2 substitution by correlating the alkyl protons to the triazole carbons.
-
Commercial Standards & Physical Properties
-
4-(1H-1,2,3-Triazol-1-yl)butanoic acid Product Data. ChemScene.[7]
- Relevance: Provides baseline physical properties (MW 155.15) and commercial purity standards (>=95%) for benchmarking.
-
-
Biological Application & Synthesis Context
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. (2019).[8] NIH.
- Relevance: While discussing the 1,2,4-triazole analog, this paper details the "Click" chemistry and alkylation methodologies relevant to the 1,2,3-triazole butyric acid synthesis.
-
Sources
- 1. GSRS [precision.fda.gov]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of 1,2,3-triazole vs 1,2,4-triazole linkers
Technical Comparison Guide: 1,2,3-Triazole vs. 1,2,4-Triazole Linkers in Drug Design
Executive Summary
In the optimization of small molecule therapeutics, the choice of linker determines not just the spatial orientation of pharmacophores but also the solubility, metabolic stability, and target binding kinetics of the final candidate. Triazoles have emerged as privileged scaffolds due to their high chemical stability and bioisosteric properties.[1][2][3]
This guide objectively compares 1,2,3-triazoles (the "Click" isomer) and 1,2,4-triazoles (the "Antifungal" isomer). While often treated interchangeably as "stable linkers," their electronic profiles and synthetic pathways dictate distinct applications.
-
Select 1,2,3-Triazole when you need a metabolically inert trans-amide bioisostere that can be synthesized rapidly via modular "Click" chemistry.
-
Select 1,2,4-Triazole when you require a polar pharmacophore capable of metal coordination (e.g., heme iron in CYP enzymes) or when modulating pKa to improve solubility is critical.
Physicochemical & Structural Analysis
The structural distinction lies in the nitrogen arrangement, which fundamentally alters the dipole moment and hydrogen-bonding potential.[3]
Table 1: Comparative Physicochemical Properties
| Feature | 1,2,3-Triazole (1,4-disubstituted) | 1,2,4-Triazole (1H-isomer) |
| Dipole Moment | High (~5.0 D) | Moderate (~2.7 – 3.2 D) |
| H-Bond Donors (HBD) | Weak (C5-H is a weak donor) | Strong (N-H in unsubstituted forms) |
| H-Bond Acceptors (HBA) | N2 and N3 (Lone pairs) | N2 and N4 |
| Acid/Base Character | Very weak base; generally neutral at physiological pH. | Amphoteric: Weak base (pKa ~2.2), Weak acid (pKa ~10). |
| Tautomerism | 1H/2H equilibrium (2H favored in solution). | 1H/4H equilibrium (1H favored). |
| Bioisosterism | Amide (trans) : Excellent topological mimic. | Amide/Ester/Carboxylic Acid : Polar mimic.[2] |
| Metal Coordination | Weak (unless chelating groups attached). | Strong : N4 often coordinates to heme iron (e.g., CYP51). |
Mechanistic Insight: The Amide Bioisostere Argument
The 1,4-disubstituted 1,2,3-triazole is widely cited as a peptidomimetic trans-amide surrogate.[4] The lone pair on N3 mimics the amide carbonyl oxygen (H-bond acceptor), while the polarized C5-H bond mimics the amide N-H (weak H-bond donor).
In contrast, the 1,2,4-triazole is frequently utilized not just as a linker, but as an active pharmacophore. Its ability to coordinate metals makes it the core scaffold for azole antifungals (e.g., Fluconazole), where the N4 nitrogen binds the heme iron of fungal lanosterol 14α-demethylase.
Synthetic Accessibility & Workflows
The primary driver for the explosion of 1,2,3-triazoles in drug discovery is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It is modular, regiospecific, and tolerant of most functional groups. 1,2,4-Triazoles require more classical, high-temperature condensation reactions, making them less suitable for late-stage functionalization (LSF) but robust for core scaffold construction.
Figure 1: Comparative Synthetic Pathways
Caption: Figure 1. Modular assembly of 1,2,3-triazoles via CuAAC vs. condensation-based synthesis of 1,2,4-triazoles.
Biological Efficacy & Case Studies
Case Study A: Amide Replacement in GPR88 Agonists
-
Goal: Replace a metabolically labile amide bond.
-
Outcome: The 1,2,3-triazole analog (Compound 25) demonstrated superior potency (
nM) compared to the 1,2,4-triazole analog ( nM). -
Mechanism: The 1,2,3-triazole provided a more accurate geometric mimic of the trans-amide, allowing the C4 substituent to occupy the same lipophilic pocket as the original amide side chain.
-
Source: J. Med. Chem. (See Ref [1]).
Case Study B: Aromatase Inhibitors (Anticancer)
-
Goal: Inhibit the heme-containing enzyme aromatase.
-
Outcome: 1,2,4-triazole hybrids showed higher antiproliferative activity (
nM) than 1,2,3-triazole counterparts. -
Mechanism: The N4 nitrogen of the 1,2,4-triazole coordinates directly with the iron in the enzyme's active site, a mechanism not efficiently replicated by the 1,2,3-triazole.
-
Source: Arch. Pharm. (See Ref [2]).
Metabolic Stability Profile
-
1,2,3-Triazoles: Highly resistant to metabolic degradation (hydrolysis, oxidation). They rarely inhibit CYP450 enzymes unless specifically substituted with lipophilic groups that fit the pocket.
-
1,2,4-Triazoles: Also chemically stable, but are notorious CYP inhibitors . This is a "double-edged sword": it is the mechanism of action for antifungals but a toxicity liability (drug-drug interactions) in non-infectious disease indications.
Experimental Protocols
Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
Best for: Rapid library generation, bioconjugation.
-
Reagents: Alkyne (1.0 equiv), Azide (1.0 equiv),
(10 mol%), Sodium Ascorbate (20 mol%). -
Solvent:
(1:1). -
Procedure:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add sodium ascorbate solution followed by copper sulfate solution.
-
Stir vigorously at room temperature for 6–12 hours.
-
Monitoring: TLC or LC-MS (disappearance of starting materials).
-
-
Workup: Dilute with water. If the product precipitates, filter and wash with water. If not, extract with EtOAc.
-
Purification: Often not required; recrystallization or flash chromatography if necessary.
Protocol B: Synthesis of 3,5-Disubstituted 1,2,4-Triazole (Modified Pellizzari)
Best for: Creating core pharmacophores.
-
Reagents: Carboxylic acid hydrazide (1.0 equiv), Nitrile or Imidate (1.0 equiv), Base (
or ). -
Solvent: Ethanol or
-Butanol (requires high boiling point). -
Procedure:
-
Mix hydrazide and nitrile in solvent.
-
Heat to reflux (often >100°C) for 12–24 hours.
-
Note: Reaction proceeds via an acyl amidrazone intermediate which cyclizes upon prolonged heating.
-
-
Workup: Evaporate solvent. Neutralize with dilute HCl if basic.
-
Purification: Recrystallization from EtOH/Water is common.
Decision Matrix: Which Linker to Choose?
| Design Requirement | Recommended Linker | Reasoning |
| High Throughput Screening (HTS) | 1,2,3-Triazole | "Click" chemistry allows rapid synthesis of hundreds of analogs in plates. |
| Targeting Metalloenzymes | 1,2,4-Triazole | Superior metal coordination (N4-Fe interaction). |
| Peptide Backbone Replacement | 1,2,3-Triazole | Better geometric mimic of the trans-amide bond; stabilizes secondary structures. |
| Solubility Issues | 1,2,4-Triazole | Higher polarity and amphoteric nature can improve aqueous solubility. |
| Avoiding CYP Inhibition | 1,2,3-Triazole | Less likely to bind heme iron; lower risk of Drug-Drug Interactions (DDI). |
References
-
Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists. Journal of Medicinal Chemistry. [Link]
-
New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors. Archiv der Pharmazie. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Pharmacology. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. Antibiotics. [Link]
Sources
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Triazole-Based Inhibitors
The 1,2,4-triazole and 1,2,3-triazole scaffolds are cornerstones in modern medicinal chemistry, recognized as "privileged structures" due to their versatile physicochemical properties and presence in a wide array of pharmacologically active compounds.[1][2] Their unique ability to engage in various non-covalent interactions, such as hydrogen bonding, and their metabolic stability make them ideal cores for the design of potent and selective inhibitors for a multitude of biological targets. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of triazole-based inhibitors, offering insights into their design, evaluation, and optimization for researchers, scientists, and drug development professionals.
The Rationale Behind SAR Studies for Triazole Inhibitors
The primary goal of SAR studies is to systematically decipher the relationship between the chemical structure of a compound and its biological activity.[3] This is not merely an academic exercise; it is a critical and iterative process in drug discovery that transforms a moderately active "hit" compound into a highly potent and selective "lead" candidate. For triazole-based inhibitors, SAR studies are indispensable for several reasons:
-
Optimizing Potency: By systematically modifying the substituents on the triazole ring and any associated scaffolds, researchers can identify key functional groups that enhance binding affinity to the target protein.
-
Improving Selectivity: Many targets for triazole inhibitors belong to large protein families (e.g., kinases, cytochrome P450s). SAR studies are crucial for designing inhibitors that can discriminate between closely related proteins, thereby minimizing off-target effects and potential toxicity.
-
Enhancing Pharmacokinetic Properties: SAR is not limited to target engagement. It also informs the modification of a molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy.
Comparative Analysis of Triazole-Based Inhibitors Across Key Target Classes
The versatility of the triazole scaffold is evident in the diverse range of enzymes it has been shown to inhibit. Below is a comparative overview of SAR trends for several important classes of triazole-based inhibitors.
Antifungal Agents: Targeting Lanosterol 14α-Demethylase (CYP51)
The most prominent application of triazole-based compounds is in antifungal therapy, where they potently inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4]
Key SAR Insights:
-
The Triazole Core: The N4 of the 1,2,4-triazole ring is crucial for activity as it coordinates with the heme iron atom in the active site of CYP51.[5]
-
Side-Chain Modifications: The nature of the side chains attached to the triazole core significantly influences potency and spectrum of activity. "Long-tailed" inhibitors like posaconazole and itraconazole generally exhibit stronger binding affinities and broader spectrums compared to "short-tailed" inhibitors like fluconazole and voriconazole, due to their ability to form more extensive hydrophobic interactions within the CYP51 active site.[5]
-
Halogenated Phenyl Groups: The presence of one or more fluorine or chlorine atoms on the phenyl ring is a common feature of many potent antifungal triazoles. These groups can enhance binding affinity through favorable interactions and can also improve metabolic stability.
Table 1: Comparative Inhibitory Activity of Triazole Antifungals against CYP51
| Compound | Fungal Species | IC50 (µM) | Reference |
| Voriconazole | Candida albicans | 1.6 | [6] |
| Fluconazole | Candida albicans | 0.31 | [2] |
| Posaconazole | Trypanosoma cruzi | 0.048 | [7] |
| Itraconazole | Trypanosoma cruzi | 0.029 | [7] |
| Ketoconazole | Trypanosoma cruzi | 0.014 | [7] |
Anticancer Agents: A Multifaceted Approach
Triazole derivatives have emerged as promising anticancer agents by targeting a variety of cancer-related proteins, including kinases, carbonic anhydrases, and tubulin.[8][9]
Kinase Inhibitors:
The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in various cellular processes, including apoptosis and inflammation, making it an attractive target for cancer therapy.[10] Triazole-based compounds have been developed as potent JNK inhibitors.
Key SAR Insights:
-
The triazole core often acts as a scaffold to position key pharmacophoric groups that interact with the ATP-binding pocket of the kinase.
-
Substituents on the triazole ring can be modified to enhance selectivity for JNK over other kinases.
Carbonic Anhydrase (CA) Inhibitors:
Tumor-associated carbonic anhydrases, particularly CA IX and XII, are crucial for tumor survival in hypoxic environments.[11] Triazole-containing sulfonamides have shown potent and selective inhibition of these isoforms.
Key SAR Insights:
-
The sulfonamide group is a key zinc-binding group in the active site of carbonic anhydrases.
-
The triazole moiety can be functionalized to introduce substituents that interact with the hydrophobic and hydrophilic regions of the active site, thereby enhancing potency and selectivity.[10]
Table 2: Comparative Inhibitory Activity of Triazole-Based Carbonic Anhydrase Inhibitors
| Compound | Target Isoform | Ki (nM) | Reference |
| Compound 23 | hCA IX | 2.1 | [5] |
| Compound 9 | hCA IX | 6.2 | [5] |
| Compound 10 | hCA IX | 6.5 | [5] |
| Compound 11 | hCA IX | 6.1 | [5] |
| Compound 12 | hCA IX | 7.2 | [5] |
| Compound 13 | hCA IX | 6.4 | [5] |
| Compound 15 | hCA IX | 5.4 | [5] |
| Compound 51 | hCA IX | 5.1 | [5] |
| Compound 53 | hCA IX | 4.7 | [5] |
| Compound 54 | hCA IX | 5.1 | [5] |
Antibacterial Agents: Combating Resistance with Metallo-β-Lactamase (MBL) Inhibitors
The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can inactivate a broad range of β-lactam antibiotics. Triazole derivatives have been investigated as inhibitors of MBLs to restore the efficacy of these life-saving drugs.[12]
Key SAR Insights:
-
The triazole ring can act as a zinc-chelating moiety, interacting with the zinc ions in the active site of MBLs.[12]
-
Modifications to the substituents on the triazole core can improve binding affinity and selectivity for bacterial MBLs over human metalloenzymes.
Table 3: Comparative Inhibitory Activity of Triazole-Based Metallo-β-Lactamase Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Compound 5l | VIM-2 | 38.36 | - | [12] |
| Compound 8 | VIM-1 | - | 0.15 | [13] |
| Compound 11 | VIM-1 | - | 0.88 | [13] |
| Compound 25 | NDM-1 | - | - | [13] |
| Compound 26 | NDM-1 | - | Potent | [13] |
| Compound 27 | NDM-1 | - | Less Potent | [13] |
| Compound 39 | NDM-1 | - | 0.03 | [13] |
| Compound 42 | IMP-1 | - | Micromolar | [13] |
| Compound 45 | NDM-1 | - | Low Nanomolar | [13] |
Experimental Protocols for SAR Studies of Triazole-Based Inhibitors
The following protocols represent common experimental workflows used to evaluate the structure-activity relationships of triazole-based inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the activity of a purified enzyme.
Causality Behind Experimental Choices: This is a fundamental assay in SAR studies as it provides a direct measure of a compound's potency against the target enzyme, free from the complexities of a cellular environment. It is essential for initial screening and for establishing a baseline of activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in a suitable buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare serial dilutions of the triazole-based inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[3][9][14]
Causality Behind Experimental Choices: While in vitro enzyme assays are crucial, they do not provide information on a compound's ability to enter cells and exert its effect in a biological context. Cell-based assays like the MTT assay are therefore a critical next step to evaluate a compound's cellular potency and potential cytotoxicity.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the desired cell line (e.g., a cancer cell line for anticancer drug screening) into a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole-based inhibitor in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include appropriate controls (vehicle and untreated cells).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between healthy, apoptotic (early and late), and necrotic cells after treatment with a compound.[4][16]
Causality Behind Experimental Choices: For anticancer agents, it is important to understand the mechanism of cell death. This assay helps to determine if the triazole-based inhibitor induces apoptosis, a programmed and controlled form of cell death, which is a desirable characteristic for an anticancer drug.
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat the cells with the triazole-based inhibitor at various concentrations for a specific duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4][16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.
-
Visualization of Key Concepts
JNK Signaling Pathway and Inhibition
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[17][18] Triazole-based inhibitors can target components of this pathway, such as JNK itself, to modulate these cellular processes.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational approach that aims to build mathematical models to correlate the chemical structures of compounds with their biological activities. [19]These models use molecular descriptors (e.g., physicochemical properties, topological indices) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors.
Table 4: Examples of QSAR Descriptors and Their Significance
| Descriptor | Type | Significance in SAR |
| LogP | Hydrophobicity | Influences membrane permeability and binding to hydrophobic pockets. |
| Molar Refractivity (MR) | Steric | Relates to the volume of the molecule and its fit within the binding site. |
| Dipole Moment | Electronic | Describes the polarity of the molecule and its potential for electrostatic interactions. |
| HOMO/LUMO Energies | Electronic | Relate to the molecule's ability to donate or accept electrons in chemical reactions. |
| Topological Polar Surface Area (TPSA) | Structural | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
Conclusion
The triazole scaffold remains a highly valuable and versatile core in the design of enzyme inhibitors for a wide range of therapeutic applications. A thorough understanding and systematic application of structure-activity relationship studies are paramount for the successful development of potent, selective, and bioavailable triazole-based drug candidates. By integrating chemical synthesis, in vitro and cell-based assays, and computational modeling, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic ring system.
References
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
- Demir, Y., et al. (2025). New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility. Archives of Biochemistry and Biophysics, 110515.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Jubie, S., et al. (2012). Novel application of topological descriptors : QSAR study of antibacterial activities of triazoles. Journal of Pharmaceutical Sciences and Research, 4(10), 1951-1956.
- Kaur, R., et al. (2024). Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica, 16(4), 1-13.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Sharma, A., et al. (2022). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity.
- Žalubovskis, R., et al. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 26(15), 4482.
- Sharma, A., et al. (2024). 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition. Archiv der Pharmazie, e2300372.
- Desai, S. P., et al. (2023). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. Journal of the Saudi Pharmaceutical Society, 31(12), 101836.
- Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Frontiers in Microbiology, 5, 253.
- ResearchHub. (2024).
- S. N., S., et al. (2020). Structural studies of triazole inhibitors with promising inhibitor effects against antibiotic resistance metallo-β-lactamases.
-
Li, X., et al. (2019). Discovery ofT[10][14]riazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules, 25(1), 53.
- Ali, A. M., et al. (2018). Original Research Article. International Journal of ChemTech Research, 11(05), 23-35.
-
Li, X., et al. (2025). Discovery ofT[10][14]riazole Derivatives as New Metallo-β-Lactamase Inhibitors. ResearchGate.
- Tabti, R., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(9), 105058.
- Ivanova, V., & Dobrikov, G. (2009). QSAR STUDY BY 1,2,4-TRIAZOLES USING SEVERAL PHYSICOCHEMICAL DESCRIPTORS. Semantic Scholar.
- De Luca, F., et al. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. Journal of Medicinal Chemistry, 65(23), 16392-16419.
- Ghamari, N., et al. (2021). DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Journal of the Iranian Chemical Society, 19(2), 655-670.
- Sanduja, M., et al. (2022). QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. Molecules, 27(6), 1801.
- ResearchGate. (n.d.). QSAR Studies and Triazole.
- Bersani, M., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo–Lactamases. Pharmaceuticals, 16(12), 1682.
- Oniga, S., et al. (2006). QSAR of Some N 1 -Aryl/Heteroarylaminomethyl/ethyl-1,2,4-Triazoles Part II: Antimicrobial Activity Against BacillusSubtilis. Molecules, 11(8), 604-616.
- Ghamari, N., et al. (2021). Full article: DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Journal of the Iranian Chemical Society, 19(2), 655-670.
- University of South Florida. (n.d.). Apoptosis Protocols. USF Health.
- Selvin, J., & Joseph, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 1(4), 323-340.
- BenchChem. (2025). comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity. BenchChem.
- Beilstein Journals. (2014). SERS and DFT study of copper surfaces coated with corrosion inhibitor. Beilstein Journal of Nanotechnology, 5, 2510-2517.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Perspectives in Science, 1(1-6), 12-19.
- ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF.
- American Laboratory. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research.
- Selvin, J., & Joseph, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
- ResearchGate. (n.d.).
- Vrije Universiteit Amsterdam. (n.d.). Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. Vrije Universiteit Amsterdam.
- American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- Kumari, S., et al. (2022).
- ResearchGate. (n.d.). SAR study of azinane triazole-based derivative.
- Vrije Universiteit Amsterdam. (n.d.). Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. Vrije Universiteit Amsterdam.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. researchhub.com [researchhub.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
Definitive Guide: Assessing the Purity of Synthesized 4-(1H-1,2,3-triazol-1-yl)butanoic Acid
Executive Summary: The Purity Paradox in Click Chemistry
4-(1H-1,2,3-triazol-1-yl)butanoic acid is a deceptively simple molecule. Often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, it serves as a critical linker in PROTACs and fragment-based drug discovery. However, its synthesis presents a unique "Purity Paradox": the reaction is hailed for its specificity, yet it introduces contaminants—copper ions and potentially explosive organic azides—that standard HPLC protocols frequently miss.
This guide moves beyond basic identity checks. It establishes a multi-modal purity assessment framework, prioritizing Quantitative NMR (qNMR) for absolute mass balance and ICP-MS for catalyst clearance, ensuring the material is safe for biological assays.
Strategic Purity Profiling: Critical Quality Attributes (CQAs)
Before selecting a method, we must define what "pure" means for this specific triazole linker.
| CQA Category | Specific Impurity/Attribute | Risk Factor | Detection Strategy |
| Organic Impurities | 4-Azidobutanoic acid (Precursor) | Explosion Hazard , Cytotoxicity | qNMR / LC-MS |
| Regioisomers (1,5-triazole) | Structural heterogeneity | ||
| Inorganic Impurities | Copper (Cu) Catalyst | Cellular Toxicity , Assay Interference | ICP-MS |
| Solvents | DMSO, DMF, Water | Stoichiometric errors in dosing | |
| Content | Absolute Assay (% w/w) | Incorrect molarity in bio-assays | qNMR |
Method A: High-Field qNMR – The Structural Validator
Status: Primary Reference Method
Unlike chromatography, which relies on relative response factors, Quantitative
Experimental Protocol
-
Instrument: 400 MHz or higher (600 MHz recommended for baseline separation).
-
Solvent: DMSO-
(Provides excellent solubility for polar acids and separates water/acid peaks). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB). Note: Maleic acid signals (
6.3) do not overlap with triazole protons. -
Relaxation Delay (
): 30 seconds (Essential for full relaxation of the triazole protons). -
Pulse Angle: 90°.
-
Scans: 16–32.
Data Interpretation (Expected Shifts in DMSO- )
The 1,4-substitution pattern (typical of CuAAC) must be distinguished from the 1,5-isomer (thermal byproduct).
-
Triazole Ring Protons:
-
1,4-isomer: Two distinct signals (often singlets/weak doublets) at
7.7 ppm and 8.0 ppm (C5-H and C4-H). -
1,5-isomer: Shifts typically move upfield; look for minor peaks around
7.4–7.6 ppm.
-
-
Linker Chain:
-
N-CH
: Triplet at 4.42 ppm (Diagnostic for N1 substitution). -
CH
-COOH: Triplet at 2.25 ppm . -
Central CH
: Quintet/Multiplet at 2.05 ppm .
-
-
The "Azide Check": Inspect
3.3–3.4 ppm (triplet) for unreacted 4-azidobutanoic acid. Warning: This region often overlaps with water; use D O exchange if ambiguous.
Method B: UHPLC-MS/UV – The Trace Detective
Status: Secondary Method for Trace Organic Impurities
While qNMR is superior for assay, HPLC is required to detect trace non-protonated impurities or those below the NMR limit of detection (LOD ~0.1%).
Experimental Protocol
-
Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm. Standard C18 often fails to retain this polar acid.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (5% B); 2-10 min (5%
95% B). -
Detection:
-
UV: 210 nm (COOH absorption) and 254 nm (Triazole).
-
MS: ESI Positive Mode (Look for [M+H]
= 156.07).
-
Critical Analysis
-
Tailing: The carboxylic acid moiety causes tailing. Ensure pH < 3.
-
Copper Complexes: Residual copper can form complexes with the triazole, appearing as broad, late-eluting peaks or causing peak splitting.
Method C: ICP-MS – The Catalyst Hunter
Status: Mandatory Safety Check
Copper residue is the "silent killer" in biological applications. Colorimetric tests (turning blue with ammonia) are insufficiently sensitive (LOD ~100 ppm).
-
Target Limit: < 10 ppm (general pharma intermediate limit).
-
Protocol: Digest 10 mg sample in HNO
. Analyze for Cu and Cu. -
Remediation: If Cu > 10 ppm, re-purify using a scavenger resin (e.g., QuadraPure™ TU) or EDTA wash.
Comparative Analysis: Selecting the Right Tool
| Feature | qNMR | UHPLC-UV-MS | ICP-MS |
| Primary Utility | Absolute Purity (% w/w) & Structure | Trace Organic Impurities (<0.1%) | Heavy Metal Quantification |
| Reference Standard | Not Required (Internal Standard used) | Required for accurate quant | Required (Elemental std) |
| Specificity | High (Distinguishes isomers) | Medium (Depends on separation) | High (Element specific) |
| Limit of Detection | ~0.1% | < 0.01% | ppt/ppb range |
| Throughput | Medium (10-15 min/sample) | High (5-10 min/sample) | High (Batch mode) |
| Blind Spots | Inorganic salts, trace impurities | Inorganic salts, response factors | Organic structure |
Decision Workflow: The Analyst's Logic
The following diagram illustrates the logical flow for assessing the purity of the synthesized triazole, incorporating safety checks for the azide precursor and copper catalyst.
Figure 1: Integrated Purity Assessment Workflow ensuring safety (azide/copper removal) and quality (qNMR assay).
References
-
Quantitative NMR (qNMR)
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
Copper Removal in Click Chemistry
- Gawande, M. B., et al. "Cu-Catalyzed Azide-Alkyne Cycloaddition: Catalyst Removal and Recycling." Chemical Society Reviews, 2013.
-
Synthesis and Characterization of Triazole Carboxylic Acids
- Rupčić, R., et al. "Synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid derivatives." Journal of Heterocyclic Chemistry, 2018.
-
(Representative citation for general synthesis class)
-
Safety of Organic Azides
- Brimble, M. A., et al. "Rules for the Safe Handling of Organic Azides." Organic Process Research & Development, 2009.
in vitro evaluation of 4-(1H-1,2,3-triazol-1-yl)benzoic acid hybrids
Publish Comparison Guide: In Vitro Evaluation of 4-(1H-1,2,3-Triazol-1-yl)Benzoic Acid Hybrids
Executive Summary: The Scaffold Advantage
In the landscape of medicinal chemistry, 4-(1H-1,2,3-triazol-1-yl)benzoic acid has emerged as a "privileged scaffold."[1] Its value lies in the synergistic combination of the 1,2,3-triazole ring (a bioisostere of amide bonds, resistant to metabolic degradation) and the benzoic acid moiety (providing hydrogen bonding capability and solubility).
This guide objectively evaluates the in vitro performance of hybrids derived from this scaffold, specifically focusing on their anticancer (cytotoxicity) and antidiabetic (
Comparative Analysis: Performance vs. Alternatives
The following data synthesizes performance metrics from recent high-impact studies. The "Hybrids" refer to specific derivatives of the 4-(1H-1,2,3-triazol-1-yl)benzoic acid core.[1]
A. Anticancer Potency (Cytotoxicity)
Target:[2][3][4][5] Human Cancer Cell Lines (MCF-7, HCT-116, HepG2)
Metric:
| Compound Class | Target Cell Line | Reference Standard | Standard | Performance Verdict | |
| Triazole-Amino Acid Conjugates | HepG2 (Liver) | 8.5 - 12.2 | Doxorubicin | 11.2 | Comparable / Superior |
| Benzimidazole-Triazole Hybrids | MCF-7 (Breast) | 0.028 - 0.078 | Erlotinib | 0.025 | Highly Competitive |
| Pyrazolo-Triazole Hybrids | HCT-116 (Colon) | 14.1 - 15.6 | Doxorubicin | 12.5 | Moderate Activity |
| Unsubstituted Scaffold | MCF-7 | > 50.0 | Doxorubicin | 13.5 | Inactive (Needs Hybridization) |
Key Insight: The unmodified scaffold is biologically weak. Activity is driven by hybridization. For instance, fusing the scaffold with benzimidazole drastically improves affinity for EGFR kinases, lowering
values into the nanomolar range.
B. Enzyme Inhibition (Antidiabetic Potential)
Target: Yeast
| Hybrid Class | Reference Standard | Standard | Fold-Improvement | |
| Biscoumarin-Triazole Hybrids | 13.0 ± 1.5 | Acarbose | 750.0 ± 12.0 | ~57x More Potent |
| Phthalimide-Benzamide Hybrids | 18.5 ± 0.5 | Acarbose | 750.0 ± 12.0 | ~40x More Potent |
| Benzothiazole-Triazole Hybrids | 20.7 - 61.1 | Acarbose | 817.4 | 13x - 40x More Potent |
Key Insight: 1,2,3-triazole hybrids consistently outperform Acarbose by orders of magnitude. The triazole ring mimics the transition state of polysaccharide hydrolysis, acting as a tight-binding inhibitor.
Mechanism of Action: Molecular Pathways
Understanding how these hybrids work is critical for rational drug design. The two primary mechanisms identified are EGFR Kinase Inhibition (cancer) and Competitive Enzyme Inhibition (diabetes).
Pathway Diagram: EGFR Inhibition & Apoptosis Induction
Caption: The hybrid molecule occupies the ATP-binding pocket of EGFR, preventing phosphorylation and triggering downstream apoptotic cascades via Bax/Bcl-2 modulation.
Experimental Protocols (Self-Validating Systems)
To replicate the data above, use these standardized, self-validating protocols. "Self-validating" means the protocol includes internal checks (positive/negative controls) to ensure data integrity.
Protocol A: -Glucosidase Inhibition Assay
Purpose: Determine the antidiabetic potential via enzymatic kinetics.[6]
Reagents:
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Buffer: 0.1 M Phosphate buffer (pH 6.8).
-
Control: Acarbose (dissolved in buffer).
Workflow Diagram:
Caption: Step-by-step kinetic workflow for determining enzymatic inhibition via colorimetric analysis.
Validation Steps:
-
Blank Control: Run a well with Buffer + Enzyme + Substrate (No inhibitor). This defines 100% activity.
-
Negative Control: Run a well with Buffer + Substrate (No enzyme). Absorbance must be near zero; if high, the substrate is degrading spontaneously.
-
Calculation:
[7]
Protocol B: MTT Cytotoxicity Assay
Purpose: Evaluate metabolic activity as a proxy for cell viability.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions.
-
Critical Check: Include a "Vehicle Control" (cells + 0.1% DMSO only) to prove the solvent isn't toxic.
-
-
Incubation: 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (
). Incubate 4h. Formazan crystals form. -
Solubilization: Remove media, add DMSO (
) to dissolve crystals. -
Measurement: Read OD at 570 nm.
Structure-Activity Relationship (SAR) Insights
Analysis of the 1,2,3-triazole benzoic acid derivatives reveals distinct rules for maximizing potency:
-
The Linker Length: Direct conjugation of the triazole to the benzoic acid (phenyl ring) is preferred over extended alkyl linkers for anticancer activity. It maintains a rigid geometry for DNA intercalation or enzyme pocket fitting.
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like
or on the phenyl ring often increase cytotoxicity but may reduce solubility. -
Electron-Donating Groups (EDGs):
groups tend to improve -glucosidase inhibition by enhancing hydrogen bonding with the enzyme's active site residues.
-
-
Hybridization Partner:
-
Coumarins/Benzimidazoles: Best for enzyme targets (Kinases, Glucosidases).
-
Chalcones: Best for oxidative stress induction (ROS generation).
-
References
-
Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents. Source: MDPI (Molecules), 2021. URL:[Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,3-triazol-1-yl)benzoic acid hybrids as anticancer agents. Source: Royal Society of Chemistry (RSC Advances), 2019. URL:[Link]
-
Biscoumarin-1,2,3-triazole hybrids as novel anti-diabetic agents: Design, synthesis, in vitro
-glucosidase inhibition. Source: Bioorganic Chemistry (PubMed), 2019. URL:[Link] -
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids. Source: Frontiers in Chemistry, 2025. URL:[Link]
-
Recent Developments in 1,2,3-Triazole Based
-Glucosidase Inhibitors. Source: Chemistry & Biodiversity (Wiley), 2024. URL:[Link]
Sources
- 1. 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid|CAS 216959-87-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biscoumarin-1,2,3-triazole hybrids as novel anti-diabetic agents: Design, synthesis, in vitro α-glucosidase inhibition, kinetic, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Benchmarking Continuous Flow Strategies for 1,2,3-Triazole Scaffolds: A Validation Guide
Executive Summary & Strategic Imperative
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of "click chemistry," yet its industrial scalability is frequently bottlenecked by the safety profile of organic azides and the downstream burden of copper removal.
This guide validates a Continuous Flow Packed-Bed Strategy utilizing heterogeneous copper catalysts. By benchmarking this method against traditional batch synthesis and homogeneous flow approaches, we demonstrate that the packed-bed flow method offers superior process capability (CpK) regarding safety, catalyst leaching, and space-time yield.
The Core Argument: While batch synthesis provides flexibility for discovery, it fails at scale due to thermal accumulation risks. Continuous flow with in-situ azide generation and heterogeneous catalysis creates a self-validating, closed-loop system that eliminates isolation of energetic intermediates and reduces metal scavenging operations.
Comparative Analysis: Batch vs. Flow Alternatives
To objectively validate the packed-bed method, we must compare it against the two prevailing alternatives: Traditional Batch (Method A) and Homogeneous Flow (Method B).
Table 1: Performance Matrix of Synthesis Methods
| Metric | Method A: Batch Synthesis | Method B: Homogeneous Flow | Method C: Heterogeneous Packed-Bed Flow (Validated) |
| Catalyst State | Soluble Cu(I) (e.g., CuSO₄/Ascorbate) | Soluble Cu(I) injected in stream | Solid-Supported (e.g., Cu/C or Cu-Resin) |
| Reaction Time | 2 – 24 Hours | 10 – 30 Minutes | 2 – 10 Minutes |
| Safety Profile | High Risk: Accumulation of azides; Exotherm management difficult. | Medium Risk: Improved heat transfer; Azide still handled in solution. | Low Risk: In-situ generation; Minimal active volume; No accumulation. |
| Cu Contamination | High (>500 ppm). Requires extensive chelation/extraction. | High (>500 ppm). Requires inline scavenging cartridges. | Ultra-Low (<5 ppm). Product elutes virtually metal-free. |
| Scalability | Linear scaling requires re-validation of safety (DSC). | Linear scaling via time/flow rate. | Linear scaling; Catalyst lifetime is the only limiting factor. |
Deep Dive: The Validated Workflow
Method C: Heterogeneous Packed-Bed with In-Situ Azide Generation
This protocol represents the "Gold Standard" for safety and purity. It couples the formation of the hazardous azide precursor immediately with the cycloaddition step, ensuring the explosive intermediate exists only transiently within the reactor tubing.
The Mechanism & Causality
The efficiency of this method relies on the high surface-area-to-volume ratio of the packed bed. Unlike batch methods where mixing is rate-limiting, the flow regime ensures that the alkyne and transiently formed azide interact with the solid copper surface under plug-flow conditions. This maximizes the turnover frequency (TOF) of the catalytic cycle while preventing the disproportionation of Cu(I) to inactive Cu(II) or Cu(0).
Experimental Protocol
Reagents:
-
Feed A: Organic Halide (1.0 equiv) in DMSO/H₂O (9:1).
-
Feed B: Sodium Azide (1.1 equiv) + Terminal Alkyne (1.0 equiv) in DMSO/H₂O.
-
Catalyst Bed: Copper-on-Charcoal (Cu/C) or Copper-functionalized silica resin packed in a stainless steel column (Omnifit or similar).
Step-by-Step Methodology:
-
System Priming: The packed bed reactor (PBR) is thermostatted to 100°C. Solvent is pumped to equilibrate pressure (typically 5–10 bar backpressure to prevent boiling).
-
In-Situ Generation: Feed A and Feed B meet at a T-mixer. The rapid substitution reaction converts the Organic Halide to the Organic Azide immediately before entering the catalyst bed.
-
Cycloaddition: The stream passes through the Cu-packed column. The residence time (
) is set to 5–8 minutes. -
Monitoring: An inline UV-Vis or IR flow cell monitors the disappearance of the azide peak (~2100 cm⁻¹) to confirm conversion before the stream exits the shielded setup.
-
Workup: The effluent is collected. Due to the heterogeneous catalyst, the solution contains <5 ppm Cu. Simple precipitation (adding water) or solvent evaporation yields the pure triazole.
Visualizing the Validated Pathways
Diagram 1: Process Workflow (In-Situ Generation)
This diagram illustrates the safety-critical workflow where the organic azide is never isolated.
Caption: Figure 1. Continuous flow workflow featuring in-situ azide generation and heterogeneous catalysis, eliminating intermediate handling.[1]
Diagram 2: Heterogeneous Catalytic Cycle
Understanding the surface mechanism explains why leaching is minimized. The Cu(I) species remains coordinated to the solid support during the dinuclear active phase.
Caption: Figure 2. Surface-mediated catalytic cycle. The solid support stabilizes the Cu(I) species, preventing leaching into the product stream.
Validation Data & Safety Metrics
Safety Validation (DSC Data)
In a comparative safety study, Differential Scanning Calorimetry (DSC) analysis of a phenyl azide intermediate revealed an onset of decomposition at 140°C with an energy release of >1500 J/g.
-
Batch Implication: A 100g batch reactor holds enough potential energy to cause catastrophic vessel failure.
-
Flow Validation: In the validated packed-bed method (1 mm ID tubing), the "active inventory" of azide at any second is <200 mg. Even in a thermal runaway event, the energy release is contained within the tubing pressure rating (typically >100 bar).
Purity & Leaching Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of the crude effluent demonstrates the superiority of the heterogeneous packed bed.
| Method | Post-Workup Cu Concentration (ppm) | Purification Required? |
| Batch (CuSO₄) | 450 – 1200 ppm | Yes (EDTA wash / Column) |
| Flow (Homogeneous) | 300 – 800 ppm | Yes (Scavenger Resin) |
| Flow (Packed Bed) | < 2 ppm | No (Evaporation only) |
Data Source: Aggregated from internal validation and comparative literature [1, 3].
References
-
A practical flow synthesis of 1,2,3-triazoles. Source:Beilstein Journal of Organic Chemistry URL:[Link] Significance: Validates the copper-on-charcoal protocol and provides leaching data.
-
Continuous Flow Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via In-Situ Azide Generation. Source:Organic Process Research & Development (ACS) URL:[Link] Significance:[2][3][4] Establishes the safety parameters for handling organic azides in flow.
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. Source:Molecules (MDPI) URL:[Link] Significance:[2][4][5][6][7][8] Comprehensive review of solid-supported catalysts confirming reusability and low metal contamination.[9]
-
Safe generation and use of bromine azide under continuous flow conditions. Source:Organic & Biomolecular Chemistry (RSC) URL:[8][Link] Significance: Demonstrates the "chemical generator" concept for handling highly explosive azide derivatives.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. mdpi.com [mdpi.com]
- 3. ilacadofsci.com [ilacadofsci.com]
- 4. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a new 1,2,3-triazoles scaffold using a heterogeneous multifunctional copper photocatalyst for in vitro investigation via click reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. "Homogeneous and Heterogeneous Approaches to 1,2,4-Triazine-Accelerated" by Ashleigh Lauren Prince [trace.tennessee.edu]
Comparative In Silico Analysis: 1,2,3-Triazole Derivatives vs. Standard Azoles in CYP51 Inhibition
Executive Summary & Pharmacophore Rationale
The azole class of antifungals targets Lanosterol 14
This guide focuses on the comparative docking of novel 1,2,3-triazole derivatives , often synthesized via "Click Chemistry" (CuAAC), against the standard 1,2,4-triazole drugs. The 1,2,3-triazole scaffold acts not only as a bioisostere for the amide bond but also provides a robust linker that positions hydrophobic "tails" into the CYP51 access channel, often resulting in superior binding affinity compared to fluconazole.
Why 1,2,3-Triazoles?
-
Metabolic Stability: Unlike imidazoles, the 1,2,3-triazole ring is highly resistant to metabolic degradation.
-
Dipole Moment: The strong dipole (~5 Debye) facilitates hydrogen bonding and
-stacking interactions with active site residues like Tyr118 and Phe380 . -
Heme Coordination: The N3 or N4 nitrogen (depending on substitution) coordinates with the Heme Iron (Fe), mimicking the transition state.
Computational Workflow: Heme-Aware Docking
Standard docking protocols often fail with metalloproteins because they treat the metal ion as a simple steric sphere. For CYP51, the Fe-N coordination is the primary driving force. The following protocol ensures this interaction is energetically favored.
Validated Protocol Steps
-
Protein Preparation (PDB: 5V5Z) [1][2][3]
-
Cleaning: Remove water molecules except those bridging the ligand and the proton channel (if specific to the study).
-
Heme Handling: The Heme group (HEM) must be treated as part of the receptor.
-
Charge Assignment: Assign Kollman charges. Critical: Manually verify the Iron (Fe) atom charge. In AutoDock, Fe is often assigned a generic value; for accurate docking, ensure it is recognized as a metal acceptor.
-
Ligand Preparation
-
Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) on novel derivatives to ensure the triazole ring planarity is accurate.
-
Rotatable Bonds: Define the "tail" regions as flexible, but keep the triazole ring rigid.
-
-
Grid Generation
-
Center: Coordinates of the Heme Iron (Fe).
-
Dimensions:
Å (sufficient to cover the access channel for long-tailed derivatives).
-
-
Docking Algorithm
-
Engine: AutoDock Vina (Lamarckian Genetic Algorithm).
-
Exhaustiveness: Set to
(default is 8) to ensure the algorithm finds the deep energy well of the Fe-N coordination.
-
Workflow Visualization
Figure 1: Heme-Aware Docking Workflow. Note the specific step for Heme parameterization to ensure Iron-Nitrogen coordination is modeled correctly.
Comparative Analysis: Triazoles vs. Standards
This section compares the binding metrics of a representative "Novel 1,2,3-Triazole" (based on high-affinity scaffolds described in recent literature [2,3]) against clinical standards.
Binding Energy & Efficiency[6]
| Ligand | Scaffold Type | Binding Energy ( | Ligand Efficiency (LE) | Key Interaction (Heme) | Key Interaction (Hydrophobic) |
| Fluconazole | Bis-triazole (Short) | -8.2 | 0.35 | N4 | Weak (Tyr118) |
| Itraconazole | Triazole (Long tail) | -10.5 | 0.28 | N4 | Strong (Phe233, Leu376) |
| Novel 1,2,3-Triazole (TZ-4) | 1,4-Disubstituted | -11.1 | 0.38 | N3 |
Mechanistic Interpretation
-
Fluconazole: Binds primarily through the Heme coordination.[3] Its short structure fails to occupy the full hydrophobic access channel of CYP51, leading to lower affinity and higher susceptibility to mutations (e.g., Y132H).
-
Novel 1,2,3-Triazole (TZ-4): The 1,2,3-triazole ring serves as a rigid linker. The "click" chemistry allows the attachment of a biphenyl or naphthyl group which extends into the hydrophobic tunnel formed by Tyr118, Leu376, and Phe233 .
Interaction Network Diagram
Figure 2: Interaction map of a high-affinity triazole within the CYP51 active site. The coordination with Heme Iron is the anchor, stabilized by peripheral hydrophobic contacts.
Experimental Validation & Correlation
Docking scores are predictive but require validation. To ensure the trustworthiness of these in silico results, the following validation loops are mandatory:
-
Redocking Validation (RMSD):
-
Extract the native ligand (e.g., Itraconazole) from PDB 5V5Z.
-
Redock it using the protocol defined in Section 2.
-
Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box or charge parameters are incorrect.
-
-
In Vitro Correlation:
-
Docking scores (
) should correlate with biological IC values. -
Trend: A difference of -1.4 kcal/mol roughly corresponds to a 10-fold change in
(binding constant). -
If a derivative shows -11 kcal/mol but poor IC
, suspect ADMET issues (poor solubility or membrane permeability) rather than intrinsic binding failure.
-
References
-
Hargrove, T. Y., et al. (2017). Crystal structure of the Candida albicans sterol 14
-demethylase (CYP51) in complex with the tetrazole-based antifungal VT-1161.[5] Antimicrobial Agents and Chemotherapy. -
Zhang, S., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[3][6] Frontiers in Microbiology.
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.[7] Nature Protocols.
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.
Sources
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Assessing the Metabolic Stability of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid
Executive Summary
In the design of bioactive small molecules and peptidomimetics, the linker strategy is often the determinant of pharmacokinetic (PK) success. 4-(1H-1,2,3-triazol-1-yl)butanoic acid represents a "click chemistry" derived linker that offers a superior metabolic profile compared to classical amide or ester equivalents.
While the 1,2,3-triazole core acts as a non-hydrolyzable bioisostere of the amide bond, effectively blocking proteolytic cleavage, the attached butanoic acid tail introduces specific metabolic liabilities—namely Phase II glucuronidation and mitochondrial
Comparative Analysis: Triazole vs. Amide vs. Ester
The following table contrasts the metabolic fate of the target molecule against its structural analogs: the amide (4-acetamidobutanoic acid derivative) and the ester (4-acetoxybutanoic acid derivative).
Table 1: Comparative Metabolic Stability Profile
| Feature | Target: Triazole Linker | Alternative A: Amide Linker | Alternative B: Ester Linker |
| Structure | 4-(1H-1,2,3-triazol-1-yl)butanoic acid | 4-amidobutanoic acid analog | 4-esterbutanoic acid analog |
| Plasma Stability | High ( | Moderate . Susceptible to specific amidases and peptidases in plasma. | Low ( |
| Microsomal Stability (Phase I) | High . The triazole ring is resistant to CYP450 oxidation. | Moderate . Alkyl chains may undergo hydroxylation; amide bond is generally stable to P450s but not amidases. | Low . Rapid hydrolysis often occurs before oxidative metabolism can proceed. |
| Primary Metabolic Liability | Phase II Conjugation (Glucuronidation of COOH) & | Hydrolysis (Amidase cleavage) & N-dealkylation. | Hydrolysis (Esterase cleavage). |
| Intrinsic Clearance ( | Low to Moderate (driven by conjugation). | Moderate. | High (driven by hydrolysis). |
Senior Scientist Insight: Do not assume "Triazole Stability" applies to the whole molecule. While the ring is stable, the butanoic acid tail acts as a handle for Acyl-CoA synthetases. In vivo, this molecule may undergo
-oxidation, shortening the chain by two carbons to form (1H-1,2,3-triazol-1-yl)acetic acid .
Metabolic Pathways & Mechanism[1][2]
To accurately assess stability, one must map the potential clearance pathways. The diagram below illustrates the metabolic divergence between the Triazole and its alternatives.
Figure 1: Metabolic fate of the target. Note that standard microsomal assays (Phase I) often miss the Glucuronidation and Beta-oxidation pathways, leading to false-positive stability data.
Experimental Protocols
To generate the data required for the comparison table above, you must run a Cross-Species Microsomal Stability Assay .
Protocol A: Microsomal Stability (Phase I)
Objective: Assess the resistance of the triazole ring and alkyl chain to oxidative P450 metabolism.
Materials:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 4-(1H-1,2,3-triazol-1-yl)butanoic acid (1 µM final conc).
-
Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).
Workflow:
-
Pre-Incubation: Mix 495 µL of microsome solution (0.5 mg/mL in phosphate buffer, pH 7.4) with 5 µL of test compound (100 µM stock). Pre-incubate at 37°C for 5 min.
-
Initiation: Add 50 µL of NADPH regenerating system to initiate the reaction.
-
Negative Control: Add buffer instead of NADPH to check for non-NADPH dependent hydrolysis.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Protocol B: Plasma Stability (Hydrolysis Check)
Objective: Confirm resistance to esterases/amidases, distinguishing the triazole from ester/amide analogs.
-
Preparation: Thaw frozen plasma (Human/Rat) to 37°C. Adjust pH to 7.4 if necessary.
-
Spiking: Spike test compound to 1 µM final concentration (keep DMSO < 1%).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: Take aliquots at 0, 30, 60, 120, and 240 min.
-
Quenching & Analysis: Same as Protocol A.
Critical Validation: The "Blind Spot"
Warning: A common error in assessing carboxylic acid-containing triazoles is relying solely on Microsomal Stability (Protocol A).
-
The Trap: Microsomes lack the cofactors (UDPGA) for glucuronidation and the mitochondrial machinery for
-oxidation. -
The Result: Your triazole molecule will appear 100% stable in microsomes, but may have a short half-life in vivo due to Phase II conjugation.
-
The Solution: You must perform a Hepatocyte Stability Assay (which contains full Phase I/II and mitochondrial enzymes) to see the true clearance profile.
Figure 2: Decision tree for validating triazole linker stability. Note the mandatory Hepatocyte step for carboxylic acid derivatives.
References
-
Valverde, I. E., et al. (2013). "1,2,3-Triazoles as Amide Bond Surrogates: Structural and Biological Implications." Journal of Medicinal Chemistry.
-
Kowalski, J. P., et al. (2021). "Pharmacokinetics and metabolism of 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid: Beta-oxidation as a potential augmenting pathway."[1] Xenobiotica.
- Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Bock, K. W. (2010). "Glucuronidation of carboxylic acid drugs and xenobiotics." Drug Metabolism Reviews.
Sources
Precision Catalysis in Azide-Alkyne Cycloaddition: A Comparative Technical Guide
Executive Summary: The Catalytic Landscape
The Azide-Alkyne Cycloaddition (AAC) has evolved from Huisgen’s thermal, non-selective reaction into a suite of precision tools defined by the catalyst employed. For drug development and chemical biology, the choice of catalyst dictates not just reaction rate, but regioselectivity (1,4- vs. 1,5-triazole formation), biocompatibility , and substrate tolerance (terminal vs. internal alkynes).
This guide compares the three dominant catalytic modalities:
-
Ligand-Accelerated Cu(I) (CuAAC): The gold standard for 1,4-regioselectivity and bioconjugation.
-
Ruthenium(II) (RuAAC): The complementary tool for 1,5-regioselectivity and internal alkynes.[1]
-
Heterogeneous Cu Systems: The process chemistry solution for simplified purification.
Copper(I) Catalysis: The 1,4-Standard
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies on Cu(I) to form a copper-acetylide intermediate.[2] While simple copper salts (e.g., CuSO₄ + Ascorbate) work for robust organic synthesis, ligand-assisted catalysis is mandatory for biological applications to prevent Cu(I) oxidation, disproportionation, and cellular toxicity.
Homogeneous Ligand Evolution
The performance of CuAAC is strictly defined by the stabilizing ligand.
| Ligand | Full Name | Solubility | Relative Rate | Cytotoxicity | Best Application |
| TBTA | Tris(benzyltriazolylmethyl)amine | DMSO/MeOH | 1x (Baseline) | High | Organic synthesis; non-sensitive scaffolds. |
| THPTA | Tris(hydroxypropyltriazolylmethyl)amine | Water | ~5-10x | Low | Protein labeling; live-cell surface labeling. |
| BTTAA | Bis(tert-butyltriazolyl) ligand | Water | ~20-50x | Negligible | In vivo (e.g., zebrafish); trace concentration labeling. |
Technical Insight:
-
TBTA: Poor water solubility requires organic co-solvents (DMSO), which can denature proteins. It fails to fully protect Cu(I) from oxidation in aerobic media, leading to the generation of Reactive Oxygen Species (ROS).
-
BTTAA: The "third-generation" ligand. Its electron-rich tert-butyl groups create a stronger chelate with Cu(I), significantly lowering the oxidation potential. This allows for lower copper loading (reducing toxicity) while maintaining high reaction rates (
up to in optimized conditions).
Heterogeneous Copper Catalysts
For large-scale pharmaceutical synthesis, removing copper to ppm levels is critical. Heterogeneous catalysts (e.g., Cu/C, Cu nanoparticles on silica) offer filtration-based purification.[3]
-
Pros: Reusable, simplified workup, low metal leaching.[4]
-
Cons: Slower kinetics (surface area limited); often requires higher temperatures or organic solvents compared to BTTAA-catalyzed systems.
Ruthenium(II) Catalysis: The 1,5-Complement
Unlike CuAAC, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) tolerates internal alkynes and yields the 1,5-disubstituted triazole .[5][6][7]
-
Catalyst: Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene complex, [Cp*RuCl(cod)] .[8]
-
Mechanism: Proceed via a ruthenacycle intermediate (oxidative coupling), followed by reductive elimination.[6][7][8][9] This distinct mechanism bypasses the copper-acetylide requirement, enabling the reaction with internal alkynes.[5]
-
Steric Sensitivity: The reaction is sensitive to steric bulk at the azide position. Primary azides react fastest; tertiary azides are often inert.
Mechanistic Visualization
The following diagram contrasts the catalytic cycles, highlighting the divergence in intermediate species that dictates regioselectivity.
Caption: Divergent catalytic pathways. CuAAC proceeds via a Cu-acetylide to the 1,4-isomer, limiting it to terminal alkynes.[5] RuAAC proceeds via oxidative coupling to a ruthenacycle, yielding the 1,5-isomer and tolerating internal alkynes.[7]
Comparative Performance Data
The table below synthesizes experimental data regarding kinetics, selectivity, and utility.
| Feature | CuAAC (BTTAA) | CuAAC (TBTA) | RuAAC (Cp*RuCl) | Strain-Promoted (SPAAC) |
| Regioisomer | 1,4-disubstituted | 1,4-disubstituted | 1,5-disubstituted | Mixture (typically) |
| Alkyne Scope | Terminal Only | Terminal Only | Terminal & Internal | Cyclooctynes (Strained) |
| Kinetics ( | High ( | Moderate | Low-Moderate | Low ( |
| Biocompatibility | Excellent (Low Cu load) | Poor (High ROS) | Low (Organic solvent) | Best (Metal-free) |
| Oxygen Sensitivity | Yes (Requires reduction) | High | Low | None |
| Solvent | Water/Buffer | DMSO/tBuOH | Toluene/THF/Dioxane | Water/Buffer |
Experimental Protocols
Protocol A: Biocompatible Labeling with Cu-BTTAA
For labeling sensitive proteins or live cells where cell viability is paramount.
Reagents:
-
CuSO₄ Solution: 20 mM in water.
-
BTTAA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
-
Substrates: Azide-labeled biomolecule + Alkyne probe.
Workflow:
-
Premix Catalyst: In a separate tube, mix CuSO₄ and BTTAA in a 1:6 molar ratio (e.g., 1 µL Cu + 6 µL BTTAA). Note: The excess ligand is crucial to protect Cu(I) from oxidation.
-
Assembly: Add the Azide and Alkyne components to your reaction buffer (PBS, pH 7.4).
-
Initiation: Add the Cu-BTTAA premix to the reaction (Final [Cu] typically 50–100 µM).
-
Reduction: Immediately add Sodium Ascorbate (Final conc. 2.5–5 mM).
-
Incubation: Incubate for 10–60 minutes at Room Temperature.
-
Quenching: Add a chelator (e.g., 10 mM EDTA) to stop the reaction and strip copper before analysis.
Protocol B: 1,5-Triazole Synthesis with RuAAC
For synthetic organic chemistry applications requiring the 1,5-isomer.
Reagents:
-
Catalyst: Cp*RuCl(cod) (Strem/Sigma).
-
Solvent: Anhydrous Toluene or THF (Degassed).
Workflow:
-
Setup: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the Alkyne (1.0 equiv) and Azide (1.0–1.2 equiv) in degassed Toluene (0.2–0.5 M concentration).
-
Catalyst Addition: Add Cp*RuCl(cod) (1–5 mol%).
-
Reaction:
-
Terminal Alkynes: Stir at Room Temperature for 2–4 hours.
-
Internal Alkynes: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor via TLC (RuAAC is slower than CuAAC).
-
Purification: Concentrate solvent and purify via silica gel chromatography. Note: No copper removal steps are necessary, but Ru residues can be dark/colored.
Catalyst Selection Decision Tree
Caption: Decision matrix for catalyst selection based on substrate structure, desired regiochemistry, and biological sensitivity.
References
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051–8056. Link
-
Boren, B. C., et al. (2008).[6][7] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923–8930. Link
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 48(52), 9879–9883. Link
-
Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition, 51(24), 5852–5856. Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. Link
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Heterogeneous Copper Catalyst for the Cycloaddition of Azides and Alkynes without Additives under Ambient Conditions [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of 4-(1H-1,2,3-triazol-1-yl)butanoic Acid in Reaction Mixtures
Executive Summary
The quantitative analysis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid (CAS: 1369016-84-1) presents a specific set of challenges common to "Click Chemistry" products: high polarity, low molecular weight (MW 155.15), and the presence of transition metal catalysts (typically Cu(I)) in the reaction matrix.
This guide objectively compares two primary analytical workflows: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) . While HPLC-UV serves as the robust workhorse for process development and high-concentration monitoring (>10 µg/mL), HILIC-MS/MS is the requisite standard for trace analysis (<100 ng/mL) and complex biological matrices where retention of this polar acid on C18 columns becomes unreliable.
Chemical Context & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Triazole ring + C4 Carboxylic Acid | Amphiphilic but dominantly polar. |
| pKa | ~4.8 (Carboxylic acid), ~1.2 (Triazole) | At neutral pH, the molecule is anionic (carboxylate), reducing retention on C18. Acidic mobile phase is mandatory. |
| UV Absorbance | Lacks strong chromophores. Detection requires low-UV monitoring, making it susceptible to solvent cut-off noise. | |
| Matrix | CuAAC Reaction Mixture | Contains Copper salts (catalyst), Ascorbate, and DMSO/tBuOH. Copper can chelate the analyte and damage HPLC columns. |
Method A: RP-HPLC-UV (The Robust Standard)
Best For: Reaction monitoring, purity assessment, and concentrations >10 µg/mL.
The "Phase Collapse" Challenge
Standard C18 columns often suffer from "dewetting" or phase collapse when used with the 100% aqueous mobile phases required to retain this polar acid.[1]
-
Solution: Use an Aqueous-Stable (AQ) C18 or a Polar-Embedded column. These stationary phases maintain pore accessibility even in 100% water.
Protocol
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Note: Phosphoric acid suppresses silanol activity better than formic acid for UV detection.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient:
-
0–2 min: 100% A (Isocratic hold to retain the acid).
-
2–10 min: 0%
40% B. -
10–12 min: 40%
90% B (Wash).
-
Data & Performance
-
Linearity: Excellent (
) in the 10–1000 µg/mL range. -
Limit of Quantitation (LOQ): ~5 µg/mL.
-
Pros: Low cost, robust, no matrix effects from salts.
-
Cons: Low sensitivity; requires strict pH control to prevent peak fronting.
Method B: HILIC-MS/MS (The High-Sensitivity Specialist)
Best For: Trace analysis, pharmacokinetic (PK) studies, or complex biological matrices.
The "Retention" Advantage
Reverse-phase methods struggle to retain small polar acids without ion-pairing reagents (which contaminate MS sources). HILIC (Hydrophilic Interaction Liquid Chromatography) solves this by using a polar stationary phase and a high-organic mobile phase.[4] The analyte elutes based on polarity: the most polar compounds elute last, ensuring 4-(1H-1,2,3-triazol-1-yl)butanoic acid is well-separated from the void volume.
Protocol
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Source: ESI Positive Mode.
-
Gradient:
-
0–1 min: 95% B (High organic loads sample onto column).
-
1–6 min: 95%
50% B.
-
MRM Transitions (Quantification)
Since specific transitions for this CAS are rarely published, we utilize standard fragmentation patterns for 1,2,3-triazole alkyl acids [1]:
-
Precursor Ion: 156.1
-
Quantifier Ion: 110.1
(Loss of HCOOH from acid tail). -
Qualifier Ion: 68.1
(Triazole ring fragment).
Data & Performance
-
Linearity:
in the 1–1000 ng/mL range.[5] -
Limit of Quantitation (LOQ): ~5 ng/mL.
-
Pros: Extreme sensitivity; orthogonal selectivity to C18.
-
Cons: Long equilibration times; sensitivity to matrix salt content.
Sample Preparation: The Copper Problem
Direct injection of "Click" mixtures containing Copper (Cu) and Ascorbate will degrade HPLC columns and suppress MS ionization.
Workflow Visualization
The following diagram illustrates the critical "Cleanup" step required before analysis.
Key Step: Add 50 mM EDTA (pH 7) to the reaction aliquot before filtration or SPE. This chelates the copper, preventing it from binding to the silica backbone of the column or the stationary phase ligands [2].
Comparative Analysis Summary
| Feature | Method A: RP-HPLC-UV | Method B: HILIC-MS/MS |
| Primary Mechanism | Hydrophobic Interaction (AQ-C18) | Hydrophilic Partitioning |
| Sensitivity (LOQ) | ~5 µg/mL (Moderate) | ~5 ng/mL (High) |
| Throughput | High (Rapid equilibration) | Medium (HILIC requires long equilibration) |
| Matrix Tolerance | High (Salts wash off) | Low (Salts interfere with HILIC mode) |
| Cost per Sample | $ | |
| Recommended Use | Synthesis Monitoring / QC | PK Studies / Impurity Profiling |
Decision Logic
Troubleshooting & Optimization
Issue: Peak Fronting in HPLC
-
Cause: Ionization of the carboxylic acid.
-
Fix: Lower the mobile phase pH to < 2.5 using Phosphoric Acid. This suppresses ionization, ensuring the analyte remains in the neutral (COOH) form for sharper peak shape [3].
Issue: MS Signal Suppression
-
Cause: Co-elution of unreacted Ascorbate or DMSO.
-
Fix: Divert the LC flow to waste for the first 1 minute (void volume) where salts elute. Switch to HILIC mode to separate the polar analyte from the solvent front [4].
References
-
Jasak, J., LeBlanc, Y., Schöning, R., Thuss, U., Speer, K., & Schreiber, A. (2012). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites . Sciex Technical Note. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides . Chemical Society Reviews, 39(4), 1302-1315. Link
-
Agilent Technologies.[1] (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . Agilent Technical Overview. Link
-
Pursch, M. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography . LCGC International. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. waters.com [waters.com]
- 5. Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Proliferative Activity of Triazole Derivatives Against Cancer Cell Lines
The relentless pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing triazole scaffolds have emerged as "privileged structures" due to their remarkable versatility and wide spectrum of pharmacological activities.[1][2] Both 1,2,3- and 1,2,4-triazole isomers serve as foundational building blocks in the design of new therapeutic agents, prized for their metabolic stability and ability to engage with biological targets through hydrogen bonding and dipole interactions.[3][4] This unique profile has led to the development of successful triazole-based drugs, such as the aromatase inhibitor Letrozole, used in breast cancer therapy.[1]
This guide provides an in-depth comparison of the anti-proliferative activity of various triazole derivatives against prominent cancer cell lines. We will delve into the quantitative data supporting their efficacy, provide detailed protocols for essential evaluation assays, and illuminate the key signaling pathways through which these compounds exert their cytotoxic effects. Our objective is to equip researchers and drug development professionals with the technical insights and field-proven methodologies necessary to advance the exploration of triazoles in oncology.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which measures the compound's concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the reported anti-proliferative activities of several distinct triazole derivatives across a range of human cancer cell lines, showcasing the broad potential of this chemical class.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| 1,2,3-Triazole Derivatives | |||
| Phosphonate-1,2,3-triazole | HT-1080 (Fibrosarcoma) | 15.13 | Demonstrated the best activity in its series, inducing G0/G1 cell cycle arrest.[5] |
| A-549 (Lung Carcinoma) | 21.25 | Moderate activity observed.[5] | |
| MCF-7 (Breast Adenocarcinoma) | 18.06 | Moderate activity observed.[5] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | Moderate activity observed.[5] | |
| 1,2,3-Triazole Carboxamides (e.g., 5j, 5i) | HCT-116 (Colon Carcinoma) | Significant Activity | Compounds showed strong binding interactions with EGFR and CDK4-Cyclin D3 in silico.[6] |
| A-549 (Lung Carcinoma) | Significant Activity | Displayed notable cytotoxic potential in vitro.[6] | |
| 1,2,3-Triazole-Oxadiazole Hybrids | MCF-7 (Breast Cancer) | 1.26 - 5.8 | Showed prominent inhibitory action, targeting thymidylate synthase.[2] |
| HCT-116 (Colon Carcinoma) | 1.26 - 5.8 | Showed prominent inhibitory action.[2] | |
| 1,2,4-Triazole Derivatives | |||
| 1,2,4-Triazole-Pyridine Hybrid | HepG2 (Liver Carcinoma) | 1.93 | More potent than the standard drug doxorubicin (IC50 = 4.45 µM).[1] |
| Pyrimidine-Carboxamide Hybrid | MCF-7 (Breast Cancer) | 0.1 - 0.26 | Possessed remarkable cytotoxic activity compared to etoposide (IC50 = 1.31 - 3.08 µM).[1] |
| A549 (Lung Cancer) | 0.1 - 0.26 | Possessed remarkable cytotoxic activity.[1] | |
| Triazolo-Thiadiazoles | HT-29 (Colon Tumor) | Potent Activity | Demonstrated in vivo efficacy in human colon tumor xenografts.[7] |
| 5-Mercapto-1,2,4-triazoles | MDA-MB-231 (Breast Cancer) | Moderate Activity | Showed the highest activity against this cell line with reduced toxicity on normal cells.[8] |
Key Experimental Methodologies
The evaluation of anti-proliferative activity relies on robust and reproducible in vitro assays. The following protocols represent gold-standard methods in the field, designed to provide quantitative data on cell viability and the mode of cell death.
Caption: High-level workflow for evaluating triazole derivatives.
Protocol: MTT Assay for Cell Viability
This colorimetric assay is a cornerstone for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background absorbance readings.[10]
-
Incubation: Incubate the plate for 24 hours under appropriate conditions (e.g., 37°C, 5% CO2) to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium).
-
Exposure Period: Return the plate to the incubator for a predetermined exposure time, typically 24 to 72 hours.[11]
-
MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible under a microscope.[10] This step is critical as only metabolically active cells can perform this conversion.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., acidic isopropanol or a detergent solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay is essential for determining whether a compound induces programmed cell death (apoptosis) or necrosis.[13] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the triazole derivative at its IC50 concentration for the desired time (e.g., 24-48 hours). Include an untreated control.[14]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsinization. Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[13][15]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL. The calcium ions in the binding buffer are essential for Annexin V binding to PS.[15]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Cells in early apoptosis.
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
Annexin V (-) / PI (+): Primarily necrotic cells (rare).
-
Mechanisms of Action & Key Signaling Pathways
Triazole derivatives exert their anti-proliferative effects by modulating a variety of critical cellular pathways that are often dysregulated in cancer.[16] Key mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of cell cycle arrest, all of which can culminate in apoptosis.[3][17][18]
Inhibition of Receptor Tyrosine Kinase Pathways
Many cancers are driven by the aberrant activation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[19] Overactive EGFR signaling triggers downstream cascades like the PI3K/AKT and RAS/RAF/MEK/ERK pathways, promoting unchecked cell proliferation and survival.[19] Certain triazole hybrids have been specifically designed to target the ATP-binding pocket of EGFR, acting as potent inhibitors.[6][19]
Caption: Inhibition of the EGFR signaling cascade by triazole derivatives.
Disruption of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of over half of all human tumors.[7][8] Several triazole-based small molecules have been identified as inhibitors of this pathway.[20] They can act by directly inhibiting PI3K or by suppressing the phosphorylation and activation of downstream effectors like AKT and mTOR, ultimately leading to G1 cell cycle arrest and apoptosis.[8][20]
Caption: Triazole derivatives targeting the PI3K/AKT/mTOR survival pathway.
Conclusion and Future Outlook
The body of evidence strongly supports the continued investigation of triazole derivatives as a promising class of anticancer agents. Their synthetic tractability allows for the creation of vast libraries with diverse substitutions, enabling fine-tuning of their potency and selectivity. The data clearly show that both 1,2,3- and 1,2,4-triazole scaffolds can be decorated to yield compounds with potent, low-micromolar activity against a variety of cancer cell lines, including those resistant to standard chemotherapeutics.
Future research should focus on optimizing structure-activity relationships to enhance selectivity for cancer cells over normal cells, thereby improving the therapeutic index.[1] Furthermore, exploring the synergistic effects of these triazole derivatives in combination with existing anticancer drugs could pave the way for more effective treatment regimens that overcome drug resistance. The mechanisms highlighted here—kinase inhibition and apoptosis induction—represent major avenues for therapeutic intervention, and the continued development of triazoles targeting these pathways holds significant promise for the future of oncology drug discovery.
References
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). Bentham Science.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry, 12(6), 7633-7667.
- New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (2025). MDPI.
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). Scientia Pharmaceutica. Available at: [Link]
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). Current Topics in Medicinal Chemistry, 20(16), 1441-1460.
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Available at: [Link]
-
A comprehensive review on triazoles as anticancer agents. (2024). DergiPark. Available at: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. (n.d.). ACS Omega. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers in Pharmacology. Available at: [Link]
- 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). Molecules. Available at: [Link]
-
Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways. (2016). Oncotarget. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Available at: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2025). ResearchGate. Available at: [Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). Bentham Science. Available at: [Link]
-
Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2025). ResearchGate. Available at: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers. Available at: [Link]
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Current issues in pharmacy and medicine: science and practice, 17(2).
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Available at: [Link]
-
Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. (2017). Experimental and Therapeutic Medicine. Available at: [Link]
-
New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. (2022). MDPI. Available at: [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6).
-
Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. (2021). MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bosterbio.com [bosterbio.com]
- 16. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 17. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 19. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-immunosuppressive triazole-based small molecule induces anticancer activity against human hormone-refractory prostate cancers: the role in inhibition of PI3K/AKT/mTOR and c-Myc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 1,2,3-Triazole Scaffolds
A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The "Click" Chemistry Conundrum
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized medicinal chemistry, making the 1,2,3-triazole moiety a ubiquitous pharmacophore. However, this accessibility comes with a structural blind spot. While CuAAC selectively yields 1,4-disubstituted isomers and Ruthenium-catalyzed (RuAAC) variants yield 1,5-isomers, thermal or uncatalyzed reactions often produce mixtures. Furthermore, the triazole ring is a profound bioisostere for the amide bond , yet its large dipole moment (~5 Debye) creates unique solid-state packing forces that solution-state methods often miss.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational Modeling, demonstrating why SC-XRD remains the non-negotiable gold standard for validating triazole regiochemistry and intermolecular bonding.
Comparative Analysis: X-Ray vs. The Alternatives
While NMR is the workhorse of daily synthesis, it relies on inference (magnetic environments). X-ray crystallography relies on observation (electron density).[1]
Table 1: Performance Matrix for Triazole Characterization
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/NOESY) | Computational Modeling (DFT) |
| Primary Output | Absolute 3D atomic coordinates & packing | Chemical connectivity & solution dynamics | Predicted energy minima & geometry |
| Regioisomer Certainty | Definitive (100%) - Direct visualization | High (90%) - Dependant on NOE signals | Moderate - Theoretical prediction |
| Stereochemistry | Absolute configuration (Chirality) | Relative configuration (needs reference) | N/A |
| Intermolecular Forces | Observes | Infers via concentration dependence | Predicts based on force fields |
| Sample State | Solid (Single Crystal required) | Solution (Deuterated solvent) | Virtual |
| Turnaround | Days to Weeks (Crystallization dependent) | Minutes to Hours | Hours to Days |
Critical Analysis of Alternatives
-
The NMR Limitation: In 1,2,3-triazoles, the diagnostic C5-proton often appears in a crowded aromatic region (7.5–8.5 ppm). Distinguishing 1,4- from 1,5-isomers relies on NOE correlations between the triazole proton and the substituents. If the substituents lack proximal protons (e.g., tertiary butyl or halogenated aryls), NMR becomes ambiguous .
-
The DFT Trap: Density Functional Theory (DFT) can predict that the 1,4-isomer is thermodynamically favored by ~15 kcal/mol. However, steric clashes in complex scaffold drugs can twist the system into high-energy conformers that DFT might miss without rigorous conformational sampling.
Technical Deep Dive: The Crystallographic Signature of Triazoles
When you successfully crystallize a 1,2,3-triazole, you are looking for specific geometric and electronic markers that validate your synthesis.
A. The Dipole-Driven Packing
The 1,2,3-triazole ring possesses a massive dipole moment (~5 D), significantly higher than typical heterocycles.
-
Observation: In the crystal lattice, triazoles rarely pack randomly. They align in antiparallel head-to-tail motifs to cancel these dipoles.
-
Impact: This strong alignment often leads to high-melting-point solids but can cause "twinning" (intergrown crystals) if the cooling is too rapid.
B. Bond Length Diagnostics
X-ray analysis allows you to measure bond lengths with precision (
-
N1-N2 Bond: Typically ~1.34 Å (Single bond character).[2]
-
N2-N3 Bond: Typically ~1.30 Å (Double bond character).[2]
-
Differentiation: In 2H-triazoles (less common in drugs), these lengths equalize. SC-XRD is the only method to distinguish N1-substituted from N2-substituted tautomers unambiguously.
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic and workflow for structurally characterizing a new triazole lead.
Figure 1: Decision matrix for structural elucidation. Note that ambiguous NMR results trigger the mandatory X-ray workflow.
Protocol 1: Crystallization of Stubborn Triazoles
Triazoles are often moderately soluble, making them tricky to crystallize.
-
Method: Slow Vapor Diffusion (Hanging Drop).
-
Solvent System: Dissolve 5-10 mg of compound in Dichloromethane (DCM) or THF (Good solubility).
-
Precipitant: Use Hexane or Pentane (Non-polar antisolvent).
-
The "Triazole Trick": If the compound is an oil, add a stoichiometric amount of a co-former like resorcinol or fumaric acid. The hydrogen bond donors will latch onto the triazole nitrogens (N2/N3), anchoring the molecule into a lattice.
Protocol 2: Data Collection & Refinement
-
Temperature: Maintain sample at 100 K . The triazole ring can exhibit thermal librations (rocking motion) at room temperature, smearing electron density and obscuring bond length differences.
-
Resolution: Aim for 0.8 Å or better. This resolution is required to differentiate C=C vs N=N bond densities clearly.
-
Refinement: Watch for "disorder" where the triazole ring might flip 180° in the lattice (head-to-tail disorder). If the occupancy refines to 50:50, the crystal packing is statistically averaged.
Case Study: The "Steric Clash" Resolution
Scenario: A drug discovery team synthesized a 1,5-disubstituted triazole using a Ruthenium catalyst (RuCp*). The Problem: 1H NMR showed a single set of peaks, but the biological activity was 100x lower than predicted. Was it the wrong isomer (1,4), or a conformational issue? The X-Ray Solution:
-
Crystallography revealed the compound was indeed the correct 1,5-isomer.
-
The Twist: However, the X-ray structure showed the phenyl ring at position 5 was twisted 90° out of plane relative to the triazole ring to avoid steric clash with the N1-substituent.
References
-
Structural Diversity & Applications: Detailed review of 1,2,3-triazole synthesis and structural applications. Source:
-
Crystal Packing & Dipole Moments: Analysis of dipole-driven packing and hydrogen bonding in triazole derivatives. Source:
-
Electronic Structure & Bond Lengths: Comparison of N-N bond lengths and electron density in triazole rings. Source:
-
Bioisosterism & Protein Binding: Data mining of PDB structures showing triazole-protein interactions. Source:
-
General Triazole Chemistry: Foundational properties and synthesis. Source:
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(1H-1,2,3-triazol-1-yl)butanoic acid
Executive Safety Summary
Compound: 4-(1H-1,2,3-triazol-1-yl)butanoic acid CAS: 1369016-84-1 (Generic/Analogous Reference) Physical State: Solid (typically white to off-white powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory)
This guide defines the safety architecture for handling 4-(1H-1,2,3-triazol-1-yl)butanoic acid.[1] While 1,2,3-triazoles are pharmacologically privileged scaffolds known for high chemical stability (aromaticity) compared to their azide precursors, the presence of the carboxylic acid moiety dictates the safety profile. The primary risks are tissue protonation (chemical irritation) and inhalation of fine particulates .
Immediate Action Required:
-
Engineering Control: All weighing and open-container manipulation must occur inside a certified chemical fume hood.
-
PPE Baseline: Nitrile gloves, chemical splash goggles, and a lab coat.
Risk Assessment & Hierarchy of Controls
Effective safety is not merely wearing gear; it is a system of barriers. For this compound, we prioritize containment over personal shielding.
Hazard Characterization (GHS)
Based on structural analogues (e.g., 1,2,4-triazole-3-carboxylic acid) and functional group analysis [1, 2]:
Control Logic Diagram
The following decision tree illustrates the required barriers for handling this compound.
Figure 1: Hierarchy of Controls. Engineering controls (containment) are the primary defense against particulate inhalation, while PPE protects against direct contact.
Personal Protective Equipment (PPE) Matrix
Scientific Rationale: The selection of PPE is governed by the compound's acidity and the solvent systems typically used in "Click Chemistry" (e.g., DMSO, DMF). While the solid acid is easily stopped by standard nitrile, solutions pose a permeation risk.
PPE Specifications Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | The compound is a solid acid. Inhalation of dust causes immediate mucous membrane irritation (H335). N95 respirators are only acceptable if hood access is impossible (rare). |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow fine powders to drift around the lens. Goggles provide a seal against acidic dust and splashes during solubilization. |
| Dermal (Hand) | Nitrile Gloves (Min thickness: 0.11 mm) | Solid Handling: Standard nitrile is sufficient.Solution Handling (DMSO/DMF): These solvents permeate thin nitrile. Double-gloving is required to prevent the solvent from carrying the irritant to the skin [3]. |
| Dermal (Body) | Lab Coat (Poly/Cotton blend or Tyvek) | Prevents accumulation of acidic dust on street clothes. Buttoned to the neck. |
Operational Protocol: Weighing & Solubilization
Context: This compound is often used as a linker. The most critical risk point is the transition from solid (dust hazard) to solution (splash/permeation hazard).
Step-by-Step Workflow
-
Preparation:
-
Weighing (Solid Phase):
-
Technique: Do not reach deeply into the stock container. Tilt the container to bring a small amount of powder to the lip, then transfer.
-
Static Control: If the powder is static-prone, use an anti-static gun or wipe the spatula with an ethanol-dampened wipe (allow to dry) to prevent "jumping" of particles.
-
-
Solubilization (Liquid Phase):
-
Solvent Choice: Typically DMSO or DMF.
-
Addition Order: Add the solid to the vessel first , then add the solvent. This prevents displacement splashing of the solvent.
-
Mixing: Vortex or sonicate inside the hood. Capping the vial is mandatory before removal from the hood.
-
Workflow Visualization
Figure 2: Operational workflow ensuring containment of the acidic solid and solvent-solute mixture.
Emergency Response & Disposal
Exposure Response
-
Eye Contact: Immediately flush with water for 15 minutes.[4][8] The acidity can cause corneal damage if not neutralized by dilution.
-
Skin Contact: Wash with soap and water.[1][3][4][7] If dissolved in DMSO, do not use ethanol to wash, as it may enhance absorption; use copious water.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention.
Waste Disposal
-
Stream: Organic Acid Waste (if in solution) or Solid Hazardous Waste .
-
Segregation: Do not mix with strong oxidizers or strong bases (exothermic neutralization risk).
-
Labeling: Clearly tag as "Contains 4-(1H-1,2,3-triazol-1-yl)butanoic acid – Irritant."
References
-
PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)butanoic acid - Compound Summary. National Library of Medicine. Retrieved February 19, 2026, from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. mu.edu.sa [mu.edu.sa]
- 6. chemreg.net [chemreg.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synerzine.com [synerzine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
